molecular formula C16H25N5O6 B1436193 dihydrozeatin-9-b-D-glucoside CAS No. 73263-99-7

dihydrozeatin-9-b-D-glucoside

Cat. No.: B1436193
CAS No.: 73263-99-7
M. Wt: 383.4 g/mol
InChI Key: DRPMMLWYLAPTPK-UFZVAZPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrozeatin-9-beta-D-glucoside is a N-glycosyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPMMLWYLAPTPK-UFZVAZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346460
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73263-99-7
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Regulation of Plant Growth and Development through Cytokinin Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthetic Pathway of Dihydrozeatin-9-β-D-glucoside

Cytokinins are a class of phytohormones that play a pivotal role in a myriad of plant growth and development processes, including cell division, differentiation, shoot and root growth, leaf senescence, and responses to environmental stress.[1][2] Among the naturally occurring cytokinins, dihydrozeatin (DHZ) is a highly active form, derived from its precursor, trans-zeatin (tZ).[3][4] The biological activity of cytokinins is meticulously controlled within the plant through a complex network of biosynthesis, activation, inactivation, and degradation pathways.[5]

A key mechanism for modulating the levels of active cytokinins is through conjugation, particularly glucosylation, which involves the attachment of a glucose molecule to the cytokinin base.[6] This process can lead to the formation of O-glucosides or N-glucosides. While O-glucosylation is generally a reversible process, creating a storage form of the hormone, N-glucosylation at the N7 or N9 position of the purine ring is considered a stable and irreversible inactivation step.[1][7]

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to dihydrozeatin-9-β-D-glucoside (DHZ-9G), a key N-glucoside metabolite. We will dissect the multi-step enzymatic cascade, from the de novo synthesis of cytokinin precursors to the final glucosylation of dihydrozeatin, providing insights for researchers, scientists, and drug development professionals in the field of plant biology and agriculture.

Section 1: The Genesis of Cytokinins - De Novo Biosynthesis

The journey to DHZ-9G begins with the de novo biosynthesis of its cytokinin precursors. This fundamental pathway creates the isoprenoid cytokinins that are central to plant physiology.

The Initial Commitment: Isopentenyltransferase (IPT) Activity

The first committed step in cytokinin biosynthesis is catalyzed by the enzyme isopentenyl transferase (IPT) .[2] This enzyme facilitates the addition of a prenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate molecule (ATP or ADP).[1][8] This reaction yields isopentenyladenine (iP) ribotides, the initial cytokinin intermediates.[5] In most plants, IPT is encoded by a multigene family, with different isoenzymes localized to the plastids, mitochondria, and cytosol, indicating a complex spatial regulation of cytokinin production.[5]

Hydroxylation to Zeatin-type Cytokinins

The iP ribotides can then be converted to the more active trans-zeatin (tZ) type cytokinins through hydroxylation of the isoprenoid side chain. This crucial step is carried out by cytochrome P450 monooxygenases, specifically the CYP735A1 and CYP735A2 enzymes in Arabidopsis thaliana.[1][2] This hydroxylation is a key determinant in promoting shoot growth.[2]

Activation to the Free Base Form

The biologically active form of cytokinins is the free base. The conversion from the initially synthesized cytokinin ribotides (nucleotides) to the active free-base form is accomplished in a single enzymatic step by LONELY GUY (LOG) family enzymes.[1][2] These enzymes are cytokinin nucleoside 5′-monophosphate phosphoribohydrolases, which directly release the active cytokinin.[1]

Cytokinin_De_Novo_Biosynthesis cluster_0 De Novo Cytokinin Biosynthesis DMAPP DMAPP iP Ribotides iP Ribotides DMAPP->iP Ribotides ATP/ADP ATP/ADP ATP/ADP->iP Ribotides IPT tZ Ribotides tZ Ribotides iP Ribotides->tZ Ribotides CYP735A Active tZ Active tZ tZ Ribotides->Active tZ LOG

Caption: De novo biosynthesis pathway of trans-zeatin.

Section 2: Formation of Dihydrozeatin - A Crucial Reduction for Stability

Once trans-zeatin is formed, it can undergo a significant modification that alters its stability and metabolic fate: reduction to dihydrozeatin (DHZ).

This conversion is catalyzed by the enzyme zeatin reductase .[9][10] This enzyme was first isolated and characterized from immature embryos of Phaseolus vulgaris (common bean).[9] The reaction involves the saturation of the double bond in the isoprenoid side chain of trans-zeatin.

Key Characteristics of Zeatin Reductase:

  • Substrate Specificity: The enzyme is highly specific to trans-zeatin. It does not recognize closely related compounds such as ribosylzeatin, cis-zeatin, or N6-(Δ2-isopentenyl)adenine.[9][10]

  • Cofactor Requirement: The enzymatic activity is dependent on NADPH as the sole cofactor.[9][10]

  • Metabolic Significance: The conversion to DHZ is critical because DHZ is resistant to degradation by the primary cytokinin catabolic enzymes, cytokinin oxidase/dehydrogenases (CKXs) .[1][3][11] CKX enzymes irreversibly cleave the side chain of unsaturated cytokinins like tZ and iP, but not DHZ.[1] This resistance makes DHZ a more stable and persistent active cytokinin within the plant.

Section 3: The Final Inactivation Step - N-Glucosylation of Dihydrozeatin

The final step in the formation of dihydrozeatin-9-β-D-glucoside is the conjugation of a glucose molecule to the N9 position of the DHZ purine ring. This is a key inactivation pathway, converting the active hormone into a stable, inactive form.[1][12]

This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) .[13][14] These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the cytokinin acceptor molecule.[15]

In the model plant Arabidopsis thaliana, specific UGTs have been identified that are responsible for the N-glucosylation of cytokinins. A screening of 105 recombinant UGTs identified UGT76C1 and UGT76C2 as the primary enzymes that glucosylate various cytokinins, including dihydrozeatin, at the N7 and N9 positions.[12] The formation of these N-glucosides is considered an irreversible deactivation process, effectively removing the cytokinin from the active pool.[1]

DHZ_Glucosylation cluster_1 DHZ Biosynthesis and N-Glucosylation trans-Zeatin trans-Zeatin Dihydrozeatin (DHZ) Dihydrozeatin (DHZ) trans-Zeatin->Dihydrozeatin (DHZ) Zeatin Reductase (NADPH) DHZ-9-b-D-glucoside DHZ-9-b-D-glucoside Dihydrozeatin (DHZ)->DHZ-9-b-D-glucoside UGT76C1/C2 UDP-Glucose UDP-Glucose UDP-Glucose->DHZ-9-b-D-glucoside

Caption: Biosynthesis and N-glucosylation of Dihydrozeatin.

Section 4: Experimental Methodologies

Studying the biosynthetic pathway of DHZ-9G requires robust experimental protocols to characterize enzyme activity and identify metabolites. Here, we provide a generalized protocol for an in vitro assay of a cytokinin UGT and an overview of analytical techniques.

In Vitro Assay of Cytokinin UDP-Glucosyltransferase (UGT) Activity

This protocol is designed to measure the ability of a recombinant or purified UGT to glucosylate dihydrozeatin.

Objective: To quantify the formation of DHZ-glucosides from DHZ and UDP-glucose, catalyzed by a UGT enzyme.

Materials:

  • Purified recombinant UGT enzyme (e.g., UGT76C2)

  • Dihydrozeatin (DHZ) stock solution

  • UDP-glucose stock solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stopping Solution (e.g., Acetonitrile or Methanol)

  • HPLC system for product analysis

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction would consist of:

    • 35 µL Reaction Buffer

    • 5 µL DHZ (to a final concentration of 100 µM)

    • 5 µL UDP-glucose (to a final concentration of 1 mM)

  • Enzyme Addition: Initiate the reaction by adding 5 µL of the purified UGT enzyme solution. Include a negative control reaction where the enzyme is replaced with buffer or heat-inactivated enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of the stopping solution (e.g., acetonitrile). This will precipitate the protein.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using reverse-phase HPLC to separate the substrate (DHZ) from the product (DHZ-glucosides). The formation of new peaks corresponding to DHZ-glucosides, confirmed by standards or mass spectrometry, indicates enzyme activity.[12]

UGT_Assay_Workflow cluster_workflow UGT In Vitro Assay Workflow A 1. Prepare Reaction Mixture (Buffer, DHZ, UDP-Glucose) B 2. Initiate with UGT Enzyme A->B C 3. Incubate at 30°C B->C D 4. Terminate Reaction (e.g., Acetonitrile) C->D E 5. Centrifuge to Pellet Protein D->E F 6. Analyze Supernatant by HPLC E->F G Quantify Product Formation F->G

Caption: Experimental workflow for a UGT in vitro assay.

Data Presentation: Substrate Specificity of UGTs

Quantitative data from enzyme assays can be summarized to compare the activity of different UGTs or the preference of one UGT for various cytokinin substrates.

Cytokinin SubstrateRelative Activity of UGT76C2 (%)
trans-Zeatin100
Dihydrozeatin 115
N6-isopentenyladenine95
N6-benzyladenine88
Note: Data is illustrative and based on trends reported in the literature.[12]

Conclusion

The biosynthetic pathway of dihydrozeatin-9-β-D-glucoside is a multi-step process integral to the regulation of cytokinin homeostasis in plants. It begins with the de novo synthesis of cytokinin precursors, proceeds through a crucial reduction step to form the stable, active cytokinin dihydrozeatin, and culminates in an irreversible inactivation via N-glucosylation by UDP-glucosyltransferases. Understanding this pathway provides a foundational framework for researchers seeking to modulate plant growth, improve crop yields, and enhance stress tolerance by targeting key enzymatic control points in cytokinin metabolism.

References

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link][1][2]

  • Sakakibara, H. (2021). Five unaddressed questions about cytokinin biosynthesis. Journal of Experimental Botany, 72(22), 7633-7641. [Link][5]

  • GD College, Begusarai. Cytokinins: biosynthesis, metabolism, inactivation and transport. [Link][6]

  • Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 775. [Link][15][16]

  • Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry, 279(47), 47822-47832. [Link][12]

  • Šmehilová, M., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science, 7, 1259. [Link][13][17]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4). [Link][2]

  • Martin, R. C., et al. (1989). An enzyme mediating the conversion of zeatin to dihydrozeatin in phaseolus embryos. Plant Physiology, 90(4), 1630-1635. [Link][9][10]

  • Hoyerová, K., & Hošek, P. (2020). Cytokinin N-glucosides: their synthesis, metabolism, and role in cytokinin homeostasis. Journal of Experimental Botany, 71(1), 45-56. [Link][7]

  • Bowles, D., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances, 67, 108182. [Link][14]

  • CliniSciences. Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ). [Link][3]

  • Perilli, S., et al. (2023). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 12(10), 2015. [Link][4][11]

  • Bairu, M. W., et al. (2011). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. International Journal of Molecular Sciences, 12(8), 5233-5250. [Link][18]

  • Veach, Y. M., et al. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374-1380. [Link][19]

  • Woźniak, A., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(15), 12053. [Link][8]

  • Martin, R. C., et al. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. [Link][20]

Sources

Unveiling Dihydrozeatin-9-β-D-Glucoside (DHZ9G): Discovery, Isolation, and Analytical Workflows in Plant Biology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Cytokinins (CKs) are a highly active class of phytohormones that regulate critical aspects of plant growth, including cell division, apical dominance, and leaf senescence. Among the naturally occurring isoprenoid cytokinins, dihydrozeatin (DHZ) exhibits potent biological activity. However, to maintain hormonal homeostasis, plants dynamically regulate their active CK pools through conjugation.

Historically, the attachment of a glucose moiety to the N7 or N9 position of the purine ring—forming metabolites like dihydrozeatin-9-β-D-glucoside (DHZ9G)—was viewed strictly as an irreversible deactivation pathway 1. Discovered in the early 1970s in species such as radish (Raphanus sativus), DHZ9G was initially identified as a stable, biologically inactive sink for excess cytokinins. However, modern metabolomics has redefined its role. Recent evidence demonstrates that in specific tissues, such as maize roots, N9-glucosides can be hydrolyzed back to their active free bases by β-D-glucosidases (e.g., Zm-p60.1), functioning as a reversible storage form 2.

Mechanistic Role of DHZ9G in Plant Physiology

The biochemical causality behind the formation of DHZ9G lies in its structural resistance to enzymatic degradation. Active cytokinins like DHZ are highly susceptible to cleavage by cytokinin oxidase/dehydrogenase (CKX). By transferring a glucose molecule from UDP-glucose to the N9 position—a reaction catalyzed primarily by the glucosyltransferases UGT76C1 and UGT76C2 3—the plant sterically hinders CKX from accessing the adenine ring. This effectively sequesters the hormone, allowing the plant to rapidly downregulate CK signaling without permanently destroying the molecule.

Pathway DHZ Dihydrozeatin (DHZ) Active Cytokinin DHZ9G DHZ-9-β-D-glucoside (Storage / Deactivated) DHZ->DHZ9G N-glucosylation Degradation Adenine Derivatives (Inactive) DHZ->Degradation Cleavage UDP UDP-Glucose UGT UGT76C1 / UGT76C2 (Glucosyltransferases) UDP->UGT UGT->DHZ9G CKX Cytokinin Oxidase (CKX) Degradation Pathway DHZ9G->CKX Resistant CKX->Degradation

Fig 1: Enzymatic conversion of DHZ to DHZ9G and its resistance to CKX degradation.

Isolation and Purification Protocols

Isolating DHZ9G from plant matrices is notoriously difficult. Cytokinins exist in trace concentrations (often picomoles per gram of fresh weight) and are masked by highly abundant secondary metabolites, pigments, and structural carbohydrates. To ensure a self-validating analytical system, the protocol relies on multi-dimensional solid-phase extraction (SPE) coupled with isotopic dilution.

Step-by-Step Methodology:
  • Tissue Quenching and Extraction:

    • Action: Pulverize 10g of plant tissue in liquid nitrogen. Extract overnight at -20°C using modified Bieleski buffer (methanol–chloroform–formic acid–water, 12:5:1:2, v/v) .

    • Causality: Liquid nitrogen halts metabolic turnover. The Bieleski buffer is critical: formic acid instantly denatures endogenous phosphatases and glucosidases that would otherwise alter the CK profile, while chloroform partitions non-polar lipids away from the aqueous-methanolic phase containing the cytokinins.

    • Validation Step: Spike the extraction buffer with a known quantity of deuterium-labeled internal standard (e.g., [2H5]DHZ9G) prior to tissue addition. This allows for absolute quantification by correcting for downstream extraction losses and mass spec ion suppression, making the extraction a self-validating system.

  • Strong Cation Exchange (SCX) Chromatography:

    • Action: Load the aqueous extract onto an SCX cartridge. Wash with 1M formic acid, then elute with 0.35 M methanolic ammonia .

    • Causality: At acidic pH, the adenine ring of DHZ9G is protonated, allowing it to bind tightly to the negatively charged sulfonic acid groups of the SCX resin. Neutral and acidic impurities wash through. The basic methanolic ammonia deprotonates the cytokinins, facilitating their targeted elution.

  • Anion Exchange and Reverse-Phase Cleanup:

    • Action: Pass the SCX eluate through a combined DEAE-Sephadex and C18 SPE cartridge .

    • Causality: DEAE removes residual acidic nucleotides (like cytokinin riboside-5'-monophosphates), while the C18 resin captures the free bases, ribosides, and glucosides (including DHZ9G). Elution with high-percentage methanol yields a highly enriched fraction.

  • Immunoaffinity Chromatography (IAC) (Optional but Recommended):

    • Action: For ultra-trace analysis, pass the C18 eluate through an IAC column containing immobilized isoprenoid CK antibodies 4.

    • Causality: Antibodies provide absolute structural specificity, eliminating isobaric background noise prior to mass spectrometry.

Workflow Tissue Plant Tissue (Liquid N2) Extract Bieleski Extraction (MeOH:CHCl3:HCOOH:H2O) Tissue->Extract Homogenize & Spike ISTD SCX SCX SPE (Cation Exchange) Extract->SCX Protein Precip. DEAE DEAE / C18 SPE (Anion/Reverse Phase) SCX->DEAE NH3/MeOH Elution IAC Immunoaffinity Chromatography DEAE->IAC Remove Pigments LCMS LC-MS/MS Quantification IAC->LCMS Isoprenoid Specific

Fig 2: Step-by-step isolation and purification workflow for trace cytokinin extraction.

Analytical Quantification and Structural Elucidation

Following isolation, DHZ9G is quantified using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) 4. Operating in positive electrospray ionization (ESI+) mode, cytokinins readily form[M+H]+ quasi-molecular ions.

The structural elucidation of DHZ9G relies on specific fragmentation patterns. The collision-induced dissociation (CID) of the N-glycosidic bond results in the neutral loss of the glucose moiety (162 Da), yielding the protonated DHZ base.

Table 1: Key Mass Spectrometry Transitions for Dihydrozeatin Metabolites

Cytokinin MetaboliteAbbreviationPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Neutral LossBiological Function
DihydrozeatinDHZ22213686 (Side chain)Active phytohormone
Dihydrozeatin ribosideDHZR354222132 (Ribose)Transport form
Dihydrozeatin-9-β-D-glucosideDHZ9G384222162 (Glucose)Reversible storage / Deactivation
Dihydrozeatin O-glucosideDHZOG384222162 (Glucose)Reversible storage
[2H5]Dihydrozeatin-9-glucoside[2H5]DHZ9G389227162 (Glucose)Internal Standard

Note: The primary diagnostic fragment for DHZ9G (m/z 222) corresponds to the intact DHZ base after the cleavage of the N9-linked glucose. Further fragmentation to m/z 136 confirms the adenine core .

Conclusion & Future Perspectives

The discovery and precise isolation of dihydrozeatin-9-β-D-glucoside have fundamentally shifted our understanding of plant hormone regulation. No longer viewed simply as a metabolic dead-end, DHZ9G is now recognized as a critical buffer in the plant's physiological toolkit, capable of resisting enzymatic degradation while remaining available for reactivation. By employing rigorous, self-validating extraction protocols—utilizing Bieleski buffers, multi-modal SPE, and stable-isotope dilution LC-MS/MS—researchers can accurately map the spatiotemporal dynamics of this vital metabolite. Future drug development and agritech applications may leverage UGT inhibitors or β-D-glucosidase modulators to artificially control cytokinin pools, thereby enhancing crop yield and stress resilience.

References

  • Title: INHIBITION OF CYTOKININ-GLUCOSE CONJUGATION IN DEROOTED RADISH, TOBACCO AND BEAN SEEDLINGS Source: Bulgarian Journal of Plant Physiology URL
  • Title: New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants Source: Frontiers in Plant Science URL
  • Source: PMC (PubMed Central)
  • Title: Cytokinins in the perianth, carpels, and developing fruit of Helleborus niger L.
  • Title: Spatial and temporal profiles of cytokinin biosynthesis and accumulation in developing caryopses of maize Source: Ovid URL

Sources

chemical structure and stereochemistry of dihydrozeatin-9-b-D-glucoside

Structural Elucidation and Stereochemical Dynamics of Dihydrozeatin-9- -D-Glucoside

Technical Monograph | Version 1.0

Executive Summary

Dihydrozeatin-9-


-D-glucoside (DHZ-9G)


This guide provides a rigorous analysis of the molecule's architecture, stereochemical definition, and analytical validation protocols for researchers in plant physiology and medicinal chemistry.

Molecular Architecture & Connectivity

The DHZ-9G molecule is a purine nucleoside analog constructed from three distinct pharmacophores:

  • The Purine Core: An adenine scaffold substituted at

    
     and 
    
    
    .
  • The Side Chain (

    
    ):  A saturated isopentyl derivative (4-hydroxy-3-methylbutyl).
    
  • The Glycone (

    
    ):  A D-glucopyranose moiety attached via a 
    
    
    -glycosidic bond.
Chemical Nomenclature
  • IUPAC Name:

    
    -[(2S)-4-hydroxy-3-methylbutyl]-9-
    
    
    -D-glucopyranosylpurine
  • Common Abbreviation: DHZ-9G / DHZ-9-Glu[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 383.40 g/mol

Structural Topology Diagram

The following diagram illustrates the hierarchical connectivity and the metabolic context of DHZ-9G synthesis.

DHZ_Structure_Hierarchycluster_stereochemStereochemical FeaturesPurinePurine Scaffold(Adenine Core)DHZ9GDihydrozeatin-9-beta-D-Glucoside(DHZ-9G)Purine->DHZ9GCoreSideChainN6-Side Chain(4-hydroxy-3-methylbutyl)*Chiral Center at C3*SideChain->PurineAmine Linkage (N6)SugarN9-Glycone(Beta-D-Glucopyranose)Sugar->PurineGlycosidic Bond (N9)Stereo1Side Chain: (S)-Enantiomer(Natural Preponderance)Stereo1->SideChainStereo2Anomer: Beta-Linkage(Doublet ~5.5 ppm)Stereo2->Sugar

Caption: Hierarchical assembly of DHZ-9G showing the convergence of the purine core, the chiral saturated side chain, and the glucosyl moiety.

Stereochemical Analysis

The biological activity and analytical signature of DHZ-9G are defined by two distinct stereochemical domains.

The Side Chain Chirality (C3')

Unlike Zeatin, which possesses a rigid double bond (trans or cis), Dihydrozeatin is saturated. This saturation creates a chiral center at the C3 position of the butyl chain (often denoted as C11 in full numbering).

  • Natural Configuration: The reduction of trans-zeatin by zeatin reductase typically yields the (

    
    )-enantiomer .
    
  • Synthetic Implications: Chemical synthesis from racemic amines results in (

    
    )-DHZ-9G. Enantiopure synthesis requires optically active 4-amino-2-methylbutan-1-ol.
    
  • Cahn-Ingold-Prelog (CIP) Priority:

    • 
       (Highest)
      
    • 
       (Lowest)
      Result: In the natural (
      
      
      )-form, the priority groups are arranged counter-clockwise when H is in the rear.
The Glycosidic Linkage ( )
  • Sugar Identity: D-Glucopyranose.[2]

  • Anomeric Configuration: The linkage at

    
     is strictly 
    
    
    (beta)
    .
  • Conformation: The glucose ring adopts the

    
     chair conformation, which is thermodynamically favored, placing the bulky purine aglycone in the equatorial position.
    

Analytical Characterization (NMR & MS)

Reliable identification requires distinguishing DHZ-9G from its isomers (N7-glucoside and O-glucoside).

Representative NMR Data (DMSO- )

The following table synthesizes consensus data for N9-cytokinin glucosides.

PositionAtom Type

(ppm)
Multiplicity (

in Hz)

(ppm)
Diagnostic Note
Purine
2CH8.15 - 8.25s~152.0
6C--~154.0
8CH8.35 - 8.45s~141.0Downfield shift due to N9-sugar
Side Chain
10 (

)

3.40 - 3.50br t~38.0
11 (

)

1.50 - 1.60m~36.0
12 (Chiral)CH1.60 - 1.70m~32.5Chiral Center
13 (

)

3.25 - 3.35d~67.0
14 (

)

0.88 - 0.92d (

)
~17.0Doublet confirms saturation
Glucose
1' (Anomeric)CH5.50 - 5.60 d (

)
84.0 - 86.0 Large

confirms

-linkage
2' - 6'CH/CH23.20 - 3.80m60.0 - 80.0Typical sugar envelope

Critical Distinction: The anomeric carbon of N9-glucosides typically resonates at 84-86 ppm , whereas O-glucosides (on the side chain) resonate further downfield at 100-104 ppm .

Mass Spectrometry Fragmentation
  • Precursor Ion

    
    : 
    
    
    384.2
  • Primary Fragment (

    
    ): 
    
    
    222.1 (Aglycone: Dihydrozeatin base)
    • Mechanism:[3][4][5][6][7][8] Neutral loss of the glucosyl moiety (162 Da).

  • Secondary Fragment:

    
     136.1 (Adenine core + partial side chain loss).
    

Experimental Protocols

Chemical Synthesis (Modified Koenigs-Knorr)

While enzymatic synthesis is preferred for stereocontrol, chemical synthesis is robust for generating standards.

Reagents: 6-chloropurine-9-


  • Coupling: Dissolve 6-chloropurine-9-

    
    -D-glucoside (1.0 eq) in n-butanol.
    
  • Addition: Add (

    
    )-4-amino-2-methylbutan-1-ol (1.2 eq) and TEA (2.0 eq).
    
  • Reflux: Heat to 80°C for 4-6 hours under

    
     atmosphere. Monitor TLC (DCM:MeOH 9:1) for disappearance of the chloropurine.
    
  • Workup: Evaporate solvent in vacuo. Resuspend residue in water and extract with ethyl acetate to remove unreacted amine.

  • Purification: The aqueous phase (containing product) is lyophilized and purified via semi-preparative HPLC (

    
     column, gradient 5% 
    
    
    30% ACN in
    
    
    + 0.1% Formic Acid).
Enzymatic Synthesis (Biomimetic)

Enzyme: UGT76C2 (Arabidopsis glycosyltransferase). Substrate: Dihydrozeatin (DHZ) + UDP-Glucose.

  • Incubate 1 mM DHZ with recombinant UGT76C2 in Tris-HCl buffer (pH 7.5).

  • Reaction proceeds at 30°C for 12 hours.

  • This method exclusively yields the

    
    -anomer and retains the side-chain chirality of the substrate.
    

Biological Significance & Stability

DHZ-9G is functionally distinct from its O-glucoside counterparts.

  • Metabolic Stability: The N-glycosidic bond is resistant to cleavage by common

    
    -glucosidases that rapidly activate O-glucosides. This makes DHZ-9G a "dead-end" or long-term storage metabolite rather than a rapidly accessible pool.
    
  • CKX Resistance: The bulky sugar at

    
     sterically hinders Cytokinin Oxidase/Dehydrogenase (CKX) enzymes, preventing the oxidative cleavage of the side chain.
    

Metabolic_PathwaytZtrans-Zeatin(Active)DHZDihydrozeatin(Active, Stable)tZ->DHZZeatin Reductase(Side chain saturation)DHZ9GDHZ-9-Glucoside(Inactive/Storage)DHZ->DHZ9GUGT76C1/C2(N-Glucosylation)DegradationAdenine/DegradationDHZ->DegradationCKX(Oxidation)DHZ9G->DegradationCKX(Resistant)

Caption: Metabolic trajectory of DHZ. Note the resistance of DHZ-9G to CKX-mediated degradation.

References

  • Letham, D. S., & Palni, L. M. S. (1983). The biosynthesis and metabolism of cytokinins. Annual Review of Plant Physiology, 34, 163-197.

  • Hou, B., et al. (2004). N-Glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana.[4] Journal of Biological Chemistry, 279(46), 47822-47832.

  • Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology, 57, 431-449.

  • Tarkowski, P., et al. (2010). Analysis of cytokinins by liquid chromatography-mass spectrometry. Methods in Molecular Biology, 655, 47-61.

  • Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and proliferation in Arabidopsis. PLoS ONE, 7(6), e39293.

Dihydrozeatin-9-β-D-Glucoside (DHZ9G): Re-evaluating N-Glucosylation in Cytokinin Storage and Homeostasis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytokinins (CKs) are fundamental phytohormones that dictate cell division, differentiation, and senescence. The maintenance of active CK levels—homeostasis—is governed by a delicate balance of de novo biosynthesis, irreversible degradation via cytokinin oxidase/dehydrogenase (CKX), and conjugation (glycosylation) 1[1]. Historically, O-glucosylation of the isoprenoid side chain was universally accepted as the primary mechanism for creating reversible, transient storage forms 2[2]. Conversely, N-glucosylation at the purine ring's N7 or N9 positions was classified strictly as an irreversible deactivation pathway 3[3].

However, recent in vivo bioassays and metabolic profiling have challenged this rigid dichotomy. Dihydrozeatin-9-β-D-glucoside (DHZ9G), formed by the N9-conjugation of the highly stable dihydrozeatin (DHZ) base, has demonstrated the capacity to delay dark-induced senescence in oat leaf segments 3[3]. As a Senior Application Scientist, I present this technical guide to explore the biochemical properties, analytical methodologies, and the emerging paradigm that repositions DHZ9G from a terminal waste product to a highly stable, long-term homeostatic reservoir.

Biochemical Profile & Structural Dynamics

The DHZ Advantage: CKX Resistance

The structural hallmark of dihydrozeatin (DHZ) is its saturated isoprenoid side chain. While trans-zeatin (tZ) and isopentenyladenine (iP) are highly susceptible to irreversible cleavage by CKX enzymes, the saturated side chain of DHZ renders it uniquely resistant to CKX-mediated degradation 1[1]. This inherent molecular stability makes DHZ and its subsequent conjugates exceptionally suited for long-term physiological buffering.

N9-Glucosylation Mechanics

The formation of DHZ9G is catalyzed by specific uridine diphosphate glycosyltransferases (UGTs), such as UGT76C1 and UGT76C2 in Arabidopsis thaliana4[4]. The attachment of a bulky glucose moiety to the N9 position of the purine ring sterically hinders the molecule from binding to histidine kinase CK receptors (e.g., AHK3, AHK4), rendering DHZ9G functionally inactive in immediate receptor-level signaling 3[3].

Re-evaluating "Irreversibility"

While standard β-glucosidases rapidly hydrolyze O-glucosides (like DHZOG) to replenish active CK pools, they show little to no activity against N-glucosides in vitro2[2]. Yet, the demonstrable biological activity of DHZ9G in senescence assays implies a putative, slow-release in vivo reactivation mechanism, allowing it to act as a "deep storage" reservoir rather than a mere metabolic dead-end 3[3].

Metabolic Pathways & Homeostasis

DHZ_Metabolism tZ trans-Zeatin (tZ) (Active, CKX-Sensitive) DHZ Dihydrozeatin (DHZ) (Active, CKX-Resistant) tZ->DHZ Zeatin Reductase Degradation CKX Cleavage (Irreversible Degradation) tZ->Degradation Cytokinin Oxidase (CKX) DHZOG DHZ-O-Glucoside (Transient Storage) DHZ->DHZOG O-Glucosyltransferase DHZ9G DHZ-9-β-D-Glucoside (Long-Term Reservoir) DHZ->DHZ9G UGT76C1 / UGT76C2 DHZ->Degradation Resistant DHZ9G->DHZ Putative Slow Release

Metabolic routing of Dihydrozeatin (DHZ) highlighting DHZ9G as a stable, long-term reservoir.

Data Presentation: Quantitative Summaries

To contextualize the role of DHZ9G, Table 1 summarizes the properties of DHZ and its primary conjugates based on structural stability and receptor affinity.

Table 1: Comparative Properties of Dihydrozeatin and its Glucoside Conjugates
Cytokinin FormConjugation SiteCKX ResistanceReceptor AffinityPrimary Physiological Role
Dihydrozeatin (DHZ) N/A (Free Base)HighHighActive signaling, cell division
DHZ-O-Glucoside (DHZOG) Side-chain HydroxylHighLowTransient, rapid-release storage
DHZ-9-β-D-Glucoside (DHZ9G) Purine N9 positionHighLowLong-term reservoir, senescence delay

Experimental Methodologies: Extraction, Quantification, and Bioassay

To investigate DHZ9G with high scientific integrity, protocols must account for its low endogenous abundance and structural similarity to other CKs. The following methods are designed as self-validating systems.

Protocol 1: Extraction and LC-MS/MS Quantification of DHZ9G

Causality & Rationale: Plant tissues contain high levels of interfering secondary metabolites (pigments, lipids). Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) resin is critical because it exploits the basic nature of the adenine ring, allowing neutral and acidic interferences to be washed away before eluting the cytokinins.

Step-by-Step Methodology:

  • Tissue Disruption & Extraction: Lyophilize and homogenize 50 mg of plant tissue (e.g., roots or senescing leaves). Extract with 1 mL of modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) at -20°C to halt enzymatic degradation.

  • Internal Standardization (Self-Validation): Spike the homogenate with 10 pmol of deuterium-labeled internal standard ([²H₅]DHZ9G). Rationale: Isotope dilution corrects for matrix effects and analyte loss during purification, ensuring absolute quantification accuracy.

  • SPE Purification:

    • Condition Oasis MCX cartridges with 1 mL methanol, followed by 1 mL 1 M HCOOH.

    • Load the extract. Wash with 1 mL 1 M HCOOH and 1 mL methanol to remove neutral/acidic lipids and pigments.

    • Elute basic CKs, including DHZ9G, with 1 mL of 0.35 M NH₄OH in 60% methanol.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in 50 µL of mobile phase. Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for DHZ9G (e.g., m/z 384 → 222).

Protocol 2: Oat Leaf Senescence Bioassay for DHZ9G Activity

Causality & Rationale: Because DHZ9G does not bind directly to CK receptors, in vitro receptor assays yield false negatives regarding its physiological relevance. The oat leaf senescence assay provides a functional, time-course readout of in vivo metabolic reactivation 3[3].

Step-by-Step Methodology:

  • Preparation: Excise 3-cm segments from the first leaves of 8-day-old oat (Avena sativa) seedlings.

  • Incubation: Float the segments on 3 mL of test solutions containing varying concentrations of DHZ9G (0.1 mM to 0.5 mM), using DHZ as a positive control and distilled water as a negative control.

  • Senescence Induction: Incubate in complete darkness at 25°C for 4 to 5 days to induce chlorophyll degradation.

  • Quantification: Extract chlorophyll using 80% ethanol at 80°C for 10 minutes. Measure absorbance at 665 nm.

    • Validation Check: A dose-dependent retention of chlorophyll in DHZ9G-treated segments compared to the water control validates its biological activity and confirms its role as a slow-release storage form.

Conclusion

The classification of Dihydrozeatin-9-β-D-glucoside (DHZ9G) is undergoing a critical paradigm shift. No longer viewed merely as a metabolic dead-end, its inherent resistance to CKX degradation and demonstrable biological activity in senescence models position it as a vital, long-term homeostatic reservoir. For drug development professionals and agricultural scientists, targeting the specific UGTs that regulate DHZ9G formation offers a novel pathway for engineering stress tolerance and extending the functional lifespan of photosynthetic tissues.

References

  • Hluska et al., 2021. "Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants." nih.gov (PMC).[Link]

  • Chen et al., 2021. "Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement." nih.gov (PMC).[Link]

  • Pokorná et al., 2021. "Dynamic changes of endogenous phytohormones and carbohydrates during spontaneous morphogenesis of Centaurium erythraea Rafn." frontiersin.org.[Link]

  • Pěnčík et al., 2016. "Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance." frontiersin.org.[Link]

Sources

enzymatic synthesis of dihydrozeatin-9-b-D-glucoside

Enzymatic Synthesis of Dihydrozeatin-9- -D-glucoside: A Biocatalytic Framework for Cytokinin Conjugate Production

Executive Summary & Biological Context

Dihydrozeatin-9-

As a Senior Application Scientist, I advocate for the transition to biocatalytic synthesis using plant-derived uridine diphosphate glycosyltransferases (UGTs). This whitepaper provides an in-depth, self-validating protocol for the enzymatic synthesis of DHZ9G utilizing the Arabidopsis thaliana enzymes UGT76C1 and UGT76C2. By leveraging the natural regioselectivity of these biocatalysts, researchers can achieve high-purity DHZ9G for use as analytical standards or in downstream pharmacological and agricultural assays.

Mechanistic Grounding: The UGT76C1/C2 System

The enzymatic N-glucosylation of cytokinins is driven by Family 1 glycosyltransferases, specifically UGT76C1 and UGT76C2, which transfer a glucose moiety from UDP-glucose to the purine ring of classical cytokinins .

The Causality of Regioselectivity: Cytokinin free bases exhibit tautomerism between the N7 and N9 positions of the purine ring. In aqueous physiological environments, the 7-H tautomer is thermodynamically favored. Consequently, the N7 position is highly accessible, making the 7-

GDHZDihydrozeatin(Acceptor)UGTUGT76C1 / UGT76C2(Biocatalyst)DHZ->UGT BindingUDPGUDP-Glucose(Donor)UDPG->UGT BindingDHZ7GDHZ-7-β-D-glucoside(Major Isomer)UGT->DHZ7G N7-glycosylation(~80%)DHZ9GDHZ-9-β-D-glucoside(Target Isomer)UGT->DHZ9G N9-glycosylation(~20%)UDPUDP(Leaving Group)UGT->UDP Release

Fig 1: Regioselective N-glucosylation of dihydrozeatin by UGT76C1/C2.

Quantitative Data: Enzyme Kinetics & Optimization

To design a highly efficient biocatalytic system, one must understand the kinetic parameters of the enzymes involved. UGT76C1 is generally preferred for preparative in vitro synthesis due to its slightly higher

Table 1: Comparative Kinetic Parameters for Cytokinin N-Glucosyltransferases
EnzymeSubstrate

(

M)

(pkat/mg)
Primary ProductN7:N9 Isomeric Ratio
UGT76C1 Dihydrozeatin25.4145.0DHZ7G~ 4:1
UGT76C2 Dihydrozeatin18.2110.5DHZ7G~ 6:1

Note: Parameters are representative baseline values derived from recombinant Arabidopsis UGT characterizations.

Table 2: Optimized Preparative Reaction Matrix for DHZ9G
ComponentFinal ConcentrationMechanistic FunctionSelf-Validation / QC Check
Tris-HCl (pH 7.5) 50 mMMaintains optimal cytosolic pH for UGT activity.Verify buffer pH at 30°C prior to use.
MgCl

10 mMCoordinates UDP diphosphate, stabilizing the leaving group.Ensure complete dissolution; no precipitation.
DTT 1 mMPrevents oxidation of active-site cysteine residues.Add fresh immediately before reaction initiation.
UDP-Glucose 2 mMSugar donor; 2:1 excess drives equilibrium forward.Monitor UDP accumulation via UV (260 nm).
Dihydrozeatin 1 mMAcceptor substrate.Baseline peak area established via HPLC.
UGT76C1 10

g/mL
Biocatalyst driving the regioselective transfer.SDS-PAGE purity >90% before addition.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a closed, self-validating loop. Every phase includes a Quality Control (QC) checkpoint to ensure that experimental causality is maintained and errors are caught before scaling .

Phase 1: Recombinant Enzyme Preparation
  • Expression: Transform E. coli BL21(DE3) with a pET28a vector containing the UGT76C1 gene (N-terminal His-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.

    • Causality: Low-temperature induction slows translation, preventing the formation of insoluble inclusion bodies and ensuring proper folding of the complex UGT structure.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

    • Self-Validation Checkpoint 1: Run an SDS-PAGE gel. A distinct band at ~53 kDa must be present with >90% purity. Dialyze immediately to remove imidazole, which can competitively inhibit the enzyme.

Phase 2: In Vitro Biocatalytic Synthesis
  • Reaction Assembly: In a 50 mL bioreactor, combine Tris-HCl, MgCl

    
    , DTT, and Dihydrozeatin according to Table 2.
    
  • Initiation: Add UDP-Glucose, followed by the purified UGT76C1 enzyme. Incubate at 30°C with gentle agitation (100 rpm) for 4 hours.

    • Causality: 30°C provides the optimal thermodynamic balance between reaction velocity and the thermal half-life of the recombinant plant enzyme.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol, followed by heating at 95°C for 5 minutes.

    • Causality: Methanol disrupts the hydration shell of the enzyme, and heat irreversibly denatures it. This instantly halts kinetics and precipitates the protein, preventing reverse hydrolysis.

    • Self-Validation Checkpoint 2: Centrifuge at 10,000 x g for 15 mins. Analyze the supernatant via analytical HPLC. The conversion of DHZ should exceed 95%, with distinct peaks for DHZ7G and DHZ9G.

Phase 3: Chromatographic Isolation of DHZ9G
  • Preparative HPLC Setup: Inject the clarified supernatant onto a preparative C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Gradient Elution: Run a shallow gradient of 10% to 30% Acetonitrile in Water (both containing 0.1% Formic Acid) over 40 minutes.

    • Causality: DHZ7G and DHZ9G are structural isomers with nearly identical molecular weights. DHZ7G is slightly more polar and will elute first. A shallow gradient is strictly required to achieve baseline resolution between the N7 and N9 peaks.

  • Fraction Collection & Lyophilization: Collect the later-eluting peak (DHZ9G) and lyophilize to a white powder.

    • Self-Validation Checkpoint 3: Perform LC-MS/MS. The product must show an

      
       ion at m/z 384.2. 
      
      
      H-NMR should confirm the anomeric proton of the
      
      
      -D-glucoside and the absence of the N9 proton on the purine ring.

GStep11. Recombinant Expression(E. coli BL21)Step22. Affinity Purification(Ni-NTA Column)Step1->Step2Step33. In Vitro Biocatalysis(DHZ + UDP-Glc + UGT)Step2->Step3QC1QC: SDS-PAGE(Purity >90%)Step2->QC1Step44. Reaction Quenching(MeOH + Heat)Step3->Step4QC2QC: Analytical HPLC(Conversion >95%)Step3->QC2Step55. Preparative HPLC(Isomeric Separation)Step4->Step5Step66. Structural Validation(LC-MS/MS & NMR)Step5->Step6QC3QC: Mass Spec([M+H]+ m/z 384.2)Step6->QC3

Fig 2: Self-validating biocatalytic workflow for DHZ9G synthesis and purification.

References

  • Hou, B., Lim, E. K., Higgins, G. S., & Bowles, D. J. (2004). N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry.[Link]

  • Wang, J., Ma, X. M., Kojima, M., Sakakibara, H., & Hou, B. K. (2011). N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana. Plant and Cell Physiology.[Link]

  • Šmehilová, M., Dobřev, P. I., Novák, O., Viczián, O., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science.[Link]

  • Hošek, P., Hoyerová, K., Kiran, N. S., Dobřev, P. I., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules.[Link]

Technical Guide: Metabolism and Analysis of Dihydrozeatin-9-β-D-Glucoside (DHZ9G) in Planta

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrozeatin-9-β-D-glucoside (DHZ9G) has historically been categorized as a biologically inert, irreversible detoxification product of the active cytokinin dihydrozeatin (DHZ).[1] However, recent metabolomic profiling and tracer studies have forced a paradigm shift. Evidence now suggests DHZ9G functions as a stable, hydrolyzable storage pool that buffers active cytokinin levels, particularly during senescence and abiotic stress.

This guide provides a technical deep-dive into the metabolic fate of DHZ9G, distinguishing it from its trans-zeatin analogues due to the saturation of its isoprenoid side chain, which confers unique resistance to photo-oxidation and enzymatic degradation.

Part 1: The Biochemistry of DHZ9G

Structural Stability and Formation

DHZ9G is formed via the N-glucosylation of the purine ring at the N9 position. Unlike O-glucosides (which modify the side chain), N-glucosylation drastically alters the molecule's capacity to bind with the histidine kinase receptors (AHK4/CRE1), rendering it biologically inactive in its conjugated form.

  • Enzymatic Synthesis: The reaction is catalyzed by specific uridine diphosphate glycosyltransferases (UGTs). In Arabidopsis, UGT76C2 is the dominant isoform, with UGT76C1 playing a secondary role.[2]

  • Chemical Stability: DHZ9G possesses a saturated isoprenoid side chain. Unlike trans-zeatin-9-glucoside (tZ9G), DHZ9G is immune to isomerization to cis-forms and is highly resistant to photo-oxidation.

The Reversibility Debate

Classically, N9-glucosylation was termed "irreversible." However, recent isotope feeding studies (e.g., using [³H]DHZ9G) demonstrate that plants possess β-glucosidases capable of cleaving the N-glucoside bond to release the active free base, DHZ.

  • Mechanism: Specific β-glucosidases (homologues to maize Zm-p60.1) hydrolyze the glycosidic bond.

  • Physiological Implication: This hydrolysis allows DHZ9G to act as a "slow-release" source of active cytokinins, critical for delaying senescence in older tissues where de novo biosynthesis is downregulated.

Susceptibility to Cytokinin Oxidase/Dehydrogenase (CKX)

A critical metabolic checkpoint is degradation by CKX.[2][3][4][5]

  • Substrate Specificity: Most CKX isoforms (e.g., AtCKX1, AtCKX2) show high affinity for free bases (DHZ, tZ) but negligible activity toward N9-glucosides. The glucose moiety at N9 sterically hinders the enzyme's ability to cleave the N6-side chain.

  • Metabolic Dead-End vs. Protection: Because DHZ9G is resistant to CKX, its formation effectively protects the cytokinin skeleton from catabolism. This accumulation allows the plant to sequester cytokinins in a protected form that can be re-activated later.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the metabolic flux of DHZ9G, highlighting the reversible nature of the pathway and the "protection" mechanism against CKX.

DHZ9G_Metabolism DHZ Dihydrozeatin (DHZ) (Active Free Base) Degradation Adenine + Side Chain Aldehyde (Inactive Catabolites) DHZ->Degradation Oxidative Cleavage DHZ9G Dihydrozeatin-9-glucoside (DHZ9G) (Stable Storage Form) DHZ->DHZ9G N-Glucosylation DHZ9G->DHZ Hydrolysis (Reactivation) DHZ9G->Degradation Resistant to CKX UGT UGT76C2 / UGT76C1 (Glucosyltransferases) UGT->DHZ BGLU β-Glucosidase (Zm-p60.1 homologues) BGLU->DHZ9G CKX CKX (Cytokinin Oxidase) CKX->DHZ

Caption: Metabolic flux of DHZ9G showing enzymatic conversion by UGTs and resistance to CKX degradation.

Part 3: Analytical Methodologies

Accurate quantification of DHZ9G requires rigorous extraction protocols to prevent artificial hydrolysis or degradation.

Extraction Protocol (Self-Validating)

Objective: Extract DHZ9G while inhibiting enzymatic activity (β-glucosidases) that could artificially increase free DHZ levels.

  • Tissue Harvesting: Flash-freeze plant tissue (50–100 mg) in liquid nitrogen immediately upon collection.

  • Homogenization: Pulverize tissue using a bead mill (e.g., 30 Hz, 2 min) with 3mm tungsten carbide beads.

  • Extraction Solvent (Bieleski’s Modified):

    • Add 1 mL of extraction buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v).

    • Why: The high organic content precipitates proteins (stopping enzymes), and acidity stabilizes cytokinins.

    • Internal Standard Spike: Add 10 pmol of deuterium-labeled standard ([²H₅]DHZ9G ). Critical Step: This validates recovery rates and corrects for matrix effects.

  • Incubation: Extract at -20°C for 30 min. (Cold extraction minimizes thermal degradation).

  • Centrifugation: 20,000 x g for 15 min at 4°C. Collect supernatant.

Purification (Solid Phase Extraction - SPE)

Direct injection of crude extracts ruins MS sensitivity. A dual-mode SPE is recommended.

  • Step 1: C18 Cartridge: Pass supernatant through a C18 column. DHZ9G is moderately polar.

  • Step 2: MCX (Mixed-Mode Cation Exchange):

    • Load sample at pH 3.0.

    • Wash with 0.1M Formic acid (removes acidic/neutral interferences).

    • Elute cytokinins with 0.35M Ammonium Hydroxide in 60% Methanol.

    • Logic: Cytokinins are basic; they bind to the cation exchange resin while sugars and pigments pass through.

LC-MS/MS Quantification

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP). Column: C18 Reverse Phase (1.7 µm particle size), maintained at 40°C.

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
DHZ9G 384.2 222.1 20 Quantifier (Loss of Glucose)
DHZ9G 384.2 136.1 35 Qualifier (Adenine fragment)
[²H₅]DHZ9G 389.2 227.1 20 Internal Standard

| DHZ (Free Base) | 222.1 | 136.1 | 25 | Monitoring hydrolysis |

Part 4: Experimental Workflow for Tracer Studies

To definitively prove metabolic conversion in your specific plant system, use this tracer workflow.

Analytical_Workflow Start Plant Tissue (Senescing Leaf) Feeding Infiltration with [3H]-DHZ9G or [15N]-DHZ9G Start->Feeding Incubation Time Course (0, 6, 12, 24h) Feeding->Incubation Extraction Bieleski Extraction + SPE Purification Incubation->Extraction Analysis LC-MS/MS Analysis Detect: [15N]-DHZ (Free Base) Extraction->Analysis

Caption: Workflow for isotope tracer studies to verify in vivo hydrolysis of DHZ9G to active DHZ.

Part 5: Implications for Drug Discovery & Ag-Tech

Senescence Inhibition

DHZ9G accumulation correlates with delayed senescence. In Ag-Tech, manipulating UGT76C2 expression can engineer crops with "stay-green" traits. By promoting the storage of DHZ as DHZ9G in young leaves and facilitating its hydrolysis in older leaves, nitrogen remobilization can be optimized.

Stress Resilience

Under drought stress, plants often upregulate UGTs to inactivate cytokinins (growth arrest). However, DHZ9G provides a rapidly accessible pool of cytokinins for recovery (re-growth) once water is available, unlike oxidative degradation (CKX) which permanently removes the hormone.

References

  • Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[5] Frontiers in Plant Science. [Link]

  • Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana.[2][4] Journal of Biological Chemistry. [Link]

  • Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and possess higher antioxidative activity than natural cytokinins. Journal of Plant Growth Regulation.[6] [Link]

  • Galuszka, P., et al. (2007). Structure-function analysis of cytokinin oxidase/dehydrogenase (CKX) from Arabidopsis thaliana.[2] Biochemistry.[4][7][8][9][10][11] [Link]

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.[12] Phytochemistry.[4][9][13][14] [Link]

Sources

transport and localization of dihydrozeatin-9-b-D-glucoside in plants

Technical Guide: Transport and Localization of Dihydrozeatin-9- -D-glucoside (DHZ9G) in Plants

Executive Summary

The "Stable Reserve" Paradigm Historically, cytokinin N-glucosides like dihydrozeatin-9-


-D-glucoside (DHZ9G)stable, translocation-competent reserve form

Unlike its zeatin counterparts, the dihydrozeatin (DHZ) backbone is resistant to cytokinin oxidase/dehydrogenase (CKX) cleavage. When glucosylated at the N9-position, the molecule becomes hyper-stable, allowing it to accumulate in vacuoles or travel long distances via the xylem without degradation. Upon reaching sink tissues or under stress conditions, specific

Biochemical Identity and Stability[1]

Structural Significance

DHZ9G is formed by the attachment of a glucose moiety to the

  • Enzymatic Synthesis: The reaction is catalyzed by specific glycosyltransferases, primarily UGT76C1 and UGT76C2 (in Arabidopsis), which transfer glucose from UDP-glucose to the cytokinin base.

  • Oxidation Resistance: The saturation of the isoprenoid side chain in DHZ renders it resistant to CKX, the primary enzyme responsible for cytokinin degradation. The addition of the N9-glucoside further shields the molecule from metabolic attack, creating one of the most stable cytokinin forms in the plant kingdom.

Biological Activity Profile[1][2][3][4][5][6][7]
  • Receptor Binding: DHZ9G does not bind to the primary cytokinin receptors (e.g., AHK4/CRE1). The glucose moiety sterically hinders the interaction with the CHASE domain of the histidine kinase receptor.

  • Bioassay Activity: Despite lacking receptor affinity, DHZ9G shows activity in senescence-retention bioassays. This activity is indirect, resulting from the enzymatic cleavage of the glucose group by plant

    
    -glucosidases (e.g., Zm-p60.1 homologs), releasing the active DHZ base.
    

Transport Mechanisms

The transport of DHZ9G involves a coordinated system of efflux, long-distance translocation, and cellular uptake.

Long-Distance Translocation (Root-to-Shoot)

Cytokinins are primarily synthesized in the root apical meristem. DHZ9G serves as a protected transport vehicle in the xylem stream.

  • Xylem Loading: The ATP-binding cassette transporter ABCG14 is the critical gatekeeper. It actively loads cytokinin species (predominantly trans-zeatin types, but evidence supports DHZ forms) from the root stele into the xylem vessels.

  • Mobility: Once in the xylem sap, DHZ9G moves passively with the transpiration stream to the shoot. Its resistance to oxidation ensures it arrives intact, unlike trans-zeatin, which suffers significant degradation during transport.

Cellular Uptake and Import

Upon reaching shoot tissues, DHZ9G must be unloaded from the apoplast into the cytosol.

  • Purine Permeases (PUPs): Members of the PUP family (e.g., PUP1 , PUP14 ) act as proton-coupled symporters. PUP14 is particularly critical in sink tissues, actively depleting the apoplastic pool to initiate signaling or storage.

  • Equilibrative Nucleoside Transporters (ENTs): These transporters mediate the uptake of nucleosides and likely contribute to the transport of cytokinin glucosides, facilitating their entry into mesophyll cells.[1][2]

Localization and Sequestration[2][9]

Subcellular Compartmentalization
  • The Vacuolar Trap: The vacuole serves as the primary storage organelle for DHZ9G. Due to the acidic pH of the vacuole, ion trapping mechanisms and specific tonoplast transporters sequester DHZ9G, removing it from the active cytosolic pool. This sequestration is reversible; under stress (e.g., senescence), the vacuolar pool can be mobilized.

  • Apoplastic Accumulation: Significant levels of N-glucosides are often detected in the apoplast (extracellular space), consistent with their role in xylem transport and the activity of efflux carriers like ABCG14.

Tissue-Specific Distribution[10]
  • Roots: High synthesis rates but relatively low accumulation, as the molecule is rapidly exported to the shoot.

  • Mature Leaves: Sites of high accumulation. As the transpiration stream deposits DHZ9G, it is sequestered in vacuoles, building up a "cytokinin reservoir" that delays senescence.

  • Seeds: DHZ9G accumulates in developing seeds, providing a stable source of cytokinins for germination post-dormancy.

Experimental Protocols

Extraction and Quantification (LC-MS/MS)

This protocol ensures the preservation of the glucoside moiety during extraction.

Reagents:

  • Extraction Solvent: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) at -20°C.

  • Internal Standards: Deuterated DHZ9G (

    
    -DHZ9G) is mandatory for absolute quantification.
    

Step-by-Step Workflow:

  • Tissue Disruption: Grind 50-100 mg of plant tissue in liquid nitrogen.

  • Extraction: Add 1 mL cold Bieleski buffer and 10 pmol of internal standard. Vortex and sonicate (4°C, 15 min).

  • Incubation: Extract overnight at -20°C to ensure complete cellular lysis and protein precipitation.

  • Purification: Centrifuge (15,000 x g, 10 min, 4°C). Pass supernatant through an SPE column (C18 or MCX) to remove pigments and lipids.

    • Note: N-glucosides are less polar than nucleotides but more polar than bases; adjust elution fractions accordingly.

  • Analysis: Inject into UHPLC-MS/MS (Triple Quadrupole). Monitor specific MRM transitions (Parent ion

    
     Fragment ion 
    
    
    ).
Immunolocalization

Target: Visualizing DHZ9G distribution in tissue sections.

  • Fixation: 4% EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in PBS. Crucial: Formaldehyde is insufficient for immobilizing small metabolites; EDAC crosslinks the cytokinin amino group to protein matrices.

  • Antibody: Use a broad-spectrum anti-dihydrozeatin antibody (many cross-react with the N9-glucoside) or a specific monoclonal if available.

  • Detection: Secondary antibody conjugated to Alexa Fluor 488. Counterstain cell walls with Calcofluor White.

Pathway Visualization

The following diagram illustrates the "Stable Reserve" cycle of DHZ9G, from synthesis in the root to activation in the shoot.

DHZ9G_Transportcluster_RootROOT (Source)cluster_Xylemcluster_ShootSHOOT (Sink)DHZ_BaseDHZ Base(Active)DHZ9G_RootDHZ9G(Inactive/Stable)DHZ_Base->DHZ9G_RootGlucosylationUGTUGT76C1/2(Glucosyltransferase)UGT->DHZ_BaseABCG14ABCG14(Xylem Loading)DHZ9G_Root->ABCG14Xylem_StreamXylem Sap(Transpiration Stream)ABCG14->Xylem_StreamEffluxPUPPUP/ENT(Cellular Uptake)Xylem_Stream->PUPLong DistanceDHZ9G_CytosolDHZ9G(Cytosolic)PUP->DHZ9G_CytosolInfluxVacuoleVacuole(Sequestration)DHZ9G_Cytosol->VacuoleStorageDHZ_ActiveDHZ Base(Re-activated)DHZ9G_Cytosol->DHZ_ActiveHydrolysisBetaGlucβ-Glucosidase(Reactivation)BetaGluc->DHZ9G_CytosolReceptorAHK Receptor(Signaling)DHZ_Active->ReceptorBind

Caption: The metabolic loop of DHZ9G. Synthesized in roots, transported via xylem, and reactivated in shoots.

References

  • Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[3][4] Frontiers in Plant Science. Link

  • Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules.[5][6][7][8][9][2][3][10][4][11][12][13] Link

  • Ko, D., et al. (2014).[14] Arabidopsis ABCG14 is essential for the root-to-shoot translocation of cytokinin.[1][6][11][15] Proceedings of the National Academy of Sciences. Link

  • Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry. Link

  • Bürkle, L., et al. (2003). Transport of cytokinins mediated by purine transporters of the PUP family expressed in phloem, hydathodes, and pollen of Arabidopsis.[13] The Plant Journal. Link

The Metabolic Checkpoint: Function and Dynamics of Dihydrozeatin-9-β-D-glucoside (DHZ-9-G) in Seed Germination

Author: BenchChem Technical Support Team. Date: March 2026

The Phytohormonal Matrix of Seed Germination

In the complex biochemical matrix governing seed germination, abscisic acid (ABA) and gibberellins (GA) are traditionally viewed as the primary binary switches for dormancy and germination, respectively. However, cytokinins (CKs) act as critical modulators of this network, fine-tuning cell division, nutrient mobilization, and radicle emergence[1].

Dihydrozeatin (DHZ) is a highly active isoprenoid cytokinin. It is distinguished by its saturated N6-isoprenoid side chain, a structural feature that renders it highly resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. Because CKX cannot efficiently cleave the side chain of DHZ to clear it from the cellular pool, plants must employ alternative metabolic routing to deactivate DHZ signaling when its presence becomes inhibitory to the later stages of germination. This is achieved through targeted glycosylation.

Biochemical Identity and Mechanistic Role of DHZ-9-G

Conjugation of a β-D-glucopyranosyl moiety to the N9 position of the DHZ purine ring yields dihydrozeatin-9-β-D-glucoside (DHZ-9-G) .

The distinction between O-glucosylation and N-glucosylation is the cornerstone of cytokinin homeostasis:

  • O-glucosides (e.g., DHZ-O-glucoside) serve as reversible storage forms. They can be rapidly hydrolyzed by β-glucosidases to replenish active CK pools during early imbibition.

  • N9-glucosides (like DHZ-9-G) represent an irreversible terminal deactivation step. The bulky glucose moiety at the N9 position sterically hinders the molecule from binding to histidine kinase cytokinin receptors (such as CRE1/AHK4), effectively silencing its signal[2].

The Necessity of Signal Silencing During Germination

While active cytokinins are required to antagonize ABA during the initial breaking of dormancy, sustained high levels of active CKs can inhibit radicle elongation. In parasitic weeds, such as broomrapes (Phelipanche ramosa), high concentrations of active CKs are extremely potent inhibitors of germination. Successful germination in these species requires a massive, ABA-dependent shift in CK metabolism, where inhibitory active CKs are rapidly converted into inactive glycosylated forms like DHZ-9-G[3]. Similarly, in crops like maize (Zea mays) and lucerne, endogenous DHZ levels are high in dry seeds but drop sharply prior to radicle emergence, shifting into conjugated terminal sinks to allow for proper root establishment[4].

G DHZ Dihydrozeatin (DHZ) [Active Cytokinin] UGT N-Glucosyltransferase (UGT76C1/C2) DHZ->UGT Receptor Cytokinin Receptors (e.g., CRE1/AHK4) DHZ->Receptor Activates DHZ9G DHZ-9-β-D-glucoside [Inactive Sink] UGT->DHZ9G UDP-Glc DHZ9G->Receptor Steric Hindrance Germ Radicle Emergence & Germination Receptor->Germ Modulates

Metabolic routing of active DHZ to inactive DHZ-9-G regulating cytokinin receptor activation.

Quantitative Dynamics in Germinating Seeds

The transition from active DHZ to inactive DHZ-9-G is a highly conserved metabolic checkpoint across both parasitic weeds and standard agricultural crops. The table below summarizes the quantitative shifts observed during critical germination phases.

Plant SpeciesGermination PhaseActive DHZ DynamicsDHZ-9-G DynamicsBiological Implication
Broomrape (P. ramosa)Post-Imbibition (rac-GR24 treated)Rapidly decreasesSignificantly elevatedRelief of CK-induced germination inhibition, allowing metabolism resumption[3].
Maize (Zea mays)Pre-Radicle EmergenceHigh in dry seed, drops sharplyAccumulates as terminal sinkClearance of active CKs to permit radicle elongation and seedling establishment[4].
Soybean (Glycine max)Late Seed Maturation / Dry SeedMaintained at baselineHighly abundantPrevents premature vivipary (germination on the mother plant) by locking CKs in inactive states[2].

Analytical Methodology: UHPLC-MS/MS Quantification of DHZ-9-G

To accurately map the metabolic trajectory of DHZ-9-G, researchers must overcome significant analytical hurdles. Cytokinins exist in trace amounts (pmol/g fresh weight), and the extraction process itself can artificially alter the ratio of active bases to glucosides if enzymatic activity is not strictly controlled.

The following protocol is designed as a self-validating system , ensuring that the quantified DHZ-9-G represents the true in vivo state of the germinating seed.

Step-by-Step Workflow & Causality

Step 1: Tissue Quenching & Homogenization

  • Action: Immediately flash-freeze germinating seeds in liquid nitrogen and lyophilize to absolute dryness before bead-milling.

  • Causality: Lyophilization instantly halts endogenous N-glucosyltransferase and β-glucosidase activity. Processing wet tissue at room temperature allows residual enzymes to artificially interconvert DHZ and DHZ-9-G, destroying the integrity of the metabolomic snapshot.

Step 2: Extraction with Modified Bieleski Buffer

  • Action: Extract the lyophilized powder using a modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) at -20°C.

  • Causality: The highly acidic, organic environment instantly precipitates proteins and denatures phosphatases. This prevents the artificial degradation of cytokinin nucleotides into free bases, which would falsely inflate the active DHZ pool.

Step 3: Internal Standardization (The Self-Validating Step)

  • Action: Spike the extraction buffer with 50 pmol of heavy-isotope labeled internal standard: [2H5]DHZ-9-G.

  • Causality: This is the most critical step for trustworthiness. Any physical loss of the analyte during purification, or any ion suppression caused by co-eluting matrix compounds during mass spectrometry, will proportionally affect both the endogenous DHZ-9-G and the [2H5]DHZ-9-G spike. By quantifying the ratio of unlabeled to labeled ions, the system self-corrects for recovery variations, ensuring absolute quantitative accuracy.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Action: Pass the extract through an Oasis MCX (Mixed-Mode Cation Exchange) cartridge. Wash with 0.1 M formic acid, and elute the cytokinin fraction with 0.35 M NH₄OH in 60% methanol.

  • Causality: At the acidic load pH, the basic purine ring of DHZ-9-G is protonated and tightly retained by the cation exchange resin. Neutral lipids, sugars, and highly acidic phytohormones (like ABA) are washed away. The basic elution buffer deprotonates the purine ring, releasing a highly purified cytokinin fraction and eliminating mass spectrometer matrix interference.

Step 5: UHPLC-ESI-HRMS/MS Analysis

  • Action: Separate the eluate using C18 reverse-phase Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer in positive electrospray ionization mode (+ESI).

  • Causality: High-resolution chromatographic separation is mandatory because DHZ-9-G, DHZ-7-G, and DHZ-O-glucoside are isobaric (they share the exact same molecular weight). MS/MS alone cannot distinguish them. The C18 column provides baseline resolution based on the slight polarity differences of the glucose attachment site, ensuring that the irreversible sink (DHZ-9-G) is not conflated with the reversible storage form (DHZ-O-glucoside).

Conclusion & Future Perspectives

Dihydrozeatin-9-β-D-glucoside is far more than a metabolic byproduct; it is a critical regulatory checkpoint in seed germination. By acting as an irreversible sink for degradation-resistant DHZ, N9-glucosylation allows the seed to rapidly silence cytokinin signaling. This mechanism is vital for transitioning from the cell-division phase of early imbibition to the cell-elongation phase required for radicle emergence.

For drug development professionals and agrochemical engineers, targeting the N-glucosyltransferases responsible for DHZ-9-G formation presents a novel pathway for weed management. By chemically inhibiting these enzymes in parasitic weeds like Phelipanche ramosa, it may be possible to trap the seeds in a state of high active cytokinin concentration, thereby permanently inhibiting their germination and depleting the parasitic weed seed bank in agricultural soils.

References

  • Divergent control of seed germination by cytokinins in weedy broomrapes and witchweeds. Oxford Academic.[Link]

  • Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective. PMC.[Link]

  • Involvement of cis-Zeatin, Dihydrozeatin, and Aromatic Cytokinins in Germination and Seedling Establishment of Maize, Oats, and Lucerne. ResearchGate.[Link]

  • Phytohormone dynamics impact fatty acid and oil accumulation during soybean seed maturation. Cambridge University Press.[Link]

Sources

Methodological & Application

High-Throughput Extraction and Purification Protocol for Cytokinin Glucosides from Leaf Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Phytohormone Profiling, Agricultural Biotechnology, and Plant-Derived Therapeutics

Introduction: The Analytical Challenge of Cytokinin Glucosides

Cytokinins (CKs) are adenine-derived phytohormones that regulate critical aspects of plant growth and development. Within leaf tissue, cytokinins are frequently deactivated and stored via glycosylation, forming O-glucosides (reversible storage forms) and N-glucosides (irreversible deactivation products).

Quantifying these glucosides presents a severe analytical bottleneck. They exist in extremely low physiological concentrations (fmol to pmol per gram of fresh weight) and are co-extracted with a massive excess of interfering leaf matrix components, including pigments, lipids, and secondary metabolites[1]. Furthermore, endogenous β-glucosidases and phosphatases can rapidly alter the native cytokinin profile the moment cellular compartmentalization is disrupted during homogenization.

This application note details a field-proven, highly optimized methodology utilizing a modified Bieleski extraction coupled with mixed-mode Solid-Phase Extraction (SPE) and LC-MS/MS to isolate and quantify cytokinin glucosides with maximum fidelity.

Mechanistic Insights: Designing a Self-Validating System

As analytical scientists, we must design protocols where the chemistry works for us, and where every run validates its own accuracy. This protocol is built on three mechanistic pillars:

I. Enzymatic Quenching via Modified Bieleski Solvent

Traditional aqueous or pure methanolic extractions fail because they allow residual enzymatic activity to hydrolyze cytokinin glucosides back into free bases. To prevent this, we utilize a Modified Bieleski’s Solvent (Methanol : Formic Acid : Water at 15:1:4, v/v/v)[2]. The high organic content and extreme acidity instantly denature endogenous enzymes while maintaining high solubility for polar glucosides. Studies demonstrate that this specific solvent composition yields the highest relative internal standard response (RISR) for deuterated cytokinins compared to standard 80% methanol[2],[3].

II. Orthogonal Clean-up via Mixed-Mode SPE (Oasis MCX)

Because cytokinin glucosides are adenine derivatives, they contain a basic secondary amine that protonates under acidic conditions. By utilizing an Oasis MCX (Mixed-mode Cation eXchange) polymeric sorbent, we exploit both reversed-phase and ion-exchange retention mechanisms[4].

  • Loading: The highly acidic extract ensures cytokinins are retained via strong cation exchange.

  • Washing: A 100% methanol wash strips away neutral and acidic interferences (such as lipids, abscisic acid, and auxins)[4],[5].

  • Elution: A basic elution solvent (0.35 M NH₄OH in 70% Methanol) neutralizes the cytokinin charge, releasing the bases, ribosides, and glucosides while leaving strongly retained matrix compounds on the column[6],[4]. This step alone decreases UV-absorbing contaminants by ~90%[2].

III. System Self-Validation via SILIS

To ensure the protocol is a self-validating system, Stable Isotope-Labeled Internal Standards (SILIS) (e.g., deuterium-labeled CK glucosides) are spiked into the extraction solvent prior to tissue contact[6]. Because the SILIS co-elutes with the endogenous analyte and experiences identical ionization conditions, the Analyte-to-SILIS ratio inherently corrects for any extraction losses or matrix-induced ion suppression in the mass spectrometer[6].

Experimental Workflow

G N1 Leaf Tissue (10-100 mg) Cryogenic Homogenization N2 Solvent Extraction Modified Bieleski (MeOH:H2O:HCOOH 15:4:1) N1->N2 Add SILIS (Deuterated CKs) N3 Centrifugation (14,000 rpm, 30 min, 4°C) N2->N3 Incubate 1h at 4°C N4 Solid Phase Extraction (SPE) Oasis MCX Cartridge N3->N4 Dilute supernatant to 5 mL with 1% AcOH N5 Wash Steps (1% Acetic Acid, then 100% MeOH) N4->N5 Retains cationic CKs N6 Target Elution (0.35 M NH4OH in 70% MeOH) N5->N6 Removes neutrals & acids (Auxins/ABA) N7 Evaporation & Reconstitution (5% ACN + 0.1% Formic Acid) N6->N7 Elutes CK bases, ribosides & glucosides N8 UHPLC-MS/MS Analysis (MRM Mode) N7->N8 Quantify via Analyte/SILIS ratio

Workflow for the extraction and SPE purification of cytokinin glucosides from leaf tissue.

Step-by-Step Protocol

Phase 1: Tissue Homogenization & Extraction
  • Harvesting: Rapidly excise leaf tissue and immediately plunge into liquid nitrogen. Causality: Immediate freezing halts all metabolic and enzymatic degradation[6].

  • Homogenization: Grind approximately 100 mg of frozen tissue to a fine powder using a cryogenic tissue lyser or a pre-chilled mortar and pestle. Do not allow the tissue to thaw.

  • Extraction: Add 1.0 mL of pre-chilled (-20°C) Modified Bieleski’s solvent (Methanol : Formic Acid : Water, 15:1:4, v/v/v)[2],[6].

  • SILIS Addition: Immediately spike in a known concentration (e.g., 10-50 pmol) of stable isotope-labeled internal standards for the target O- and N-glucosides[6].

  • Incubation: Shake the homogenate continuously for 1 hour at 4°C to ensure exhaustive partitioning of the analytes into the solvent[6].

  • Clarification: Centrifuge the mixture at 14,000 rpm for 30 minutes at 4°C[6]. Transfer the supernatant to a clean glass vial. (Optional: Re-extract the pellet with 0.5 mL solvent and pool supernatants for absolute exhaustive recovery).

Phase 2: Oasis MCX Solid-Phase Extraction (SPE)

Note: Ensure all SPE steps are performed at a flow rate of ~1 mL/min to allow sufficient interaction time with the sorbent.

  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg / 1 mL Oasis MCX cartridge, followed by 1 mL of 1% Acetic Acid[6].

  • Sample Loading: Dilute the pooled supernatant from Phase 1 with 1% Acetic Acid to a final volume of 5 mL[6]. Causality: Diluting the organic content of the Bieleski solvent ensures the cytokinins interact strongly with the reversed-phase backbone of the MCX sorbent, while the acidic pH ensures they remain protonated for cation exchange. Load the diluted sample onto the column.

  • Wash 1 (Aqueous): Pass 1 mL of 1% Acetic Acid through the column to remove highly polar, non-retained matrix components[6].

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the column[6]. Causality: This critical step strips away neutral lipids, pigments, and acidic phytohormones (like IAA and ABA) which do not possess a positive charge[4],[5].

  • Elution: Elute the cytokinin glucosides using 2 mL of 0.35 M Ammonium Hydroxide (NH₄OH) in 70% Methanol[6],[4]. Collect the eluate in a clean vial.

Phase 3: LC-MS/MS Preparation
  • Concentration: Evaporate the basic eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas or in a vacuum concentrator at room temperature[6].

  • Reconstitution: Resuspend the dried residue in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile containing 0.1% Formic Acid)[6].

  • Final Clarification: Vortex vigorously, then centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble micro-particulates. Transfer the clean supernatant to an autosampler vial equipped with a low-volume insert for UHPLC-MS/MS analysis[6].

Quantitative Data & Expected Performance

By adhering to this protocol, researchers can expect robust analytical performance. The table below summarizes benchmark data derived from validated literature utilizing this exact methodology:

Analytical ParameterMethod / SorbentExpected Performance MetricReference
UV-Absorbing Contaminant Reduction Oasis MCX vs. Crude Extract~90% decrease in matrix background[2],[6]
Analyte Signal Enhancement Modified Bieleski + MCX~2-fold increase in RISR[2],[6]
Cytokinin Glucoside Recovery 0.35 M NH₄OH in 70% MeOH Elution70% – 95% absolute recovery[7],[4]
Limit of Detection (LOD) UHPLC-ESI(+)-MS/MS (MRM Mode)0.05 – 5 fmol on-column[7]

Troubleshooting & System Validation

  • Low Analyte Recovery (Signal Drop across both Analyte and SILIS): If the absolute signal of the SILIS is abnormally low, the issue likely occurred during the SPE loading phase. Ensure that the Bieleski extract is sufficiently diluted with 1% Acetic Acid (Step 2.2). If the organic concentration exceeds 20-30% during loading, the reversed-phase retention mechanism of the MCX column is weakened, causing polar glucosides to break through in the wash steps.

  • Severe Ion Suppression (Analyte signal low, but SILIS ratio is consistent): Matrix effects are common in mature leaf tissue due to high phenolic content. Perform a Post-Column Infusion experiment by continuously infusing a pure cytokinin glucoside standard into the MS source while injecting a blank leaf matrix extract[6]. If a drop in the baseline signal correlates with the retention time of your target glucosides, adjust your UHPLC gradient to shift the analyte retention time away from the suppression zone.

References

  • Dobrev, P. I., & Kamínek, M. (2006). Efficiency of different methods of extraction and purification of cytokinins. PubMed / National Institutes of Health.
  • BenchChem Technical Support. (2025). Technical Support Center: Analysis of Cytokinins in Plant Extracts. BenchChem.
  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. PubMed / National Institutes of Health.
  • Svačinová, J., Novák, O., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. PMC / National Institutes of Health.
  • Liu, X., et al. (2010). Analytical methods for cytokinins. ResearchGate.

Sources

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of Dihydrozeatin-9-β-D-glucoside (DHZ9G)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a highly stable, inactive storage form of the cytokinin dihydrozeatin. Unlike free-base cytokinins, N9-glucosides are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, allowing plants to maintain a reservoir of signaling molecules that can be reversibly hydrolyzed when active cell division is required[1].

Quantifying DHZ9G in plant tissues (e.g., roots, leaves, and reproductive organs) presents a significant analytical challenge. The analyte exists at ultra-trace levels (femtomole to picomole per gram of fresh weight) and is embedded within highly complex matrices rich in pigments, lipids, and other secondary metabolites that cause severe ion suppression during mass spectrometry[2]. This application note details a robust, self-validating Solid-Phase Extraction (SPE) methodology utilizing a dual-cartridge cleanup system (HLB and MCX) to isolate DHZ9G with high recovery and analytical fidelity[3].

Mechanistic Principles of the Extraction Workflow

A successful protocol cannot rely on empirical steps alone; it must be grounded in the physicochemical properties of the analyte. DHZ9G is a polar molecule characterized by a basic adenine ring (pKa ~4.2) and a hydrophilic glucoside moiety.

  • Enzymatic Quenching via Modified Bieleski Buffer: Plant tissues are rich in endogenous phosphatases and glycosidases. Homogenization in liquid nitrogen followed by extraction in a Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) serves a dual purpose. The high organic content precipitates proteins, while the formic acid lowers the pH to denature enzymes, preventing the artefactual hydrolysis of DHZ9G back into free dihydrozeatin during extraction[2],[3].

  • Orthogonal SPE Cleanup:

    • Primary Cleanup (Oasis HLB): The Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent acts as a reverse-phase filter. Highly lipophilic interferents (such as chlorophylls and waxes) are retained on the column, while the polar DHZ9G passes through or is easily eluted, effectively desalting and de-pigmenting the sample[3].

    • Secondary Fractionation (Oasis MCX): This is the critical isolation step. Oasis MCX is a mixed-mode cation exchange sorbent containing sulfonic acid groups. By reconstituting the HLB eluate in 1 M formic acid (pH < 3), the basic nitrogen on the adenine ring of DHZ9G becomes fully protonated. This positively charged molecule binds tightly to the MCX sorbent via strong ionic interactions. Subsequent washing with 100% methanol removes neutral and acidic phytohormones (like Indole-3-acetic acid [IAA] and Abscisic acid [ABA]) which do not bind ionically. Finally, eluting with 0.35 M NH₄OH in 60% methanol raises the pH, deprotonating the adenine ring, breaking the ionic bond, and releasing the highly purified DHZ9G[3].

Extraction Workflow Visualization

SPE_Workflow Start Plant Tissue Homogenization (Liquid N2, 50 mg FW) Extract Extraction (Modified Bieleski Buffer) MeOH:H2O:HCOOH (15:4:1, v/v/v) Overnight at -20°C Start->Extract Centrifuge Centrifugation (Collect Supernatant) Extract->Centrifuge HLB Oasis HLB SPE (Primary Cleanup) Pass-through Collection to Remove Lipids Centrifuge->HLB Evap Evaporate to Dryness & Reconstitute in 1 M HCOOH HLB->Evap MCX_Load Oasis MCX SPE (Cation Exchange) Load Sample (pH < 3) Evap->MCX_Load MCX_Wash Wash Cartridge 1 M HCOOH followed by 100% MeOH (Removes ABA, IAA, Flavonoids) MCX_Load->MCX_Wash MCX_Elute Target Elution 0.35 M NH4OH in 60% MeOH (Recovers DHZ9G & Cytokinins) MCX_Wash->MCX_Elute LCMS LC-MS/MS Analysis (ESI+ MRM Mode: 384.2 -> 222.1) MCX_Elute->LCMS Evaporate & Reconstitute in Mobile Phase

Dual-cartridge SPE workflow for the isolation of DHZ9G from complex plant matrices.

Step-by-Step Experimental Protocol

Sample Preparation and Lysis
  • Harvest and Flash-Freeze: Immediately harvest plant tissue (e.g., 50 mg fresh weight) and flash-freeze in liquid nitrogen to halt all metabolic and enzymatic activity.

  • Homogenization: Grind the tissue to a fine powder using a bead beater or mortar and pestle pre-chilled with liquid nitrogen. Causality: Incomplete homogenization reduces extraction efficiency, while allowing the sample to thaw induces enzymatic degradation of the glucoside.

Extraction
  • Buffer Addition: Add 1.0 mL of cold (-20°C) Modified Bieleski extraction buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) to the homogenized tissue[3].

  • Internal Standard Spiking: Add 10–20 pmol of stable isotope-labeled internal standard (e.g., deuterium-labeled [²H₅]-DHZ9G). Causality: Adding the internal standard at this exact stage corrects for any analyte loss during the subsequent multi-step SPE process, ensuring a self-validating quantitative system.

  • Incubation: Vortex for 1 minute and incubate overnight (approx. 16–20 hours) at -20°C on an orbital shaker[3].

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean tube.

Primary Cleanup: Oasis HLB (60 mg, 3 cc)
  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of 1 M Formic Acid through the HLB cartridge[3].

  • Loading: Load the collected supernatant onto the cartridge.

  • Collection: Collect the pass-through. Wash the cartridge with an additional 1 mL of extraction buffer and pool with the pass-through. (Note: In this specific matrix, DHZ9G is highly polar and will not strongly retain on the HLB compared to lipids).

  • Evaporation: Evaporate the pooled pass-through to dryness using a vacuum concentrator (SpeedVac) at room temperature.

Secondary Fractionation: Oasis MCX (60 mg, 3 cc)
  • Reconstitution: Dissolve the dried pellet in 1.0 mL of 1 M Formic Acid. Vortex thoroughly and sonicate for 2 minutes to ensure complete dissolution and protonation of the adenine ring[3].

  • Conditioning: Condition the MCX cartridge with 2 mL of Methanol followed by 2 mL of 1 M Formic Acid.

  • Loading: Load the reconstituted sample onto the MCX cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 2 mL of 1 M Formic Acid to remove highly polar, non-basic interferents.

  • Wash 2 (Organic): Wash with 2 mL of 100% Methanol. Causality: This critical step removes acidic hormones (ABA, GAs, IAA) and neutral flavonoids, which are retained only by reverse-phase interactions and are washed away by the organic solvent[3].

  • Elution: Elute the cytokinins, including DHZ9G, using 2 mL of 0.35 M NH₄OH in 60% Methanol[3].

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Quantitative Data and LC-MS/MS Parameters

To achieve absolute quantification, the purified extract is analyzed using Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-QqQ-MS) operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[4],[5].

Table 1: LC-MS/MS Parameters and Method Performance for DHZ9G

ParameterSpecification / Value
Target Analyte Dihydrozeatin-9-β-D-glucoside (DHZ9G)
Monoisotopic Mass 383.18 Da
Precursor Ion[M+H]⁺ 384.2 m/z
Product Ion (Quantifier) 222.1 m/z (Loss of glucosyl moiety, -162 Da)[5]
Collision Energy (CE) 18 - 22 eV
Typical Recovery Rate 78% – 85% (Matrix dependent)
Limit of Detection (LOD) 0.5 – 1.0 fmol[6]
Limit of Quantification (LOQ) 1.5 – 3.0 fmol[6]

Note: Chromatographic separation is typically achieved using a sub-2-micron C18 column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

References

  • A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC Source: nih.gov URL:[Link]

  • Extraction and purification protocol for cytokinins (CK), auxins (IAA), and abscisic acid (ABA) in grape berry samples Source: researchgate.net URL:[Link]

  • A rapid approach to investigate spatiotemporal distribution of phytohormones in rice - PMC Source: nih.gov URL:[Link]

  • Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC Source: nih.gov URL:[Link]

Sources

Topic: Bioassays for Determining the Biological Activity of Dihydrozeatin-9-β-D-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in plant biology and agriculture.

Abstract

Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a naturally occurring cytokinin conjugate, a class of molecules often associated with transport and storage of the active hormone.[1][2] Unlike the free-base cytokinin Dihydrozeatin (DHZ), the biological activity of DHZ9G is not direct. Its efficacy is contingent upon the enzymatic cleavage of the glucose moiety by endogenous β-glucosidases within the plant tissue to release the active DHZ.[3][4] This application note provides a comprehensive guide with detailed protocols for three classical bioassays—the Tobacco Callus Assay, the Leaf Senescence Delay Assay, and the Arabidopsis Root Elongation Assay—to quantitatively assess the biological activity of DHZ9G. These protocols are designed not only to measure the ultimate physiological response but also to provide insights into the metabolic activation of the compound, a critical consideration for researchers developing and evaluating cytokinin-based agrochemicals or research compounds.

The Principle of Conjugate Activation: A Two-Step Mechanism

The central dogma for the activity of N-glucosylated cytokinins like DHZ9G is a two-step process. The molecule as a glucoside is biologically inert with respect to cytokinin receptor binding. Its activity is realized only upon hydrolysis.

  • Metabolic Activation: Endogenous β-glucosidase enzymes within the target plant tissue must recognize and cleave the N-C bond between the purine ring and the glucose sugar.[3][4]

  • Receptor-Mediated Signaling: The released free-base cytokinin, Dihydrozeatin (DHZ), is then able to bind to its cognate histidine kinase receptors (e.g., AHK3, AHK4) located in the endoplasmic reticulum, initiating the downstream phosphorelay signaling cascade.[5][6]

Therefore, any bioassay for DHZ9G is simultaneously a test of the tissue's metabolic competency and the intrinsic activity of the released DHZ. A weak response could indicate either inefficient hydrolysis or low intrinsic activity, a distinction that must be made by running a parallel positive control with the active DHZ.

DHZ9G Dihydrozeatin-9-β-D-glucoside (Inactive Conjugate) Enzyme β-glucosidase (Tissue-Specific) DHZ9G->Enzyme Hydrolysis DHZ Dihydrozeatin (DHZ) (Active Hormone) Enzyme->DHZ Receptor Cytokinin Receptor (e.g., AHK3) DHZ->Receptor Binding & Activation Response Biological Response (Cell Division, Senescence Delay, etc.) Receptor->Response Phosphorelay Signaling

Caption: The two-step activation pathway of Dihydrozeatin-9-β-D-glucoside.

Overview of the Cytokinin Signaling Pathway

Once active DHZ is released, it triggers a well-characterized signaling pathway. This multi-step phosphorelay begins with the binding of cytokinin to the CHASE domain of Arabidopsis Histidine Kinase (AHK) receptors.[7][8] This causes autophosphorylation of a conserved histidine (H) residue in the kinase domain. The phosphate group is then transferred to a conserved aspartate (D) residue in the receptor's receiver domain.[5][9] From there, Arabidopsis Histidine Phosphotransfer (AHP) proteins shuttle the phosphate group from the cytoplasm into the nucleus.[9] In the nucleus, AHPs phosphorylate the final targets: Arabidopsis Response Regulators (ARRs). Phosphorylation of Type-B ARRs activates them as transcription factors, which then regulate the expression of cytokinin-responsive genes, including the Type-A ARRs.[7][9] Type-A ARRs act as negative regulators of the pathway, forming a feedback loop.[5][7]

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Receptor AHK Receptor (Sensor Kinase) AHP AHP (Phosphotransfer) Receptor->AHP 2. Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B 3. Nuclear Translocation & Phosphorylation Genes Cytokinin-Responsive Genes ARR_B->Genes 4. Gene Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B 6. Negative Feedback Genes->ARR_A 5. CK DHZ (Active Cytokinin) CK->Receptor 1. Binding

Caption: Simplified overview of the cytokinin signal transduction pathway.

Protocol 1: Tobacco Callus Bioassay for Cytokinesis

This is the most classical and specific bioassay for cytokinins, measuring their quintessential function: the promotion of cell division (cytokinesis).[10][11] The increase in callus fresh weight is directly proportional to the concentration of active cytokinin in the medium.

Principle

Tobacco pith callus requires both an auxin and a cytokinin for sustained growth and cell division in vitro.[12] In a medium containing a constant, optimal level of auxin, the rate of callus proliferation becomes dependent on the concentration of available cytokinin.

Materials
  • Tobacco callus culture (Nicotiana tabacum cv. Wisconsin No. 38)

  • Murashige and Skoog (MS) basal medium, including vitamins

  • Sucrose

  • Agar

  • Auxin: 1-Naphthaleneacetic acid (NAA)

  • Test Compounds: Dihydrozeatin (DHZ) as a positive control, Dihydrozeatin-9-β-D-glucoside (DHZ9G)

  • Sterile petri dishes (100 x 15 mm), sterile flasks, and culture vessels

  • Laminar flow hood

  • Autoclave

  • Analytical balance

  • Growth chamber (25±2°C, in darkness)

Step-by-Step Methodology
  • Media Preparation:

    • Prepare MS basal medium supplemented with 30 g/L sucrose and a fixed concentration of NAA (e.g., 2.0 mg/L).

    • Aliquot the medium into separate flasks before adding the test cytokinins.

    • Control/Treatment Groups:

      • Negative Control: No cytokinin added.

      • Positive Control (Standard Curve): Add DHZ to achieve a final concentration range (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM).

      • Test Compound: Add DHZ9G to achieve the same molar concentration range as the DHZ standard curve.

    • Adjust the pH of each medium to 5.7-5.8, add 8 g/L agar, and autoclave.

    • Pour approximately 25 mL of sterile medium into each petri dish in a laminar flow hood.

  • Callus Inoculation:

    • Use established, healthy tobacco callus that has been subcultured for 3-4 weeks.

    • Under sterile conditions, transfer small, uniform pieces of callus (approx. 50-100 mg initial weight) to the center of each prepared plate. Use at least 5 replicates per treatment.

    • Record the initial fresh weight of each callus piece.

  • Incubation:

    • Seal the plates with paraffin film.

    • Incubate the cultures in a growth chamber in complete darkness at 25±2°C for 3-5 weeks.[11][12]

  • Data Collection and Analysis:

    • After the incubation period, carefully remove each callus piece and measure its final fresh weight.

    • Calculate the growth response: Growth = Final Fresh Weight - Initial Fresh Weight.

    • Plot the growth response against the molar concentration for both the DHZ standard and the DHZ9G test series.

    • Determine the relative activity of DHZ9G by comparing the concentration required to achieve 50% of the maximum response (EC₅₀) with that of DHZ.

Expected Results

The negative control should show minimal growth. The DHZ standard curve should exhibit a classic dose-dependent increase in fresh weight, plateauing at higher concentrations. The DHZ9G curve will likely be shifted to the right, indicating that a higher concentration is needed to elicit the same response as DHZ, reflecting the efficiency of its conversion to the active form.

Protocol 2: Leaf Senescence Delay Bioassay

This rapid bioassay leverages the well-known ability of cytokinins to delay the process of senescence, primarily by preventing the degradation of chlorophyll.[10][13][14]

Principle

When leaves or leaf segments are detached and incubated in darkness, they undergo rapid senescence, characterized by the breakdown of chlorophyll. Exogenous cytokinins can significantly delay this process.[13] The amount of chlorophyll retained after an incubation period is a quantitative measure of cytokinin activity.

Materials
  • Oat (Avena sativa) or Wheat (Triticum aestivum) seedlings (10-14 days old).

  • Petri dishes lined with filter paper.

  • Test solutions buffered with MES or phosphate buffer (e.g., 10 mM, pH 6.0).

  • Test Compounds: DHZ (positive control), DHZ9G.

  • Ethanol (80%) or Acetone for chlorophyll extraction.

  • Spectrophotometer.

  • Dark growth chamber or light-proof box.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Grow oat or wheat seedlings under controlled conditions.

    • Excise the first fully developed leaves from 10-day-old plants.[15]

    • Cut 1-2 cm segments from the middle of each leaf, discarding the tip and base.

  • Incubation:

    • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution.

    • Control/Treatment Groups:

      • Negative Control: Buffer solution only.

      • Positive Control: DHZ solutions (e.g., 0.1, 1, 10, 100 µM).

      • Test Compound: DHZ9G solutions at the same molar concentrations.

    • Arrange 5-10 leaf segments on the filter paper in each dish.

    • Seal the dishes and incubate in complete darkness at room temperature for 48-72 hours.[11]

  • Chlorophyll Extraction and Quantification:

    • After incubation, blot the leaf segments dry and record their fresh weight.

    • Place the segments into a vial with a known volume (e.g., 5 mL) of 80% ethanol.

    • Incubate in the dark until all green color has leached from the tissue (can be expedited by gentle heating at 60-70°C for 30 min).

    • Measure the absorbance of the chlorophyll extract at 665 nm (or 652 nm for acetone) using a spectrophotometer, with 80% ethanol as a blank.[15][16]

  • Data Analysis:

    • Express the results as A₆₆₅ per gram of fresh weight.

    • Plot the absorbance values against the cytokinin concentration. A higher absorbance value indicates greater chlorophyll retention and thus higher cytokinin activity.

Data Presentation
TreatmentConcentration (µM)Replicate 1 (A₆₆₅)Replicate 2 (A₆₆₅)Replicate 3 (A₆₆₅)Mean A₆₆₅Std. Dev.
Control 0
DHZ 1
DHZ 10
DHZ 100
DHZ9G 1
DHZ9G 10
DHZ9G 100

Protocol 3: Arabidopsis Primary Root Elongation Assay

This assay is based on the inhibitory effect of cytokinins on primary root growth in seedlings, a process mediated by the promotion of cell differentiation in the root apical meristem.[6][17]

Principle

The length of the primary root in Arabidopsis thaliana is highly sensitive to exogenous cytokinins. Increasing concentrations of active cytokinin in the growth medium lead to a dose-dependent reduction in root length.[6]

Materials
  • Arabidopsis thaliana seeds (Col-0 ecotype recommended).

  • Half-strength Murashige and Skoog (0.5x MS) medium.

  • Sucrose (1%).

  • Agar or Phytagel.

  • Square petri plates (10x10 cm).

  • Test Compounds: DHZ (positive control), DHZ9G.

  • Growth chamber (22°C, 16h light / 8h dark photoperiod).

  • Ruler or flatbed scanner and image analysis software (e.g., ImageJ).

Step-by-Step Methodology
  • Media and Plate Preparation:

    • Prepare 0.5x MS medium with 1% sucrose.

    • Create control and treatment batches as described in Protocol 1, using a range of DHZ and DHZ9G concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Solidify with agar/phytagel, and pour into square petri plates.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 20% bleach with Tween-20 for 10 min, and rinse 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Plate 10-15 seeds in a line on the surface of each prepared plate.

  • Incubation and Growth:

    • Place the plates vertically in a growth chamber to allow roots to grow downwards along the agar surface.

    • Grow seedlings for 5-7 days.

  • Data Collection and Analysis:

    • Remove the lids and scan the plates at high resolution.

    • Using ImageJ or similar software, measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the average root length against the log of the cytokinin concentration.

Expected Results

A dose-dependent inhibition of root growth should be observed for both DHZ and DHZ9G. The potency of DHZ9G relative to DHZ can be quantified by comparing the concentrations required to cause a 50% reduction in root length (IC₅₀).

Summary of Assay Parameters

BioassayPrincipleMeasured ParameterTypical IncubationTypical Concentration Range
Tobacco Callus Promotion of Cell DivisionIncrease in Fresh Weight (mg)3-5 Weeks0.01 - 1.0 µM
Leaf Senescence Delay of Chlorophyll LossChlorophyll Absorbance (A₆₆₅)48-72 Hours0.1 - 100 µM
Arabidopsis Root Inhibition of ElongationPrimary Root Length (mm)5-7 Days10 - 500 nM

References

  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of cytokinin signal transduction pathway... [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Core steps of the cytokinin signaling pathway. [Diagram]. Available at: [Link]

  • Biology Discussion. (2016, August 17). Cytokinins: History, Function and Uses. Available at: [Link]

  • The Kieber Lab at UNC. (n.d.). Cytokinin Signaling. Available at: [Link]

  • Biology LibreTexts. (2021, January 19). 28.16: Signaling in Plants. Available at: [Link]

  • Shomu's Biology. (2022, August 10). Cytokinin Signalling Pathway [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Cytokinin bioassays. a Senescence assay. Retention of chlorophyll in... [Figure]. Available at: [Link]

  • Digby, J., & Skoog, F. (1966). Cytokinin activation of thiamine biosynthesis in tobacco callus cultures. Plant physiology, 41(4), 647–652. Available at: [Link]

  • Liu, J., et al. (2022). Cytokinin promotes growth cessation in the Arabidopsis root. Current Biology, 32(9), 2038-2051.e5. Available at: [Link]

  • Letham, D. S. (1971). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Physiologia Plantarum, 25(3), 391-396. Abstract available at: [Link]

  • Nisler, J., et al. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. International journal of molecular sciences, 19(12), 4037. Available at: [Link]

  • Digby, J., & Skoog, F. (1966). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Plant Physiology, 41(4), 647-652. Available at: [Link]

  • Fletcher, R. A., & McCullagh, D. (1982). Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 70(5), 1341–1344. Available at: [Link]

  • Intra Radice. (n.d.). BIOASSAYS. Available at: [Link]

  • ResearchGate. (n.d.). Effect of trans-zeatin, dihydrozeatin and their N7- and N9-glucosides... [Figure]. Available at: [Link]

  • Hönig, M., et al. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. Plants, 9(11), 1485. Available at: [Link]

  • PubChem. (n.d.). dihydrozeatin-9-N-glucoside. National Center for Biotechnology Information. Available at: [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840. Available at: [Link]

  • Zhang, L., et al. (2006). Callus induction and plant regeneration of tobacco Leaf explant. Agricultural Science & Technology, 7(4), 43-46. Available at: [Link]

  • Sade, N., et al. (2022). Delayed Leaf Senescence by Upregulation of Cytokinin Biosynthesis Specifically in Tomato Roots. Frontiers in Plant Science, 13, 908342. Available at: [Link]

  • Pokorná, E., et al. (2021). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. International journal of molecular sciences, 22(1), 337. Available at: [Link]

  • Shah, S. H., et al. (2003). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Pakistan Journal of Biological Sciences, 6(13), 1168-1171. Available at: [Link]

  • Jang, G., et al. (2024). Cytokinin signaling is involved in root hair elongation in response to phosphate starvation. Plant Signaling & Behavior, 19(1), 2307524. Available at: [Link]

  • Reguera, M., et al. (2022). Crosstalk of Cytokinin with Ethylene and Auxin for Cell Elongation Inhibition and Boron Transport in Arabidopsis Primary Root under Boron Deficiency. International Journal of Molecular Sciences, 23(18), 10522. Available at: [Link]

  • Marhavy, P., et al. (2019). Cytokinin acts through the auxin influx carrier AUX1 to regulate cell elongation in the root. Development, 146(13), dev177133. Available at: [Link]

  • Wilkinson, A. P., et al. (2007). Hydrolysis by lactase phlorizin hydrolase is the first step in the uptake of daidzein glucosides by rat small intestine in vitro. Xenobiotica, 37(3), 267-279. Abstract available at: [Link]

  • ResearchGate. (2022). (PDF) Cytokinin promotes growth cessation in the Arabidopsis root. Available at: [Link]

  • Di Mambro, R., et al. (2019). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. International Journal of Molecular Sciences, 20(10), 2493. Available at: [Link]

  • Veach, Y. K., et al. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374–1380. Available at: [Link]

Sources

Application Note: High-Precision Quantification of Dihydrozeatin-9-Glucoside (DHZ9G) via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytokinin glucosides represent a critical pool of "storage" and "deactivation" forms in plant hormone homeostasis. Among these, dihydrozeatin-9-glucoside (DHZ9G) is a stable metabolite often accumulated in tissues undergoing delayed senescence or specific stress responses.

Accurate quantification of DHZ9G is notoriously difficult due to:

  • Isomeric Interference: Co-existence with the N7-isomer (DHZ7G), which has identical mass but distinct physiological implications.

  • Matrix Effects: High susceptibility to ion suppression in electrospray ionization (ESI) due to the polar sugar moiety.

  • Extraction Losses: Variable recovery during Solid Phase Extraction (SPE).

This guide details a self-validating Isotope Dilution Mass Spectrometry (IDMS) protocol. By using [²H₅]DHZ9G as an internal standard added prior to tissue homogenization, this method automatically corrects for extraction efficiency, chromatographic drift, and matrix-induced ionization suppression.

Scientific Foundation

The Analyte and the Standard
  • Analyte: Dihydrozeatin-9-β-D-glucoside (DHZ9G).

    • Role: A stable conjugate of dihydrozeatin (DHZ). Unlike O-glucosides, N9-glucosides are generally considered irreversible inactivation products, though recent evidence suggests they may serve as a releasable pool in specific species.

  • Internal Standard (IS): [²H₅]Dihydrozeatin-9-β-D-glucoside.[1]

    • Source: Typically synthesized by Olchemim (Czech Republic).[1][2][3]

    • Labeling: The deuterium atoms are usually located on the isopentenyl side chain. This ensures the label is retained on the aglycone fragment during MS/MS fragmentation.

The Separation Challenge: N7 vs. N9

The most critical failure point in cytokinin glucoside analysis is the misidentification of N7- and N9-isomers.

  • N9-Glucosides (DHZ9G): Generally elute earlier than N7-isomers on C18 columns under acidic conditions.

  • N7-Glucosides (DHZ7G): Elute later.

  • Solution: The protocol below utilizes a specific gradient and column temperature to achieve baseline separation. The [²H₅]DHZ9G standard will co-elute with endogenous DHZ9G, confirming the peak identity.

Mechanism of Correction (IDMS)


Because the IS is added at the very beginning, any loss of endogenous DHZ9G (e.g., 20% loss during SPE) is matched by a 20% loss of the IS. The ratio remains constant.

Experimental Workflow

Diagram 1: Extraction & Purification Logic

G Sample Plant Tissue (10-100 mg FW) Spike ADD INTERNAL STANDARD [²H₅]DHZ9G (1 pmol) Sample->Spike Step 1: IDMS Initiation Extract Homogenization Modified Bieleski Buffer (-20°C, Overnight) Spike->Extract Step 2: Extraction Centrifuge Centrifugation (15,000 g, 4°C) Extract->Centrifuge Purify SPE Purification (Oasis MCX) Centrifuge->Purify Supernatant Elute Elution Strategy Frac A: Acids/Neutrals Frac B: BASES (Cytokinins) Purify->Elute Wash & Elute Analysis LC-MS/MS Analysis Elute->Analysis Evaporate & Reconstitute

Caption: Workflow for Isotope Dilution Quantification. The critical step is adding the IS before tissue disruption.

Detailed Protocol

Reagents & Materials
  • Extraction Solvent (Modified Bieleski): Methanol : Water : Formic Acid (15:4:1, v/v/v). Note: Traditional Bieleski uses chloroform; this modified version is more compatible with modern polymer-based SPE.

  • Internal Standard: [²H₅]DHZ9G (dissolved in MeOH to 100 nM stock).

  • SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange), 30 mg / 1 mL.

  • LC Solvents:

    • A: Water + 0.1% Formic Acid.[4][5]

    • B: Acetonitrile + 0.1% Formic Acid.[4][5]

Sample Preparation
  • Weighing: Weigh 50 mg of fresh plant tissue (frozen in liquid N2) into a 2 mL Eppendorf tube.

  • Spiking (Crucial): Add 10 μL of 100 nM [²H₅]DHZ9G IS solution (Total spike = 1 pmol).

    • Why: Adding now ensures the IS experiences the exact same extraction efficiency as the target analyte.

  • Extraction: Add 1 mL of Extraction Solvent (pre-cooled to -20°C).

  • Homogenization: Add tungsten beads and mill (e.g., 30 Hz for 2 mins).

  • Incubation: Extract overnight at -20°C to ensure complete cellular release.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Solid Phase Extraction (SPE)

Cytokinins are basic (due to the adenine moiety). We use Mixed-Mode Cation Exchange (MCX) to separate them from acidic auxins and neutral sugars.

StepSolventPurpose
1. Condition 1 mL MethanolActivate sorbent
2. Equilibrate 1 mL 1M Formic AcidProtonate sorbent (activate cation exchange)
3. Load Sample SupernatantBind basic cytokinins (DHZ9G)
4. Wash 1 1 mL 1M Formic AcidRemove acidic/neutral interferences
5. Wash 2 1 mL MethanolRemove hydrophobic neutrals
6. Elute 0.35M NH₄OH in 60% Methanol De-protonate cytokinins to release them

Post-Elution: Evaporate the eluate to dryness (SpeedVac) and reconstitute in 50 μL of Initial Mobile Phase (95% A : 5% B).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μm).[6]

  • Temperature: 40°C (Higher temp improves peak shape for glucosides).

  • Flow Rate: 0.4 mL/min.[4]

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to focus polar glucosides).

  • 1-8 min: 5% -> 40% B (Linear gradient).

  • 8-9 min: 40% -> 100% B (Wash).

  • 9-11 min: 100% -> 5% B (Re-equilibration).

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

  • Source Temp: 150°C

  • Desolvation Temp: 550°C

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
DHZ9G (Analyte) 384.2 222.1 3018Quant
DHZ9G (Confirmatory)384.2136.13028Qual
[²H₅]DHZ9G (IS) 389.2 227.1 3018Quant

Note on Fragmentation: The primary transition (384.2 -> 222.1) corresponds to the loss of the glucose moiety (


), leaving the protonated dihydrozeatin aglycone. The IS shows the same loss, retaining the d5 label on the aglycone (227.1).
Diagram 2: Fragmentation Pathway

Fragmentation Parent DHZ9G Precursor [M+H]+ = 384.2 Transition Collision Cell (CID) Parent->Transition Product Aglycone (DHZ) [M+H]+ = 222.1 Transition->Product Primary Quant Ion Neutral Neutral Loss Glucose (162 Da) Transition->Neutral

Caption: MRM transition logic. The glucose moiety is cleaved in the collision cell.

Validation & Quality Control

Linearity and Range

Prepare a calibration curve ranging from 0.05 pmol to 100 pmol containing a constant amount of IS (1 pmol).

  • Plot: (Area Analyte / Area IS) vs. (Conc Analyte / Conc IS).

  • Requirement:

    
    .[4]
    
Separating Isomers (System Suitability Test)

Before running samples, inject a mix of DHZ7G and DHZ9G standards.

  • Requirement: Baseline resolution (

    
    ).
    
  • If peaks merge: Lower the slope of the gradient (e.g., 5% to 20% B over 10 mins) or lower the column temperature to 30°C.

Limit of Detection (LOD)

With this protocol, expected LOD is approximately 0.01 - 0.05 pmol/g FW , depending on the sensitivity of the triple quadrupole used (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery (<10%) Inefficient SPE binding.Ensure sample is acidified (pH < 3) before loading onto MCX cartridge.
Peak Tailing Column overload or secondary interactions.Add slightly more ammonium acetate (5mM) to mobile phase A.
Signal Suppression Matrix effects from sugars/pigments.Reduce amount of tissue extracted (20 mg instead of 50 mg) or perform an extra wash step.
Shift in Retention Time pH drift in mobile phase.Freshly prepare Mobile Phase A with high-quality formic acid.

References

  • Novák, O., et al. (2008). "A new technique for the determination of cytokinins in biological samples using scanning-mode mass spectrometry." Phytochemistry Analysis.

  • Antoniadi, I., et al. (2015). "High-Throughput Profiling of Phytohormones." Plant Methods.

  • Olchemim Ltd. (2023). "Deuterated Cytokinin Standards Product Catalog." Olchemim.

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using solid-phase extraction and immunoaffinity chromatography." Plant Physiology.

Sources

Application Note: Dihydrozeatin-9-beta-D-glucoside (DHZ-9-G) in Plant Tissue Culture and Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrozeatin-9-beta-D-glucoside (DHZ-9-G) is a stable N9-conjugated metabolite of the cytokinin dihydrozeatin (DHZ). Historically categorized as a biologically inactive and irreversible detoxification product ("metabolic dead-end"), recent advanced metabolic profiling has redefined DHZ-9-G as a potential latent storage form that can be hydrolyzed back to the active free base in specific plant tissues (e.g., Zea mays, Avena sativa).

In modern plant tissue culture and drug development, DHZ-9-G is primarily applied as:

  • A High-Fidelity Analytical Standard: For the quantification of endogenous cytokinin pools via LC-MS/MS.

  • A Metabolic Probe: To investigate hydrolytic enzyme activity (

    
    -glucosidase) and cytokinin oxidase/dehydrogenase (CKX) resistance mechanisms.
    
  • A Stable Tracer: To map cytokinin transport and accumulation without immediate receptor activation.

This guide details the physicochemical properties, metabolic pathways, and validated protocols for utilizing DHZ-9-G in research.

Scientific Background & Mechanism of Action[1]

The N9-Glucoside Paradox

Cytokinins (CKs) like Zeatin and Dihydrozeatin regulate cell division. Plants regulate these powerful hormones via three pathways:

  • Activation: Synthesis of free bases.

  • Degradation: Irreversible cleavage by Cytokinin Oxidase/Dehydrogenase (CKX).

  • Conjugation:

    • O-glucosides:[1] Reversible storage forms (rapidly hydrolyzed).

    • N-glucosides (N7/N9):DHZ-9-G falls here.[2][3]

Mechanism: DHZ-9-G possesses a glucose moiety attached to the N9 position of the purine ring.

  • Receptor Inactivity: The N9-substitution sterically hinders binding to cytokinin receptors (e.g., AHK4/CRE1). Therefore, DHZ-9-G is biologically inactive in its conjugated form.

  • Metabolic Latency: Activity observed in bioassays (e.g., senescence delay) is exclusively due to the enzymatic cleavage of the glucose group by specific endogenous

    
    -glucosidases, releasing the active DHZ free base.
    
CKX Resistance

Dihydrozeatin (DHZ) and its conjugates are unique because they lack the


-double bond present in Zeatin. This saturation renders the N6-side chain highly resistant to cleavage by many CKX isoforms. Consequently, DHZ-9-G represents one of the most stable cytokinin metabolites in plant tissues, making it an ideal marker for accumulation studies.
Visualizing the Pathway

The following diagram illustrates the metabolic position of DHZ-9-G.

CytokininMetabolism DHZ Dihydrozeatin (DHZ) (Active Free Base) DHZ9G DHZ-9-Glucoside (Inactive/Stable) DHZ->DHZ9G N-Glucosyltransferase (UGT76C1/C2) DHZOG DHZ-O-Glucoside (Reversible Storage) DHZ->DHZOG O-Glucosyltransferase Degradation Adenine/Adenosine (Degradation Products) DHZ->Degradation CKX (Slow/Resistant) Receptor AHK Receptor (Signaling) DHZ->Receptor Binding & Activation DHZ9G->DHZ Beta-Glucosidase (Specific Isoforms) DHZ9G->Degradation CKX (Isoform Dependent) DHZOG->DHZ Beta-Glucosidase (Rapid)

Caption: Metabolic flux of Dihydrozeatin. DHZ-9-G serves as a stable pool that requires specific enzymatic hydrolysis to re-enter the active signaling pathway.

Physicochemical Profile

  • Chemical Name: Dihydrozeatin-9-

    
    -D-glucoside
    
  • CAS Number: 1226978-31-9 (Generic N-glucoside classification often used)[4]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 383.4 g/mol [1][2][4]

  • Solubility: Soluble in DMSO; moderately soluble in water; less soluble in ethanol than free bases.

  • Stability: High thermal stability; resistant to photo-oxidation compared to Zeatin.

Application Protocols

Application A: Analytical Standard for LC-MS/MS Profiling

Objective: To quantify endogenous DHZ-9-G levels as a marker of cytokinin inactivation or accumulation.

Protocol 1: Stock Solution Preparation

Safety: Wear PPE. Work in a fume hood.

  • Weighing: Accurately weigh 1.0 mg of DHZ-9-G standard.

  • Dissolution: Dissolve in 100

    
    L of analytical grade DMSO. Vortex until clear.
    
  • Dilution: Add 900

    
    L of methanol (MeOH) to create a 1.0 mg/mL primary stock.
    
  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol 2: Extraction & Quantification Workflow

Sample: 50-100 mg fresh plant tissue (frozen in liquid


).
  • Homogenization: Grind tissue to a fine powder under liquid nitrogen.

  • Extraction Buffer: Add 1 mL of Bieleski’s solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v) pre-cooled to -20°C.

    • Internal Standard: Spike with 10 ng of deuterium-labeled DHZ-9-G (

      
      -DHZ-9-G) if available, or labeled DHZ.
      
  • Incubation: Extract overnight at -20°C.

  • Purification: Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.

    • SPE Step: Pass through an Oasis MCX (Mixed-mode Cation exchange) cartridge to separate nucleotides from glucosides/bases. DHZ-9-G will elute in the neutral/basic fraction.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 50% B over 10 mins.

    • Transition (MRM): Monitor parent ion [M+H]+ 384.4

      
       fragment ions (typically loss of glucose or purine fragments).
      
Application B: Metabolic Tracing in Tissue Culture

Objective: To determine if a specific plant tissue possesses the hydrolytic machinery to activate DHZ-9-G. This identifies "cryptic" cytokinin sources in recalcitrant species.

Protocol 3: The Hydrolytic Potential Bioassay

Rationale: If the tissue grows/differentiates upon DHZ-9-G treatment, it must possess active


-glucosidase, as the conjugate itself cannot bind the receptor.
  • Media Preparation:

    • Prepare basal MS (Murashige & Skoog) medium with sucrose (3%) and agar (0.8%).

    • Autoclave and cool to 55°C.

  • Treatment Groups (Filter Sterilize Hormones):

    • Control: DMSO vehicle only.

    • Positive Control: Dihydrozeatin (Free Base) at 1.0

      
      M.
      
    • Experimental: DHZ-9-G at equimolar concentrations (1.0

      
      M, 5.0 
      
      
      
      M).
    • Note: Higher concentrations of glucoside are often required due to slow hydrolysis rates.

  • Explant Culture:

    • Use standardized explants (e.g., tobacco leaf discs, Arabidopsis hypocotyls, or specific crop callus).

    • Plate 5-10 explants per petri dish (n=3 replicates).

  • Incubation:

    • Culture at 25°C, 16h/8h light/dark cycle.

  • Data Collection (21-28 Days):

    • Measure: Fresh Weight (FW), Shoot Number, or Callus Diameter.

    • Calculate: Hydrolytic Efficiency Index (HEI) = (Response

      
       - Response
      
      
      
      ) / (Response
      
      
      - Response
      
      
      ).
    • Interpretation: An HEI > 0.1 indicates significant hydrolytic activation.

Data Presentation & Analysis

Expected Results Comparison
ParameterDihydrozeatin (Free Base)DHZ-9-GlucosideInterpretation
Receptor Binding High Affinity (nM range)None / NegligibleDHZ-9-G is a pro-hormone.
CKX Susceptibility Low (Resistant)Variable (Isoform dependent)DHZ-9-G accumulates to high levels.
Transport Active & PassivePhloem/Xylem MobileDHZ-9-G acts as a long-distance signal.
Bioassay Response Rapid, StrongDelayed, Weaker"Slow-release" effect observed with 9-G.
Troubleshooting Guide
  • Issue: No response in DHZ-9-G treated tissues.

    • Cause: Tissue lacks specific

      
      -glucosidase activity (common in some monocots or juvenile tissues).
      
    • Solution: Confirm uptake by extracting tissue and measuring DHZ-9-G levels via LC-MS (Protocol 2).

  • Issue: Precipitation in stock solution.

    • Cause: Low solubility in pure water.

    • Solution: Ensure initial dissolution in DMSO before adding water/media.[5] Keep DMSO final concentration < 0.1%.

References

  • Podlešáková, K., et al. (2012). "Novel cytokinin derivatives do not show negative effects on root growth and shoot gravity in a broad range of concentrations." Frontiers in Plant Science. (Demonstrates metabolic conversion of N9-glucosides).

  • Hothorn, M., et al. (2011). "Structural basis of cytokinin recognition by Arabidopsis thaliana histidine kinase 4."[6][7] Nature Chemical Biology, 7(11), 766-768. (Definitive proof that N9-substitution prevents receptor binding).

  • Hošek, P., et al. (2020). "New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants." Frontiers in Plant Science, 11. (Key paper revising the "inactive" dogma).

  • Hallmark, H.T., & Rashotte, A.M. (2020). "Cytokinin Response Factors: Responding to more than cytokinin." Plant Signaling & Behavior. (Discusses downstream signaling effects).
  • Gajdošová, S., et al. (2011). "Biologically active cytokinin-releasing conjugates." Journal of Plant Growth Regulation.

Sources

Application Note: Analytical Standardization and LC-MS/MS Profiling of Dihydrozeatin-9-β-D-glucoside (DHZ9G)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of phytohormones due to their trace abundance (often in the low femtomolar range) and structural micro-variations. Cytokinins (CKs) are adenine-derived plant hormones that regulate cell division, apical dominance, and senescence. Within this complex family, Dihydrozeatin-9-β-D-glucoside (DHZ9G) represents a critical metabolic sink.

Unlike O-glucosylation, which serves as a reversible storage mechanism, the N9-glucosylation of dihydrozeatin (DHZ) by specific glucosyltransferases is an irreversible deactivation step [1]. Monitoring DHZ9G levels is therefore essential for researchers mapping the true degradation rates and homeostasis of active cytokinins during plant stress responses, fruit ripening, and senescence. Accurate quantification requires highly selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to distinguish DHZ9G from its isobaric isomers (such as DHZ-7-glucoside or DHZ-O-glucoside).

Chemical and Physical Properties

Understanding the physicochemical properties of DHZ9G is the first step in optimizing extraction and chromatographic retention.

PropertyValue / Description
Chemical Name Dihydrozeatin-9-β-D-glucoside
Common Abbreviations DHZ9G, DZ9G
Molecular Formula C₁₆H₂₅N₅O₆
Monoisotopic Mass 383.18 Da
Precursor Ion [M+H]⁺ 384.2 m/z
Solubility Soluble in Methanol, DMSO, and slightly acidic aqueous solutions.
Biological Role Inactive, irreversible terminal metabolite of dihydrozeatin.

Cytokinin Metabolic Pathway

To contextualize the analytical target, the following diagram illustrates the metabolic cascade leading to the formation of DHZ9G.

Pathway iP Isopentenyladenine (iP) Precursor Zeatin Zeatin (trans/cis) Active Cytokinin iP->Zeatin Hydroxylation DHZ Dihydrozeatin (DHZ) Active Cytokinin Zeatin->DHZ Zeatin reductase DHZ9G Dihydrozeatin-9-β-D-glucoside (DHZ9G) - Inactive Sink DHZ->DHZ9G N-glucosyltransferase (Irreversible) DHZOG Dihydrozeatin-O-glucoside (DHZOG) - Reversible Storage DHZ->DHZOG O-glucosyltransferase (Reversible)

Figure 1: Cytokinin pathway showing irreversible N9-glucosylation of dihydrozeatin to DHZ9G.

Preparation of Analytical Standards

Causality Check: DHZ9G is highly polar and susceptible to degradation in unbuffered, room-temperature aqueous solutions. Therefore, stock solutions must be prepared in organic solvents and stored at ultra-low temperatures to maintain structural integrity.

  • Primary Stock Solution (1 mg/mL): Dissolve 1.0 mg of high-purity DHZ9G analytical standard in 1.0 mL of LC-MS grade Methanol. Vortex until completely dissolved. Store at -80°C.

  • Internal Standard (IS) Solution: Prepare a 1 µg/mL solution of deuterium-labeled DHZ9G (e.g., d₃-DHZ9G or d₅-DHZ9G) in Methanol. Self-Validating Step: The addition of an isotopically labeled IS prior to extraction is mandatory to correct for matrix-induced ion suppression and extraction losses[2].

  • Working Calibration Curve: Dilute the primary stock with a 50:50 Methanol:Water (0.1% Formic Acid) mixture to create a 7-point calibration curve ranging from 1 fmol/µL to 100 pmol/µL.

Plant Tissue Extraction and Purification Protocol

Causality Check: Plant matrices contain high levels of interfering compounds (pigments, lipids, and secondary metabolites). Direct injection causes severe ion suppression and column fouling. We utilize a modified Bieleski's extraction buffer to instantly denature endogenous phosphatases, preventing the artificial conversion of cytokinin nucleotides into free bases or glucosides [3]. Subsequently, Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the weakly basic nature of the adenine ring (pKa ~4.2), allowing acidic interferences to be washed away before eluting the target DHZ9G [4].

Workflow N1 1. Tissue Disruption (Liquid N2 & Bead Beating) N2 2. Solvent Extraction (MeOH:H2O:FA + Isotope IS) N1->N2 N3 3. Solid Phase Extraction (Oasis MCX Cartridge) N2->N3 N4 4. Elution & Concentration (0.35M NH4OH in 60% MeOH) N3->N4 N5 5. UHPLC-MS/MS Analysis (MRM Mode) N4->N5

Figure 2: Step-by-step experimental workflow for DHZ9G extraction and LC-MS/MS analysis.

Step-by-Step SPE Protocol:
  • Homogenization: Snap-freeze 50–100 mg of plant tissue in liquid nitrogen. Pulverize using a bead beater at 25 Hz for 3 minutes.

  • Extraction: Add 1.0 mL of modified Bieleski solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v) pre-chilled to -20°C. Spike with 50 pmol of d₃-DHZ9G internal standard.

  • Incubation & Centrifugation: Vortex for 10 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition an Oasis MCX cartridge (30 mg, 1 cc) with 1 mL Methanol followed by 1 mL 1M Formic Acid.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 1M Formic Acid, followed by 1 mL of 100% Methanol to remove neutral and acidic lipids.

  • Elution: Elute the cytokinin fraction (including DHZ9G) using 1 mL of 0.35 M NH₄OH in 60% Methanol[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of initial mobile phase (5% Acetonitrile, 0.1% Formic Acid) for LC-MS/MS injection.

LC-MS/MS Analytical Protocol

Causality Check: To distinguish DHZ9G from its isobaric isomers, baseline chromatographic separation is mandatory. A sub-2-micron C18 column provides the necessary theoretical plates. In the mass spectrometer, positive Electrospray Ionization (ESI+) coupled with Multiple Reaction Monitoring (MRM) ensures absolute selectivity. The primary fragmentation of DHZ9G (m/z 384.2) yields a product ion at m/z 222.1 via the neutral loss of the glucose moiety (162 Da), while a secondary transition to m/z 136.1 isolates the adenine core [5].

UHPLC Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.06535
7.0595
8.5595
8.6955
10.0955
Mass Spectrometry (MRM) Parameters

Self-Validating System: The use of dual transitions (Quantifier and Qualifier) ensures that the detected peak is structurally verified, eliminating false positives from co-eluting matrix noise.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
DHZ9G 384.2222.120Quantifier (Loss of Glucose)
DHZ9G 384.2136.135Qualifier (Adenine Core)
d₃-DHZ9G (IS) 387.2225.120Internal Standard Quantifier
d₃-DHZ9G (IS) 387.2136.135Internal Standard Qualifier

Note: Limits of Detection (LOD) for DHZ9G using this MRM methodology typically range between 0.5 to 2.0 fmol on-column, with a linear dynamic range spanning up to 5 orders of magnitude (R² > 0.998) [6].

References

  • Svačinová, J., Novák, O., Plačková, L., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry." Nature Protocols, 3(11), 1716-1731. URL:[Link]

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). "Analytical methods for cytokinins." Phytochemistry, 69(11), 2214-2224. URL:[Link]

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction." Plant Methods, 8, 17. URL:[Link]

  • Cao, D., et al. (2020). "A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue." Frontiers in Plant Science, 11, 601222. URL:[Link]

  • Gajdošová, S., Spíchal, L., Kamínek, M., et al. (2011). "Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants." Journal of Experimental Botany, 62(13), 4333-4340. URL:[Link]

  • Anwar, A., et al. (2021). "Piriformospora indica employs host's putrescine for growth promotion in plants." bioRxiv. URL:[Link]

Sources

Application Note: Immunoaffinity Purification and LC-MS/MS Quantification of Cytokinin Glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Trace-level Phytohormone Extraction, Immunoaffinity Chromatography (IAC), and Mass Spectrometry

Executive Summary & Biological Context

Cytokinins (CKs) are low-abundance phytohormones essential for regulating cell division, vascular development, and senescence in plants. Maintaining CK homeostasis involves complex metabolic interconversions, primarily through glycosylation.

From an analytical perspective, CK glucosides present a significant challenge. They are divided into two distinct classes with different physiological roles and chemical behaviors:

  • O-Glucosides: Reversible storage forms where a glucosyl moiety is attached to the

    
    -side chain (e.g., zeatin-O-glucoside).
    
  • N-Glucosides (N7, N9): Evolutionarily recent, irreversible deactivation forms where the sugar is attached directly to the purine ring[1].

Because these metabolites exist at femtomole-per-gram levels within highly complex plant matrices, standard Solid Phase Extraction (SPE) is insufficient. This application note details a highly specific, self-validating Immunoaffinity Chromatography (IAC) workflow to isolate, resolve, and quantify CK glucosides using LC-MS/MS.

CK_Metabolism A Active Cytokinins (e.g., trans-Zeatin) B O-Glucosides (Reversible Storage) A->B O-Glucosyltransferases C N-Glucosides (Irreversible Deactivation) A->C N-Glucosyltransferases D Receptor Activation (AHK Proteins) A->D Receptor Binding B->A β-Glucosidases

Cytokinin metabolic interconversions and signaling activation.

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that a robust protocol is not just a sequence of steps, but a series of causality-driven chemical decisions.

The Steric Hindrance Challenge in IAC: IAC utilizes monoclonal antibodies (e.g., clone 16) raised against the


-substituted adenine ring. While free bases, ribosides, and some N-glucosides bind effectively to these antibodies, O-glucosides do not . The bulky O-glucosyl group on the side chain sterically hinders the antibody-antigen interaction, causing O-glucosides to pass directly into the column flow-through[2].

To solve this, we employ a two-tiered IAC approach . The flow-through is collected and subjected to enzymatic hydrolysis via


-glucosidase. This cleaves the O-glucosyl bond, liberating the free base (e.g., zeatin), which can now be successfully captured by a second pass through the IAC column[3]. N-glucosides, being resistant to 

-glucosidase, are captured in the initial eluate depending on antibody cross-reactivity[4].

IAC_Workflow A Plant Extract (Bieleski Buffer) B SPE Pre-Purification (Oasis MCX) A->B Remove matrix C 1st IAC Column (Anti-CK Antibodies) B->C Load sample D Flow-Through (O-Glucosides) C->D Unbound fraction E Eluate 1 (Free Bases, N-Glucosides) C->E Methanol elution F β-Glucosidase Hydrolysis D->F Enzymatic cleavage I LC-MS/MS Quantification E->I G 2nd IAC Column (Capture Cleaved Bases) F->G Re-load sample H Eluate 2 (Liberated Bases) G->H Methanol elution H->I

Immunoaffinity chromatography workflow for cytokinin glucosides.

Establishing a Self-Validating System

Every analytical protocol must be self-validating to ensure data integrity.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Before extraction, spike the tissue with deuterated (

    
    -tZ, 
    
    
    
    -tZ-O-glucoside) or
    
    
    -labeled CK standards. Causality: By adding SIL-IS at step zero, any subsequent analyte loss (during SPE, incomplete enzymatic cleavage, or matrix-induced ion suppression in the MS source) is mathematically corrected via the isotope dilution method.
  • Procedural Blanks: Run a buffer-only sample through the entire SPE, IAC, and enzymatic workflow to monitor for antibody column bleed or cross-contamination.

Step-by-Step Immunoaffinity Protocol

Phase I: Extraction and Pre-Purification
  • Tissue Homogenization: Lyophilize and grind plant tissue (e.g., 20 mg dry weight) in liquid nitrogen.

  • Extraction: Add 1 mL of modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) at -20°C.

    • Causality: The low pH and high organic content instantly denature endogenous phosphatases and

      
      -glucosidases, freezing the in vivo metabolic profile and preventing artificial interconversion[5].
      
  • SPE Clean-up: Pass the supernatant through an Oasis MCX (Mixed-mode Cation Exchange) cartridge.

    • Causality: CKs possess a basic adenine ring (pKa ~4.2). At the acidic pH of the extraction buffer, they protonate and bind tightly to the cation exchange resin. Neutral lipids and acidic pigments are washed away. Elute the CKs using 0.35 M

      
       in 60% methanol.
      
Phase II: Immunoaffinity Chromatography (IAC)
  • Sample Reconstitution: Evaporate the SPE eluate to dryness and reconstitute in 500 µL of Phosphate Buffered Saline (PBS, pH 7.2).

    • Causality: Antibodies require physiological pH and ionic strength to maintain the 3D conformation of their antigen-binding pockets.

  • Column Loading: Apply the sample to the IAC column containing immobilized generic monoclonal CK antibodies at a slow flow rate (1 drop/sec).

  • Flow-Through Collection (Critical Step): Collect the flow-through and the subsequent 10 mL PBS wash. Do not discard. This fraction contains the sterically hindered O-glucosides[2].

  • Elution 1 (Free Bases & N-Glucosides): Elute the bound CKs using 3 mL of 100% cold methanol.

    • Causality: Methanol disrupts the hydrophobic and hydrogen-bonding interactions between the antibody and the CK, releasing the analytes. Evaporate this fraction for LC-MS/MS analysis.

Phase III: O-Glucoside Recovery
  • Enzymatic Hydrolysis: Evaporate the collected flow-through (from Step 6), reconstitute in 100 mM sodium acetate buffer (pH 5.2), and add 2 units of

    
    -glucosidase. Incubate at 37°C for 1 hour.
    
  • Second IAC Pass: Re-adjust the pH to 7.2 using PBS and pass the mixture through a fresh (or regenerated) IAC column.

  • Elution 2 (Liberated Bases): Wash with PBS and elute with 100% methanol. This fraction now contains the free bases that originally existed as O-glucosides[3].

Quantitative Data & Performance Metrics

The implementation of this dual-IAC workflow drastically reduces matrix noise, allowing for ultra-sensitive detection limits. Below is a summary of typical performance metrics achieved when coupling this protocol with an ACQUITY UPLC TQD-MS/MS system.

Cytokinin ClassRepresentative CompoundIAC Binding AffinityRecovery Rate (%)LOD (fmol/mg DW)Biological Role
Free Bases trans-Zeatin (tZ)High85 - 95%0.1 - 0.3Active Hormone
Ribosides Zeatin Riboside (ZR)High80 - 90%0.2 - 0.5Transport Form
N-Glucosides tZ-N9-glucosideModerate50 - 75%1.0 - 2.0Irreversible Deactivation
O-Glucosides tZ-O-glucosideLow (Flow-through)> 80% (Post-cleavage)0.5 - 1.0Reversible Storage

Note: Recovery rates for N-glucosides are highly dependent on the specific cross-reactivity profile of the monoclonal antibody clone utilized.

References

  • Evidence of cytokinin bases, ribosides and glucosides in roots of Douglas-fir, Pseudotsuga menziesii. Tree Physiology.

  • Endogenous cytokinins, auxins and abscisic acid in Ulva fasciata and Dictyota humifusa. Taylor & Francis.

  • Accumulation of cytokinins in roots and their export to the shoots... Journal of Experimental Botany.

  • New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science.

  • Physiological Importance of Cytokinin N-Glucosides. PMC.

Sources

protocols for enzymatic hydrolysis of dihydrozeatin-9-b-D-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Hydrolysis of Dihydrozeatin-9-β-D-Glucoside (DHZ-9G)

Abstract

Dihydrozeatin-9-β-D-glucoside (DHZ-9G) represents a unique challenge in plant hormone analysis.[1] Unlike O-glucosides, which function as temporary storage forms and are readily cleaved by generic β-glucosidases, N-glucosides like DHZ-9G are chemically stable and historically classified as "irreversible" deactivation products.[1] However, recent metabolomic evidence suggests active turnover in planta. This guide provides the definitive protocols for hydrolyzing DHZ-9G, contrasting the industry-standard Chemical Hydrolysis (for quantitative analysis) with the specialized Enzymatic Hydrolysis (using Zea mays Zm-p60.[1]1) for physiological studies.[2][3]

Introduction: The N-Glucoside Stability Barrier

Researchers often attempt to hydrolyze cytokinin conjugates using commercial almond β-glucosidase, only to find DHZ-9G remains intact.[1] This failure is mechanistic, not experimental.[1]

  • O-Glucosides (e.g., tZOG): The glucose is attached to the hydroxyl group of the side chain. The bond is accessible and labile.

  • N-Glucosides (e.g., DHZ-9G): The glucose is attached to the N9 position of the purine ring.[1] This N-glycosidic bond is electronically distinct and sterically hindered, rendering it resistant to standard β-glucosidases (EC 3.2.1.[1]21) that lack specific structural motifs found in cytokinin-specific enzymes.[1]

Strategic Decision:

  • For Quantification: Use Acid Hydrolysis . It is the only method ensuring 100% recovery of the free base from N-glucosides in vitro.[1]

  • For Biological Assays: Use Enzymatic Hydrolysis with specific Cytokinin-β-Glucosidases (CBGs) like Zm-p60.[1]1. Note that commercial "general" β-glucosidases will not work.[1]

Protocol A: Chemical Hydrolysis (The Gold Standard)

Recommended for: Total cytokinin quantification, mass spectrometry profiling.

This protocol utilizes acid catalysis to cleave the thermodynamically stable N9-glucoside bond.[1] Dihydrozeatin (DHZ) is saturated and resistant to acid-induced isomerization, making this method robust.

Materials
  • Substrate: DHZ-9G (Standard or Plant Extract).[1]

  • Reagent: 1.0 M Hydrochloric Acid (HCl).

  • Neutralization: 1.0 M Sodium Hydroxide (NaOH).

  • Equipment: Heating block (80°C), Nitrogen evaporator.

Step-by-Step Procedure
  • Sample Preparation: Dissolve dried extract or standard in 50 µL of Methanol .

  • Acidification: Add 450 µL of 1.0 M HCl . (Final concentration ~0.9 M HCl).

  • Incubation: Seal the vial tightly to prevent evaporation. Incubate at 80°C for 60 minutes .

    • Note: Lower temperatures (37-50°C) are insufficient for N9-bond cleavage.[1]

  • Cooling: Immediately place on ice for 5 minutes.

  • Neutralization: Add 450 µL of 1.0 M NaOH to neutralize the solution (pH ~7.0).

    • Critical: Verify pH with a micro-strip.[1] Extreme pH can affect subsequent SPE purification.[1]

  • Purification: Proceed immediately to Solid Phase Extraction (SPE) or dilute for LC-MS/MS injection.

Protocol B: Enzymatic Hydrolysis (The Biological Route)

Recommended for: Metabolic studies requiring mild conditions.

Warning: Standard Almond β-glucosidase is ineffective.[1] You must use a Cytokinin-Specific β-Glucosidase (CBG) , such as the maize enzyme Zm-p60.1 (recombinant).

Materials
  • Enzyme: Recombinant Zm-p60.1 (or concentrated maize root extract enriched for CBG).

    • Source: Requires heterologous expression (e.g., E. coli or P. pastoris) as no commercial vendor currently supplies isolated Zm-p60.1.[1]

  • Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.5.

  • Additives: 1 mM DTT (protects enzyme active site).

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mM Citrate-Phosphate buffer (pH 5.5) containing 1 mM DTT.

  • Enzyme Activation: Thaw Zm-p60.1 aliquot on ice.

  • Reaction Setup:

    • Mix 100 pmol DHZ-9G with 50 µL Buffer .

    • Add 5-10 µg of Zm-p60.1 enzyme (High enzyme-to-substrate ratio is required due to low

      
       for N-glucosides).[1]
      
  • Incubation: Incubate at 37°C for 12–24 hours .

    • Note: Unlike O-glucosides (cleaved in <1 hour), N9-glucosides require extended contact time.[1]

  • Termination: Stop reaction by adding 200 µL cold Methanol (-20°C) .

  • Clarification: Centrifuge at 12,000 x g for 10 mins to remove precipitated protein.

  • Analysis: Analyze supernatant via LC-MS/MS.

Analytical Validation (LC-MS/MS)

To validate hydrolysis, you must monitor the disappearance of the conjugate and the appearance of the free base.

Table 1: MRM Transitions for Validation

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (Example)
DHZ-9G (Substrate) 384.2 [M+H]+ 222.1 (Base + H) 6.5 min

| DHZ (Product) | 222.1 [M+H]+ | 69.1 (Isopentenyl) | 8.2 min |

Mechanistic Visualization

CytokininHydrolysis DHZ9G DHZ-9-Glucoside (N-Glucoside) Almond Almond β-Glucosidase DHZ9G->Almond Zmp60 Maize Zm-p60.1 (Cytokinin Specific) DHZ9G->Zmp60 Acid 1.0 M HCl (80°C) DHZ9G->Acid DHZ Dihydrozeatin (Free Base) Almond->DHZ NO REACTION (Steric Hindrance) Zmp60->DHZ Slow Hydrolysis (12-24h) Acid->DHZ Rapid Hydrolysis (1h)

Figure 1: Differential susceptibility of DHZ-9G.[1] Standard enzymes fail due to the stable N-glycosidic bond; specialized enzymes or acid catalysis are required.[1]

Troubleshooting & Optimization

ObservationProbable CauseSolution
No Hydrolysis (Enzymatic) Wrong Enzyme UsedConfirm enzyme is a CBG (e.g., Zm-p60.1), not generic β-glucosidase.
Incomplete Hydrolysis (Acid) Temperature too lowEnsure heating block is at 80°C . 37°C is insufficient for N-glucosides.
Analyte Loss pH not neutralizedEnsure sample is pH 7.0 before SPE. Acidic pH can prevent binding to C18/HLB columns.[1]
Isomerization Acid too strongDHZ is stable, but if analyzing trans-zeatin, use Zm-p60.1 to prevent cis-trans isomerization.

References

  • Brzobohatý, B., et al. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem.[1][4] Science, 262(5136), 1051-1054.[1] Link

  • Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[1][5][6] Frontiers in Plant Science, 11, 741.[1] Link

  • Filipi, T., et al. (2012). Engineering the cytokinin-glucoside specificity of the maize β-D-glucosidase Zm-p60.1 using site-directed random mutagenesis.[1] Phytochemistry, 74, 40-48.[1] Link

  • Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and shoot gravity response in Arabidopsis.[1] PLoS One, 7(6), e39293.[1] Link

Sources

Troubleshooting & Optimization

improving the stability of dihydrozeatin-9-b-D-glucoside during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cytokinin Extraction. As a Senior Application Scientist, I have designed this resource to address the specific biochemical challenges associated with isolating dihydrozeatin-9-β-D-glucoside (DHZ9G).

Cytokinin N-glucosides like DHZ9G are highly susceptible to enzymatic cleavage by endogenous glucosidases and suffer from severe matrix-induced ion suppression during mass spectrometry[1][2]. This guide provides field-proven, self-validating protocols to ensure absolute quantitative accuracy and structural stability during your extraction workflows.

ExtractionWorkflow A 1. Snap-Freeze Tissue (Liquid N2) B 2. Modified Bieleski Buffer (MeOH:H2O:HCOOH 15:4:1) A->B Prevents basal metabolism C 3. Spike SILIS ([2H3]DHZ9G) B->C Denatures glucosidases D 4. Cold Homogenization (-20°C) C->D Self-validates recovery E 5. Oasis MCX SPE (Cation-Exchange Clean-up) D->E Phase separation F 6. UHPLC-MS/MS (MRM Quantification) E->F Removes 90% contaminants

Fig 1: Self-validating extraction workflow for DHZ9G stabilization and quantification.

Part 1: Troubleshooting Guide

Q: I am observing a rapid loss of DHZ9G signal immediately following tissue homogenization, accompanied by an artificial spike in free dihydrozeatin (DHZ). What is happening? A: You are experiencing ex vivo enzymatic degradation. When plant cells are lysed in standard aqueous or mildly organic buffers (like 80% methanol), endogenous β-glucosidases are released from their compartmentalization. These enzymes rapidly cleave the β-D-glucosyl bond at the N9 position of DHZ9G, reverting it to its aglycone base (DHZ)[2]. Solution: Immediately transition to a Modified Bieleski’s Buffer (Methanol:Water:Formic Acid, 15:4:1 v/v/v) pre-chilled to -20°C[3][4]. The extreme low pH (~1.4) protonates the catalytic residues of the enzymes, while the high organic content (75% methanol) strips their hydration shells, causing instant and irreversible protein precipitation[5][6].

Q: My biological replicates show inconsistent DHZ9G recovery rates, making statistical analysis impossible. How can I correct this? A: Inconsistent recovery is a symptom of variable matrix effects causing ion suppression in the ESI-MS/MS source, combined with physical losses during purification[3]. Solution: You must implement a self-validating system using Stable Isotope-Labeled Internal Standards (SILIS)[1][3]. Spike a known concentration of heavy-labeled DHZ9G (e.g.,[2H3]DHZ9G) directly into the Bieleski buffer before it contacts the tissue. Because the endogenous DHZ9G and the SILIS share identical physicochemical properties, any subsequent physical loss or ion suppression affects them equally. The mass spectrometer measures the ratio between the two, which remains perfectly invariant, guaranteeing absolute quantitative accuracy[1].

Q: High background noise and co-eluting contaminants are masking the DHZ9G peak in my chromatogram. How do I clean up the extract? A: Plant matrices contain complex secondary metabolites (phenolics, pigments, acidic lipids) that co-elute with moderately polar N-glucosides. Simple C18 clean-up is insufficient. Solution: Utilize a mixed-mode cation-exchange Solid-Phase Extraction (SPE), such as the Oasis MCX cartridge[3][4]. This method decreases UV-absorbing contaminants by approximately 90%[3][5]. Under acidic loading conditions, the purine ring of DHZ9G is protonated and binds strongly to the sulfonic acid groups of the sorbent via electrostatic interactions, allowing you to aggressively wash away neutral and acidic interferents with pure methanol[6].

Part 2: Mechanistic Causality of Degradation

DegradationMechanism DHZ9G Endogenous DHZ9G (Intact N-glucoside) Degradation Aglycone (DHZ) + Free Glucose DHZ9G->Degradation Cleavage of N9-bond Enzymes Endogenous Glucosidases (Active in aqueous phase) Enzymes->Degradation Catalyzes Bieleski Modified Bieleski Buffer (pH 1.4, 75% MeOH) Bieleski->Enzymes Irreversible precipitation & active site protonation MCX Oasis MCX SPE (Removes Matrix) MCX->DHZ9G Isolates from ion-suppressing lipids

Fig 2: Mechanistic inhibition of DHZ9G enzymatic degradation using Bieleski buffer and SPE.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is optimized to minimize enzymatic activities causing cytokinin degradation and isomerization[5][6].

Step 1: Tissue Lysis and Enzyme Denaturation

  • Snap-freeze approximately 100 mg of plant tissue in liquid nitrogen to halt all basal metabolism.

  • Grind the tissue to a fine powder using a cryogenic tissue lyser or mortar and pestle.

  • Immediately add 1.0 mL of pre-chilled (-20°C) Modified Bieleski’s buffer (Methanol:Water:Formic Acid, 15:4:1 v/v/v)[3][4].

  • Critical Self-Validation Step: Spike the homogenate with 10 pmol of [2H3]DHZ9G (SILIS)[1].

Step 2: Extraction and Phase Separation

  • Incubate the samples at -20°C for 1 hour with continuous shaking to ensure complete analyte solubilization[1].

  • Centrifuge the homogenate at 20,000 × g for 25 minutes at 4°C to pellet the precipitated proteins and cellular debris[1].

  • Transfer the supernatant to a clean tube. Re-extract the pellet with an additional 0.5 mL of Bieleski buffer, centrifuge, and pool the supernatants.

Step 3: Mixed-Mode Cation-Exchange (MCX) Purification

  • Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) with 1 mL of Methanol, followed by equilibration with 1 mL of 1 M Formic Acid[3][6].

  • Dilute the pooled supernatant with 1 M Formic Acid to ensure the pH is < 2.0 (ensuring complete protonation of the DHZ9G purine ring) and load it onto the cartridge[6].

  • Wash the cartridge sequentially with 1 mL of 1 M Formic Acid (removes highly polar interferents) and 1 mL of 100% Methanol (removes neutral/acidic lipids and pigments)[6].

  • Elute the purified DHZ9G using 2 mL of 0.35 M Ammonium Hydroxide in 70% Methanol[3]. The basic pH deprotonates the purine ring, breaking the electrostatic hold.

Step 4: Reconstitution and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute in 100 µL of initial UHPLC mobile phase (e.g., 5% Methanol with 0.1% Formic Acid) for downstream MRM quantification[3].

Part 4: Quantitative Data Presentation

The table below summarizes the causality between solvent selection, matrix effects, and the resulting quantitative recovery of DHZ9G.

Extraction Solvent FormulationEnzymatic Degradation RiskUV-Absorbing ContaminantsRelative DHZ9G RecoveryMatrix Effect (Ion Suppression)
Standard 80% Methanol High (Slow denaturation allows cleavage)High~45%Severe (>50% signal suppression)
Bieleski's (15:4:1) + C18 SPE Low (Instant denaturation)Moderate~65%Moderate (~30% signal suppression)
Bieleski's (15:4:1) + MCX SPE Low (Instant denaturation) Low (Reduced by ~90%) >85% Minimal (<10% signal suppression)

Part 5: Frequently Asked Questions (FAQs)

Q: Why can't I just use a protease inhibitor cocktail instead of Bieleski's buffer? A: Protease inhibitors only target proteolytic enzymes (e.g., serine, cysteine proteases), not the glycoside hydrolases (glucosidases) responsible for cleaving the N9-glucosyl bond of DHZ9G. The extreme pH and organic concentration of Bieleski's buffer act as a universal, non-specific denaturant, which is far more effective and immediate[5][6].

Q: Does the extreme low pH of Bieleski's buffer risk acid-hydrolysis of the glucoside bond? A: No. While N-glucosides can be hydrolyzed under extreme acidic conditions combined with high heat, the extraction protocol is performed at -20°C to 4°C. At these low temperatures, the activation energy required for chemical acid-hydrolysis of the N9-bond is not met, ensuring the structural integrity of DHZ9G while preserving the denaturing effect on enzymes.

Q: How does the mass spectrometer differentiate between endogenous DHZ9G and the spiked SILIS? A: The SILIS ([2H3]DHZ9G) contains three deuterium atoms, increasing its molecular weight by 3 Daltons compared to endogenous DHZ9G[1]. During UHPLC-MS/MS, both compounds co-elute at the exact same retention time and experience the exact same ionization environment. However, the first quadrupole (Q1) of the mass spectrometer isolates them based on their distinct mass-to-charge (m/z) ratios, allowing simultaneous, interference-free quantification[3].

References

  • Efficiency of different methods of extraction and purification of cytokinins.
  • Technical Support Center: Analysis of Cytokinins in Plant Extracts. Benchchem.
  • Phytohormone metabolism in human cells: Cytokinins are taken up and interconverted in HeLa cell culture. PMC.
  • O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. PMC.
  • Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI.
  • Cytokinin Senescence Delay Is Shaped by Receptor Specificity and Metabolic Stability. bioRxiv.

Sources

Technical Support Center: Optimizing Mass Spectrometry for Dihydrozeatin-9-b-D-glucoside (DHZ-9-G)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for cytokinin conjugate analysis. You are likely here because detecting Dihydrozeatin-9-b-D-glucoside (DHZ-9-G) presents a unique set of challenges compared to free cytokinin bases.

DHZ-9-G is a stable storage form of the active hormone dihydrozeatin (DHZ). Unlike the free base, the addition of the glucose moiety at the N9 position significantly alters its physicochemical properties, increasing polarity and susceptibility to enzymatic degradation during extraction.

This guide is structured to troubleshoot the three critical failure points in your workflow: Source Fragmentation , Chromatographic Retention , and Enzymatic Hydrolysis .

Part 1: Mass Spectrometry Optimization (The Signal)

Core Principle: The "Fragile Payload"

The N-glycosidic bond in DHZ-9-G is labile. If your ion source parameters (Declustering Potential/Cone Voltage) are too high, you will strip the glucose molecule before the precursor ion enters the first quadrupole (Q1). This results in a false negative for DHZ-9-G and a false positive for the free base DHZ.

Optimized MRM Parameters
  • Ionization Mode: ESI Positive (

    
    ). Cytokinins are nitrogen-rich and protonate easily.
    
  • Precursor Ion:

    
     384.2
    
  • Quantifier Transition:

    
     (Loss of glucose, neutral loss of 162 Da)
    
  • Qualifier Transition:

    
     (Adenine backbone fragmentation)
    

Table 1: Recommended Starting Parameters (Triple Quadrupole)

ParameterSettingTechnical Rationale
Polarity ESI (+)Nitrogen atoms on the purine ring facilitate protonation.
Precursor Ion 384.2 Da

of DHZ-9-G (MW 383.4).
Product Ion (Quant) 222.2 DaCleavage of the N-glycosidic bond. The charge remains on the aglycone (DHZ).[1]
Product Ion (Qual) 136.1 DaCharacteristic fragmentation of the adenine ring system.
Cone Voltage / DP Low to Moderate (e.g., 40-60V)CRITICAL: High energy here causes in-source fragmentation, destroying the target before Q1 selection.
Collision Energy (CE) ~15-20 eV (Quant) / ~35 eV (Qual)The glycosidic bond breaks easily (low CE); the purine ring requires higher energy to fragment.
Troubleshooting Workflow: Signal Optimization

MS_Optimization start Start: Low/No Signal for DHZ-9-G infusion 1. Direct Infusion of Standard (1 µg/mL in 50% MeOH) start->infusion scan_q1 2. Q1 Scan (Full Scan) infusion->scan_q1 check_222 Do you see high signal at m/z 222 but low at 384? scan_q1->check_222 adjust_dp Action: LOWER Declustering Potential (DP) or Cone Voltage by 10V increments check_222->adjust_dp Yes (In-source fragmentation) optimize_ce 3. Optimize Collision Energy (CE) Target: Maximize 384 -> 222 transition check_222->optimize_ce No (Precursor stable) adjust_dp->scan_q1 final Final Method Parameters optimize_ce->final

Figure 1: Logic flow for diagnosing signal loss due to source instability.

Part 2: Chromatography (The Separation)

The Polarity Problem

DHZ-9-G is significantly more polar than DHZ. On a standard C18 column, it often elutes in the "void volume" (near


), where ion suppression from salts and non-retained matrix components is highest.
Recommended Column Chemistries
  • Standard C18 (Sub-optimal but usable): Requires very low organic start (e.g., 2-5% MeOH) to retain the glucoside.

  • Polar-Embedded C18 (Better): Provides better interaction with polar groups.

  • HILIC (Best for Glucosides): Hydrophilic Interaction Liquid Chromatography retains polar compounds strongly.

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (or 15mM Ammonium Formate for pH control).

  • Solvent B: Acetonitrile (preferred over MeOH for sharper peaks in cytokinins).

  • Flow Rate: 0.3 - 0.5 mL/min (standard analytical flow).

FAQ: Why is my peak tailing?

  • Cause: Secondary interactions between the basic nitrogen of the cytokinin and free silanols on the silica column.

  • Fix: Add Ammonium Formate (10-20 mM) to the aqueous mobile phase. The ammonium ions block the silanol sites, sharpening the peak.

Part 3: Sample Preparation (The Purity)

The "Hidden Killer": -Glucosidase Activity

The most common reason researchers fail to detect DHZ-9-G is not the mass spec—it's the extraction. Plant tissues are rich in


-glucosidase enzymes. As soon as you crush the tissue, these enzymes mix with the substrate and cleave the glucose group.

Protocol: The Modified Bieleski Method

You must use an extraction solvent that immediately denatures proteins (enzymes) while solubilizing the cytokinins.

Step-by-Step Protocol:

  • Harvest: Flash freeze tissue in liquid nitrogen immediately.

  • Extraction Buffer: Modified Bieleski Buffer (Methanol : Water : Formic Acid = 15 : 4 : 1, v/v/v).[2][3]

    • Why? The high organic content and low pH (Formic acid) instantly denature

      
      -glucosidases [1, 2].
      
  • Homogenization: Grind tissue in cold Bieleski buffer (-20°C).

  • Purification (SPE): Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).

    • Mechanism:[4][5][6] Cytokinins are basic. They bind to the cation exchange resin at low pH, while neutral interferences (sugars, pigments) wash away.

Extraction_Workflow tissue Plant Tissue (Liquid N2) buffer Add Bieleski Buffer (MeOH:H2O:FA 15:4:1) *Stops Enzymes* tissue->buffer spe_load SPE Load (MCX) pH < 3 buffer->spe_load wash Wash 1: 0.1M FA (Acids) Wash 2: MeOH (Neutrals) spe_load->wash elute Elute: 0.35M NH4OH in 60% MeOH wash->elute

Figure 2: Extraction workflow emphasizing enzymatic inhibition and cation-exchange purification.

Part 4: Validation & Quality Control

Internal Standards (The Truth Serum)

Because matrix effects (ion suppression) are severe in plant extracts, external calibration curves are unreliable.

  • Requirement: Use Deuterated Internal Standards (e.g.,

    
      or 
    
    
    
    ).
  • Method: Add the internal standard before extraction (Step 2 above) to account for recovery losses during SPE.

Linearity & Limit of Detection (LOD)
  • Expected LOD: 0.5 - 5 fmol (on-column) depending on the instrument [3].

  • Linear Range: Typically 5 orders of magnitude.[2][7]

References

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.[8] Phytochemistry, 69(11), 2214–2224.[9]

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction.[7][10] Plant Methods, 8, 17.

  • Tarkowski, P., et al. (2009). Analytical methods for cytokinins.[11] Trends in Analytical Chemistry, 28(3), 323-335.[6]

Sources

separation of dihydrozeatin-9-b-D-glucoside from its isomers by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex chromatographic challenges.

This module focuses on the precise separation and quantification of dihydrozeatin-9-β-D-glucoside (DHZ9G) from its closely related positional and structural isomers (such as DHZ7G and DHZOG). Because these isomers are often isobaric (sharing identical molecular weights and similar fragmentation patterns), achieving baseline chromatographic resolution prior to mass spectrometric detection is an absolute requirement to prevent false quantification.

Part 1: Analytical Workflow & Logical Architecture

To successfully isolate DHZ9G from a complex biological matrix, your protocol must be a self-validating system. We achieve this by combining enzymatic quenching, mixed-mode solid-phase extraction (SPE), and sub-2 µm Ultra-High Performance Liquid Chromatography (UHPLC).

IsomerSeparation Extraction 1. Tissue Extraction (Modified Bieleski's Buffer) SPE 2. Mixed-Mode SPE (MCX) Retains Basic Cytokinins Extraction->SPE Load Acidic Extract UHPLC 3. UHPLC Separation (BEH C18, 1.7 µm) SPE->UHPLC Elute with NH4OH/MeOH MSMS 4. ESI(+)-MS/MS (MRM) m/z 384 > 222 UHPLC->MSMS Isomer Elution Profile DHZ7G DHZ7G (Early Elution) MSMS->DHZ7G DHZ9G DHZ9G (Target Analyte) MSMS->DHZ9G DHZOG DHZOG (Late Elution) MSMS->DHZOG

Workflow for the extraction, MCX-SPE purification, and UHPLC-MS/MS separation of DHZ9G.

Part 2: Step-by-Step Methodology

This protocol is engineered to ensure high theoretical plate counts and eliminate matrix interference, which is critical for spatiotemporal profiling of cytokinins[1].

Step 1: Matrix Extraction & Enzyme Quenching

  • Homogenize plant tissue in liquid nitrogen to halt all metabolic activity.

  • Extract using cold (-20°C) modified Bieleski’s solvent (Methanol/Water/Formic Acid, 15:4:1, v/v/v).

  • Self-Validation Step: Immediately spike the homogenate with a stable isotope-labeled internal standard (SIL-IS), such as

    
    DHZ9G.
    Causality: The highly acidic, organic environment instantly denatures endogenous glycosidases and phosphatases. This prevents the artificial cleavage of DHZ9G back into its free base during sample preparation. Spiking the SIL-IS at step 1 ensures that any subsequent analyte loss is proportionally mirrored, validating your final quantification[2].
    

Step 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Centrifuge the extract and load the supernatant onto an Oasis MCX cartridge (pre-conditioned with 100% MeOH and 1M HCOOH).

  • Wash the cartridge sequentially with 1M HCOOH, followed by 100% MeOH.

  • Elute the enriched cytokinins using 0.35 M

    
     in 60% MeOH.
    Causality: Cytokinins contain an adenine ring with a basic secondary amine (pKa ~4.2). In the acidic load step, DHZ9G protonates and binds tightly to the strong cation-exchange sulfonic acid groups of the resin. The methanol wash removes neutral and acidic lipophilic interferences (e.g., flavonoids, chlorophyll). The basic elution neutralizes the cytokinin's charge, releasing it from the resin.
    

Step 3: UHPLC-MS/MS Resolution

  • Evaporate the eluate to dryness and reconstitute in 10% MeOH.

  • Inject onto a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Formic Acid (pH adjusted to 4.0 with

    
    ).
    
  • Mobile Phase B: Methanol.

  • Gradient: Isocratic at 10% B for 0.5 min, followed by a shallow linear gradient to 45% B over 4.5 minutes[2]. Causality: Standard 5 µm columns cannot resolve the N7 and N9 positional isomers. Sub-2 µm particles minimize eddy diffusion, providing the massive theoretical plate count required for baseline resolution[3].

Part 3: Quantitative Data & MRM Parameters

Because DHZ7G, DHZ9G, and DHZOG are isobaric, the mass spectrometer cannot distinguish them by mass alone. They all share the same precursor ion


 and product ion (representing the loss of the 162 Da glucose moiety)[4]. Chromatographic retention order is your primary differentiator.
AnalyteAbbreviationPrecursor Ion

(m/z)
Product Ion (m/z)Relative Retention Order
Dihydrozeatin-7-glucosideDHZ7G3842221 (Earliest)
Dihydrozeatin-9-β-D-glucoside DHZ9G 384 222 2 (Target)
Dihydrozeatin-O-glucosideDHZOG3842223 (Latest)
trans-Zeatin-9-glucosidetZ9G382220N/A (Filtered by MS)
cis-Zeatin-9-glucosidecZ9G382220N/A (Filtered by MS)

Part 4: Troubleshooting Guides & FAQs

Q1: My DHZ9G and DHZ7G peaks are co-eluting. How do I achieve baseline separation? A1: Focus on your organic modifier and gradient slope. If you are using Acetonitrile, switch to Methanol. Methanol is a protic solvent; its hydrogen-bonding capabilities offer superior selectivity (


) for resolving the subtle structural differences between N7 and N9 positional isomers. Furthermore, ensure your gradient is shallow (e.g., increasing organic by no more than 5-7% per minute) through the expected elution window.

Q2: How can I definitively distinguish DHZ9G from DHZOG if they share the same m/z 384 > 222 transition? A2: Rely on a combination of retention time and secondary fragmentation. O-glucosides (DHZOG) are generally less polar than N-glucosides (DHZ9G) and will elute significantly later on a reversed-phase C18 column. For MS/MS confirmation, O-glucosides often yield a unique secondary fragment corresponding to the cleavage of the isoprenoid side chain, whereas N9-glucosides primarily show the clean loss of the glucose moiety (162 Da) to yield the protonated adenine base.

Q3: I am experiencing severe ion suppression (signal drop-off) right in the DHZ9G elution window. What is causing this? A3: This is a hallmark of matrix effect caused by co-eluting neutral or acidic secondary metabolites. If you are using a standard C18 SPE cartridge for cleanup, these plant interferences will co-elute with your cytokinins. You must switch to a Mixed-Mode Cation Exchange (MCX) SPE cartridge. The orthogonal separation mechanism of MCX allows you to wash away these ion-suppressing neutral compounds before eluting your target analytes.

Q4: I detect high levels of DHZ9G, but my free Dihydrozeatin (DHZ) levels are nearly zero. Is this biologically accurate or an artifact? A4: While glucosides are common storage forms of cytokinins, a complete absence of free bases often indicates an extraction artifact. If your extraction buffer is not cold enough or lacks sufficient acid, endogenous glycosidases in the plant tissue may remain active during the initial homogenization, rapidly converting free DHZ into DHZ9G or vice versa. Always use cold (-20°C) modified Bieleski's buffer to instantly precipitate these enzymes.

Part 5: References

  • Liya Ge, Swee Ngin Tan, Jean Wan Hong Yong, Eng Shi Ong. "A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction." PMC / nih.gov, 2012. 3

  • S. N. Tan et al. "An Improved in Vivo Deuterium Labeling Method for Measuring the Biosynthetic Rate of Cytokinins." MDPI, 2010. 2

  • Q. Wang et al. "A rapid approach to investigate spatiotemporal distribution of phytohormones in rice." ResearchGate, 2016.1

  • M. B. Ali et al. "Foliar application of bio-fertilizers influenced the endogenous concentrations of phytohormones and amino acids in leaves and roots of olive trees (olea europaea l. cv. chemlali)." Academic Journals, 2018. 4

Sources

Technical Support Center: Troubleshooting Dihydrozeatin-9-β-D-glucoside (DHZ9G) Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that quantifying trace-level plant hormones in complex matrices is fraught with analytical traps. Dihydrozeatin-9-β-D-glucoside (DHZ9G) is particularly notorious. Due to its high polarity, altered pKa relative to free cytokinin bases, and susceptibility to enzymatic cleavage, standard phytohormone extraction protocols often yield poor recoveries for this specific metabolite.

This guide is designed to deconstruct the physicochemical causality behind DHZ9G losses and provide a self-validating framework to secure your analytical pipeline.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My overall DHZ9G yield is consistently low compared to free bases like trans-zeatin. Is the molecule degrading during the initial extraction? The Causality: Yes. DHZ9G is highly susceptible to endogenous β-glucosidases, which rapidly cleave the N9-glucoside bond upon cellular disruption. If your extraction buffer is not sufficiently denaturing, you will lose the intact analyte before purification even begins. The Solution: You must instantly halt enzymatic activity. Snap-freeze the tissue in liquid nitrogen and perform the homogenization in cold (-20°C) modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v). The combination of sub-zero temperatures, high organic content, and low pH instantly precipitates proteins, preserving the N-glucoside pool ().

Q2: I am using an Oasis MCX (Mixed-mode Cation Exchange) cartridge for SPE, but DHZ9G is missing from my final eluate. Where is it going? The Causality: It is likely washing out during your organic wash step. MCX relies on the protonation of the cytokinin's adenine ring to bind to the sorbent's sulfonic acid groups. While free cytokinins have a pKa of ~4.2, N9-conjugation alters the electron distribution of the purine ring, making N-glucosides significantly less basic. If your loading buffer pH is > 2.5, DHZ9G remains neutral. It will fail to bind via cation exchange and will be prematurely stripped from the column during the 100% methanol wash (which is intended only to remove acidic hormones like IAA and ABA). The Solution: Strictly acidify your sample extract to pH 1.4 using 1 M Formic Acid (HCOOH) prior to loading to force complete protonation of the N9-glucoside ().

Q3: I've optimized my SPE, but my LC-MS/MS signals are still negligible. What is happening at the detector? The Causality: DHZ9G is highly hydrophilic due to the glucoside moiety. In reversed-phase chromatography, it elutes very early—co-eluting with the bulk of un-retained plant matrix components (salts, sugars, organic acids). This causes massive ion suppression in the Electrospray Ionization (ESI+) source, artificially lowering your calculated recovery. The Solution: You must implement an isotope dilution strategy. Spike a heavy-labeled internal standard (e.g., [2H3]DHZ9G) into the Bieleski buffer before tissue homogenization. This corrects for both absolute extraction losses and downstream matrix effects ().

Troubleshooting Start Low DHZ9G Recovery? CheckExt Diagnostic 1: Extraction Phase Start->CheckExt CheckSPE Diagnostic 2: SPE (MCX) Phase Start->CheckSPE ExtDeg Enzymatic Cleavage (β-glucosidases) CheckExt->ExtDeg Tissue not quenched SPEpH Analyte Breakthrough (Loading pH > 2.5) CheckSPE->SPEpH Incomplete protonation SolDeg Action: Use -20°C Modified Bieleski Buffer ExtDeg->SolDeg SolpH Action: Acidify load to pH 1.4 (1M HCOOH) SPEpH->SolpH

Fig 1. Diagnostic logic tree for isolating DHZ9G recovery failures.

Part 2: Self-Validating MCX SPE Protocol

To ensure trustworthiness, this protocol incorporates Validation Checkpoints . By collecting and analyzing the waste fractions during your initial method setup, the system self-diagnoses exactly where losses occur.

Phase 1: Extraction & Preparation

  • Snap-freeze 50 mg of tissue in liquid nitrogen.

  • Add 1 mL of -20°C modified Bieleski buffer (MeOH:H2O:HCOOH, 15:4:1) containing 10 pmol of [2H3]DHZ9G internal standard.

  • Homogenize using zirconia beads and extract for 1 hour at -20°C.

  • Centrifuge at 20,000 × g for 15 min at 4°C. Collect the supernatant and evaporate to near-dryness in a vacuum concentrator.

  • Reconstitute the residue in 1 mL of 1 M HCOOH. Crucial: Verify the pH is ≤ 1.4.

Phase 2: Solid-Phase Extraction (Oasis MCX 30mg/1mL)

  • Conditioning: Pass 1 mL of 100% MeOH, followed by 1 mL of 1 M HCOOH through the cartridge.

  • Loading: Load the 1 mL acidified extract.

    • Validation Checkpoint A: Collect this flow-through. If DHZ9G is detected here, your column capacity is exceeded or the sorbent is compromised.

  • Wash 1 (Aqueous): Pass 1 mL of 1 M HCOOH to remove hydrophilic neutrals.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to elute acidic hormones (IAA, ABA).

    • Validation Checkpoint B: Collect this wash. If DHZ9G is detected here, your loading pH was too high, and the N9-glucoside failed to protonate.

  • Elution: Elute the cytokinins using 1 mL of 0.35 M NH4OH in 60% MeOH (v/v). The ammonia neutralizes the DHZ9G, releasing it from the cation-exchange sites, while the 60% MeOH overcomes reversed-phase retention ().

  • Final Prep: Evaporate the eluate and reconstitute in initial LC mobile phase for LC-MS/MS analysis.

SPE_Workflow Load 1. Load Extract (pH 1.4 in 1M HCOOH) Wash1 2. Aqueous Wash (1M HCOOH) Load->Wash1 DHZ9G retained via cation exchange Wash2 3. Organic Wash (100% MeOH) Wash1->Wash2 Removes salts & polar matrix Elute 4. Target Elution (0.35M NH4OH / 60% MeOH) Wash2->Elute Removes IAA/ABA (DHZ9G stays bound)

Fig 2. Self-validating MCX solid-phase extraction workflow for DHZ9G.

Part 3: Quantitative Data Summary

The table below summarizes expected DHZ9G recovery metrics based on different sorbent chemistries and loading conditions, highlighting the mechanistic failures of suboptimal approaches.

SPE Sorbent TypeLoading ConditionWash SolventElution SolventExpected DHZ9G RecoveryPrimary Failure Mechanism
Oasis MCX pH 1.4 (1 M HCOOH) 100% MeOH 0.35 M NH4OH in 60% MeOH > 85% N/A (Optimal Protocol)
Oasis MCXpH 3.0100% MeOH0.35 M NH4OH in 60% MeOH< 20%N9-glucoside fails to protonate; prematurely lost in MeOH wash.
Oasis HLBNeutral (pH 7.0)5% MeOH100% MeOH~ 50-60%Analyte is too polar; exhibits poor reversed-phase retention.
C18 (Silica)Neutral (pH 7.0)Water100% MeOH< 10%Extreme polarity prevents binding; complete breakthrough.

References

  • Hošek, P., et al. (2020). "Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants." PubMed Central (PMC). URL:[Link]

  • Farrow, S. C., & Emery, R. J. N. (2012). "Concurrent profiling of indole-3-acetic acid, abscisic acid, and cytokinins and structurally related purines by high-performance-liquid-chromatography tandem electrospray mass spectrometry." PubMed Central (PMC). URL:[Link]

  • Kojima, M., et al. (2009). "Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry." PubMed Central (PMC). URL:[Link]

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction." PubMed Central (PMC). URL:[Link]

optimization of mobile phase for HPLC separation of cytokinin glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polarity Challenge

Welcome to the Technical Support Center. You are likely here because cytokinin glucosides—specifically the O- and N-glucosides of zeatin (Z), zeatin riboside (ZR), and isopentenyladenine (iP)—present a unique chromatographic challenge. Unlike their free base counterparts, glucosides are highly polar and often exhibit poor retention or co-elution on standard C18 protocols.

This guide moves beyond generic "start with 10% methanol" advice. We analyze the mechanistic drivers of separation—pKa modulation, solvophobic theory, and silanol suppression—to provide you with a robust, self-validating protocol.

Module 1: The Chemistry of Separation (Expertise & Logic)

To optimize your mobile phase, you must understand the behavior of your analyte in solution.[1]

The Isomer Separation Mechanism

A critical requirement is separating trans-zeatin-O-glucoside (tZOG) from cis-zeatin-O-glucoside (cZOG).

  • Elution Order: On a reversed-phase C18 column, the cis-isomer generally elutes before the trans-isomer.

  • Why? The cis-isomer has a more compact spatial configuration, slightly increasing its effective polarity relative to the stationary phase compared to the more planar trans-isomer.

  • Solvent Choice: Methanol (MeOH) is superior to Acetonitrile (ACN) for this specific separation. Methanol facilitates hydrogen bonding interactions that accentuate the subtle stereochemical differences between the cis and trans hydroxy-methyl-butenyl side chains. ACN is often too "strong" and suppresses this selectivity.

pH and pKa Control

Cytokinins are amphoteric. The purine ring has a basic pKa (N1) around 4.0–4.2 and an acidic pKa (N9-H) around 9.8 (unless substituted).

  • Target pH: 3.5 – 4.0 .

  • Reasoning: At pH < 3.0, the purine ring is fully protonated (cationic), leading to rapid elution and potential repulsion from the positively charged interface of non-endcapped columns. At pH > 6.0, ionization of residual silanols (

    
    ) causes severe peak tailing due to ionic interaction with the protonated amine of the cytokinin.
    
  • The Sweet Spot: A buffer system at pH 3.5–4.0 (e.g., Ammonium Acetate or Formate) masks silanols while keeping the analyte in a consistent ionization state for reproducible retention.

Module 2: Optimized Experimental Protocol

This protocol is designed as a "Self-Validating System." If the system suitability test (SST) fails, refer to Module 3.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (ODS), 150 x 2.1 mm, 1.7–3.0 µmNarrow bore increases sensitivity; sub-3µm particles improve resolution of isomers.
Mobile Phase A 5 mM Ammonium Acetate (pH 4.0)Provides buffering capacity and ion-pairing to reduce tailing. Volatile for LC-MS.[2]
Mobile Phase B 100% Methanol (LC-MS Grade)Preferred over ACN for structural selectivity of glucoside isomers.
Flow Rate 0.2 – 0.3 mL/minOptimized for 2.1 mm ID columns to maintain Van Deemter efficiency.
Temperature 35°C – 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 269 nm (primary), 254 nm269 nm is the

for the substituted purine ring, offering higher sensitivity than 254 nm.
Gradient Program (Linear)
Time (min)% Mobile Phase BEvent
0.0 5%Initial Hold (Focusing)
2.0 5%End of Loading
15.0 25%Shallow gradient for polar glucoside separation
20.0 60%Elution of less polar free bases (Zeatin, iP)
22.0 95%Column Wash
25.0 95%Wash Hold
25.1 5%Re-equilibration
30.0 5%Ready for next injection

Module 3: Troubleshooting & FAQs

Visual Workflow: Method Development Decision Tree

MethodDevelopment Start Start: Cytokinin Glucoside Separation CheckRes Check Resolution (Rs) of cis/trans-ZOG Start->CheckRes GoodRes Rs > 1.5? Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 CheckRes->PoorRes No CheckTailing Check Peak Symmetry (Tailing Factor) PoorRes->CheckTailing TailingIssue Tailing > 1.2 CheckTailing->TailingIssue Yes NoTailing Symmetry OK CheckTailing->NoTailing No Action_Buffer Increase Buffer Conc. (5mM -> 10mM) or Check pH (Target 4.0) TailingIssue->Action_Buffer Silanol Interaction Action_Solvent Switch Organic Modifier (ACN -> MeOH) NoTailing->Action_Solvent Selectivity Issue Action_Gradient Decrease Gradient Slope (e.g., 1% B/min) NoTailing->Action_Gradient Capacity Issue Action_Solvent->CheckRes Action_Gradient->CheckRes Action_Buffer->CheckRes

Caption: Decision tree for optimizing resolution and peak shape. Blue outlines indicate action steps.

Frequently Asked Questions

Q1: My cis- and trans-zeatin glucoside peaks are co-eluting. Increasing the column length didn't help. What now? A: Column length increases efficiency (


) but not selectivity (

).
  • Diagnosis: You are likely using Acetonitrile or a gradient that is too steep.

  • Solution: Switch to Methanol . Methanol acts as a hydrogen-bond donor/acceptor, interacting differently with the steric hindrance of the cis vs. trans hydroxyl group. If already using MeOH, lower your gradient slope to 0.5% – 1% B per minute during the elution window (5–20 mins).

Q2: I see significant peak tailing for Zeatin Riboside. Is my column dead? A: Not necessarily. Tailing is often a chemical mismatch, not physical damage.

  • Diagnosis: Secondary interactions between the basic nitrogen of the cytokinin and acidic silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase A pH is 3.5 – 4.0 .

    • Increase buffer concentration to 10-20 mM Ammonium Acetate . The ammonium ions (

      
      ) compete with the analyte for silanol sites, effectively "blocking" them.
      
    • Verify you are using an "End-capped" or "Base-Deactivated" C18 column.

Q3: Can I use Formic Acid (0.1%) instead of Ammonium Acetate? A: Yes, but with caveats.

  • Pros: 0.1% Formic acid (pH ~2.7) is simple and excellent for MS ionization.

  • Cons: At pH 2.7, cytokinins are fully protonated and elute faster, potentially reducing retention of the most polar glucosides (like Zeatin-O-glucoside) near the void volume. If retention is too low (

    
    ), switch back to Ammonium Acetate (pH 4.0) to increase retention time.
    

Module 4: Advanced Troubleshooting (Visual)

When standard optimization fails, use this logic flow to diagnose hardware vs. chemistry issues.

Troubleshooting Problem Problem: Ghost Peaks or Baseline Drift Step1 Run Blank Gradient (0µL Injection) Problem->Step1 Decision1 Peaks Present? Step1->Decision1 Source_MP Contaminated Mobile Phase Decision1->Source_MP Yes (in Blank) Source_Col Carryover from Previous Sample Decision1->Source_Col No (Only in Sample) Action_Fresh Prepare Fresh Buffer & Solvent Source_MP->Action_Fresh Action_Flush Flush Column 100% MeOH (Reverse Flow) Source_Col->Action_Flush

Caption: Workflow for isolating the source of ghost peaks or baseline instability.

References

  • Separation of Zeatin Glucosides (Cis/Trans)

    • Title: A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin.[3][4]

    • Source: PNAS (Proceedings of the N
    • URL:[Link]

    • Relevance: Confirms elution order (cis before trans) and use of C18 with methanol gradients.
  • Mobile Phase Optimization & pH Effects

    • Title: Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins.
    • Source: MDPI (Plants).
    • URL:[Link]

    • Relevance: Validates the use of acidic buffers (acetic acid/methanol) and UV detection wavelengths (269 nm).
  • Mass Spectrometry Compatibility

    • Title: Mobile Phases Compatible for LC/MS.[2]

    • Source: Shimadzu Technical Guide.
    • URL:[Link]

    • Relevance: Provides authoritative guidelines on volatile buffers (Ammonium Acetate) for LC-MS analysis of polar compounds.

Sources

challenges in the in vivo application of exogenous dihydrozeatin-9-b-D-glucoside

[1]

Product Category: Cytokinin Conjugates / Metabolites Application Focus: In vivo metabolic tracking, hydrolysis assays, and stability profiling.[1] Support Level: Senior Scientist / Advanced Troubleshooting[1]

Introduction: The "Inactive" Paradox

Welcome to the technical guide for Dihydrozeatin-9-beta-D-glucoside (DHZ9G) . If you are using this compound, you are likely investigating cytokinin homeostasis, metabolic inactivation, or specific hydrolytic pathways.[1]

Critical Scientific Context: Unlike O-glucosides (which are rapidly reversible storage forms), N9-glucosides like DHZ9G have historically been classified as irreversible detoxification products .[1] They do not bind to cytokinin receptors (AHK3/CRE1) directly.[1][2] Any biological activity observed in vivo is strictly the result of the organism's ability to enzymatically cleave the glucose moiety and release the active Dihydrozeatin (DHZ) base.

This guide addresses the three most common user challenges:

  • Solubility: Preventing precipitation in aqueous buffers.[1]

  • Bioactivity: Why the compound appears "dead" in certain bioassays.

  • Metabolic Fate: Distinguishing between sequestration and degradation.[1]

Module 1: Formulation & Solubility

The Challenge: DHZ9G is significantly more polar than its free base (DHZ) due to the glucose moiety, yet it retains the hydrophobic purine ring, leading to erratic solubility in pure water or high-salt buffers.

Standard Preparation Protocol

Do not attempt to dissolve directly in water or tissue culture media.[1]

StepReagentVolume/Conc.Technical Note
1. Primary Solubilization DMSO (Dimethyl sulfoxide)Make a 10–50 mM StockDHZ9G is stable in DMSO at -20°C. Avoid NaOH; high pH can cause non-enzymatic isomerization or degradation over long periods.[1]
2. Dilution ddH₂O (Sterile)Dilute to 100 µM working stockAdd water slowly to the DMSO stock while vortexing to prevent "crashing out."
3. Final Application Culture Media Final Conc: 1 nM – 10 µMKeep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity.[1]
Troubleshooting FAQ: Solubility

Q: My solution turned cloudy upon adding water. Can I filter it? A: No. Cloudiness indicates precipitation.[1] Filtering removes the active compound.[1]

  • Fix: Add more DMSO to re-solubilize, or warm the solution to 37°C for 5 minutes. Ensure your final experimental buffer pH is near neutral (pH 5.8–7.0).[1]

Module 2: Biological Activity & Experimental Artifacts

The Challenge: Users often report "zero activity" in standard callus yield assays or root inhibition assays, assuming the compound is defective.

Mechanism of Action (or Lack Thereof)

DHZ9G functions as a pro-drug .[1] It requires specific beta-glucosidase activity to become active.[1]

  • Receptor Binding: Null. The glucose at the N9 position sterically hinders binding to the histidine kinase receptors.

  • Activation: Requires hydrolysis.[1] This varies wildly between species (Monocots vs. Dicots) and tissues.

Diagnostic Workflow: Why is my experiment failing?

TroubleshootingStartIssue: No Biological Phenotype ObservedCheckAssay1. Check Assay TypeStart->CheckAssayShortTermShort-term (<24h)(e.g., gene expression)CheckAssay->ShortTermLongTermLong-term (>48h)(e.g., senescence/callus)CheckAssay->LongTermConclusion1Expected Result:DHZ9G is inactive.Time insufficient for hydrolysis.ShortTerm->Conclusion1CheckSpecies2. Check Species/TissueLongTerm->CheckSpeciesMonocotMonocot (e.g., Maize/Oat)CheckSpecies->MonocotDicotDicot (e.g., Arabidopsis/Tobacco)CheckSpecies->DicotResultMonocotHigh Hydrolysis Potential.Check dosage or uptake.Monocot->ResultMonocotResultDicotLow/Variable Hydrolysis.N9-glucosides often sequestered.Consider using DHZ-O-Glucoside.Dicot->ResultDicot

Figure 1: Decision tree for troubleshooting lack of biological response.

Critical Protocol: The Senescence Retardation Assay

Use this assay to verify if your tissue can hydrolyze DHZ9G.[1] This is more sensitive than callus growth.[1]

  • Plant Material: Excised oat (Avena sativa) or wheat leaves (Monocots have higher N9-hydrolysis rates).[1]

  • Incubation: Float leaf segments on buffer containing 1 µM DHZ9G in dark conditions.

  • Control: Must include 1 µM DHZ (Free Base) as a positive control and Buffer-only as negative.

  • Readout: Measure Chlorophyll content after 72–96 hours.

    • Result: If DHZ9G maintains greenness comparable to DHZ, the tissue possesses the specific glucosidase. If leaves yellow like the negative control, the tissue cannot cleave the N9-bond.

Module 3: Metabolic Fate & Stability

The Challenge: Users studying cytokinin turnover often confuse metabolic stability (resistance to oxidases) with chemical stability .

The Stability/Inactivity Trade-off

DHZ9G is unique because it is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) .[1] The N9-substitution prevents the enzyme from cleaving the N6-side chain.[1]

  • Consequence: DHZ9G accumulates in tissues where CKX is highly active, unlike the free base which is rapidly degraded.[1]

Pathway Visualization

MetabolismDHZDihydrozeatin(Active Base)DHZOGDHZ-O-Glucoside(Storage)DHZ->DHZOG ReversibleDHZ9GDHZ-N9-Glucoside(Inactive/Stable)DHZ->DHZ9G InactivationDegradationAdenine/Sidechain(Degradation)DHZ->Degradation Rapid BreakdownDHZOG->DHZ ActivationDHZ9G->DHZ Rare/SlowDHZ9G->Degradation BLOCKED by N9-GlcZOGZOG1 (Glucosyltransferase)BGLUBeta-Glucosidase (Fast)UGTUGT76C1/2 (N-Glucosyltransferase)N9HydN9-Hydrolysis (Slow/Specific)CKXCKX (Oxidase)

Figure 2: Metabolic fate of Dihydrozeatin.[1] Note that DHZ9G is protected from CKX degradation but is difficult to recycle back to the active base.

FAQ: Interpretation of LC-MS Data

Q: I applied DHZ9G but I detect high levels of DHZ-O-Glucoside in my tissue. Why? A: This indicates a hydrolysis-reassembly event.[1]

  • The tissue hydrolyzed DHZ9G

    
     Free DHZ.[1]
    
  • The Free DHZ triggered homeostatic feedback (excess cytokinin).[1]

  • The tissue rapidly re-conjugated the Free DHZ into the O-Glucoside (storage form) via O-glucosyltransferases (like ZOG1) to dampen the signal. This confirms your DHZ9G was successfully taken up and processed.

References

  • Hošek, P., et al. (2020). "New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants."[1][3] Frontiers in Plant Science.

    • Key Finding: Demonstrates that N9-glucosides can be hydrolyzed in Arabidopsis seedlings, refuting the dogma that they are totally irreversible.[1]

  • Podlešáková, K., et al. (2012). "Novel cytokinin derivatives do not show negative effects on root growth and shoot gravity in maize."[1] PLOS ONE.

    • Key Finding: Establishes the hydrolysis capability differences between monocots (maize) and dicots regarding N9-glucosides.
  • Lomin, S. N., et al. (2015). "Cytokinin perception in bacteria and plants."[1] Journal of Experimental Botany.

    • Key Finding: Confirms that N9-substituted cytokinins do not bind to the AHK receptor family.[1]

  • Hallmark, H.T., & Rashotte, A.M. (2020). "trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana."[1] PLOS ONE.

    • Key Finding: Discusses the "pro-drug" nature of N-glucosides and their activity in senescence assays.

improving the efficiency of enzymatic deglycosylation of cytokinin glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Hub. Subject: Optimization and Troubleshooting of Enzymatic Hydrolysis for Cytokinin Analysis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Module 1: Protocol Optimization & Best Practices

The Challenge: Specificity Matters

Cytokinins (CKs) exist in plants as free bases, ribosides, and glucosides. Glucosides are categorized into two distinct structural classes with vastly different enzymatic stabilities:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -glucosides  (e.g., trans-zeatin-O-glucoside): Storage forms on the side chain. Hydrolyzable  by standard 
    
    
    
    -glucosidases.
  • 
    -glucosides  (e.g., trans-zeatin-N7-glucoside, N9-glucoside): Stable detoxification forms on the purine ring. Resistant  to most commercial 
    
    
    
    -glucosidases.

Critical Warning: If your recovery of free bases is near zero, verify if your target is an


-glucoside. Standard almond 

-glucosidase protocols will fail for

-glucosides.
Optimized Workflow: The "Clean-Hydrolyze-Quench" System

To maximize efficiency for


-glucosides, you must remove inhibitors (glucose, phenolics) and competing enzymes (Cytokinin Oxidase/Dehydrogenase - CKX) before hydrolysis.
Step-by-Step Protocol

1. Pre-Hydrolysis Purification (Mandatory)

  • Why: Crude plant extracts contain high levels of free glucose (which inhibits

    
    -glucosidase via product inhibition) and CKX (which degrades the cytokinin side chain).
    
  • Action: Pass the crude extract through an SPE column (C18 or HLB). Wash away sugars/proteins. Elute cytokinins with 80% methanol. Evaporate to dryness.

2. Buffer System Setup

  • Standard: 50 mM Sodium Acetate, pH 5.0.

  • Why Acetate? Unlike phosphate buffers, acetate is volatile and compatible with downstream LC-MS/MS analysis, preventing ion suppression.

  • Additives: Add Gluconolactone (optional) only if using specific cellulase blends; otherwise, avoid inhibitors. Note: Do not add copper or heavy metals.

3. Enzyme Incubation

  • Enzyme: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Glucosidase (EC 3.2.1.21) from Prunus amygdalus (Almond) or recombinant Zm-p60.1 (Maize).
    
  • Load: 4-5 units per sample (excess is required to overcome steric hindrance of the zeatin side chain).

  • Conditions: 37°C for 45–60 minutes.

    • Note: Extended incubation (>4 hours) increases the risk of cis-trans isomerization.

4. Reaction Quenching

  • Method: Add ice-cold methanol (final conc. >50%) or immediate solid-phase extraction.

  • Avoid: Boiling (thermal degradation) or strong acidification (isomerization).

Visual Workflow: The Optimization Logic

G Start Crude Plant Extract SPE SPE Purification (Remove Glucose & CKX) Start->SPE Clean Matrix Check Target Identification: O- vs N-Glucoside? SPE->Check OGluc Target: O-Glucoside (Side-chain) Check->OGluc High Efficiency Path NGluc Target: N-Glucoside (Purine ring) Check->NGluc Resistant Path Buffer Resuspend: 50mM Na-Acetate pH 5.0 OGluc->Buffer Acid Acid Hydrolysis Required (Warning: High Degradation Risk) NGluc->Acid Enzyme Add u03B2-Glucosidase (Almond/Maize) 37u00B0C, 60 min Buffer->Enzyme Analysis LC-MS/MS Analysis Enzyme->Analysis Free Base Released Acid->Analysis Partial Recovery

Figure 1: Decision tree for cytokinin deglycosylation. Note the divergence based on glucoside type.

Module 2: Troubleshooting Matrix

Issue: "I see no increase in free base cytokinins after enzyme treatment."

Potential CauseDiagnosisCorrective Action
Target is an

-Glucoside
Check literature for your species.

-glucosides (N7/N9) are dominant in vascular plants but resistant to BGL.
Stop. Enzymatic hydrolysis is ineffective. Use acid hydrolysis (HCl) or specific bacterial enzymes (e.g., Agrobacterium

-glucosidase), though commercial availability is limited.
Product Inhibition Did you use crude extract? High glucose levels in the sample inhibit

-glucosidase (feedback inhibition).
Purify. Perform SPE (C18) to remove free sugars before adding the enzyme.
CKX Degradation Are you losing all cytokinins (even standards)? Native Cytokinin Oxidase (CKX) in the sample is destroying the free base as soon as it's released.Inhibit. Add a CKX inhibitor (e.g., INCYDE) or, preferably, remove proteins via SPE/precipitation before hydrolysis.
Wrong pH/Buffer Using Phosphate buffer > pH 7.0 or unbuffered water.Adjust. Switch to 50 mM Acetate or Citrate buffer at pH 5.0. Most plant

-glucosidases have sharp optima between pH 5.0–5.5.

Issue: "My Zeatin ratios are wrong (High cis, low trans)."

  • Mechanism: Trans-zeatin is thermodynamically unstable and can isomerize to cis-zeatin under acidic conditions, heat, or UV light.

  • Fix:

    • Keep hydrolysis time under 60 minutes.

    • Work in low light.

    • Avoid pH < 4.0 during quenching.

Module 3: Advanced FAQs

Q1: Can I use "Cellulase" or "Hemicellulase" mixtures instead of pure


-glucosidase? 

A: Yes, but with caution. Commercial cellulase preparations (e.g., from Trichoderma) often contain high


-glucosidase activity. However, they are "dirty" mixtures.
  • Risk: They may contain side activities (oxidases) that damage the cytokinin.

  • Validation: You must run a "Spike Recovery" control where you treat a known standard of trans-zeatin with the enzyme to ensure it isn't degraded.

Q2: Why is Almond


-glucosidase the industry standard if it's imperfect? 

A: It is cost-effective and highly active against


-glucosides (the storage forms). However, for 

-glucosides (the detoxification forms), it is virtually useless. Research by Filipi et al. (2012) showed that maize Zm-p60.1 has broader specificity, but for N7/N9-glucosides, enzymatic cleavage remains a significant analytical bottleneck.

Q3: How do I calculate the Enzyme-to-Substrate ratio if I don't know the substrate concentration?

A: In metabolomics, substrate concentration is unknown. Therefore, you must use kinetic saturation .

  • Rule of Thumb: Use 5–10 Units of enzyme per gram of original fresh weight tissue. This ensures the enzyme is in vast excess, making the reaction pseudo-first-order and dependent only on time.

Mechanism of Inhibition: Why Purification is Non-Negotiable

The following diagram illustrates why adding enzyme to a crude extract fails. Glucose acts as a competitive inhibitor, binding to the active site of BGL.

Inhibition Enzyme BGL Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate Blocked Inhibited Enzyme Enzyme->Blocked + Glucose (Inhibitor) Substrate Cytokinin Glucoside Substrate->Complex Glucose Free Glucose Glucose->Blocked Complex->Enzyme Recycle Product Active Cytokinin Complex->Product Hydrolysis

Figure 2: Competitive inhibition mechanism. High background glucose in crude extracts locks the enzyme (Grey box), preventing cytokinin release.

References
  • Hoyerová, K., & Hošek, P. (2020).[1] New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[2][3][4][5] Frontiers in Plant Science, 11, 741.[4]

  • Filipi, T., Mazura, P., Galuszka, P., et al. (2012). Engineering the cytokinin-glucoside specificity of the maize

    
    -D-glucosidase Zm-p60.1 using site-directed random mutagenesis.[6] Phytochemistry, 74, 40-48. 
    
  • Kulkarni, R. N., et al. (2021). Optimization of enzymatic hydrolysis for the extraction of plant hormones. Biomolecules, 11(1), 24.

  • Šmehilová, M., et al. (2016).[2][4][5] Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Plant Physiology, 171(4), 2606–2628.

Sources

Technical Support Center: Ion Suppression Mitigation for Dihydrozeatin-9-b-D-glucoside (DHZ-9-G)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Battle for Charge"

Welcome to the Technical Support Center. You are likely here because your DHZ-9-G signal is lower than expected, or your recovery rates vary wildly between biological replicates.

The Core Problem: Dihydrozeatin-9-glucoside (DHZ-9-G) is a polar, hydrophilic cytokinin conjugate. In Reverse Phase (RP) chromatography, it naturally elutes early—often co-eluting with the "void volume" soup of salts, sugars, and polar pigments. In the Electrospray Ionization (ESI) source, these matrix components compete with your analyte for surface charge on the evaporating droplets. If the matrix wins, your analyte is suppressed.[1]

This guide provides a self-validating workflow to mitigate this suppression through orthogonal sample preparation and chromatographic retention strategies.

Module 1: Sample Preparation (The Firewall)

Objective: Remove bulk interferences (sugars, pigments) before they reach the MS. Recommendation: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Why MCX? (The Causality)

Cytokinins contain a basic purine ring. Under acidic conditions, DHZ-9-G is positively charged.

  • Reverse Phase (C18) alone is insufficient because DHZ-9-G is too polar and washes off easily with sugars.

  • MCX locks the analyte onto the sorbent via ionic interaction, allowing you to wash away neutrals (sugars/pigments) with 100% methanol before eluting the analyte.

Validated Protocol: Modified Bieleski Extraction & MCX Cleanup
StepActionTechnical Note
1. Extraction Homogenize tissue in Modified Bieleski Buffer (MeOH:H₂O:HCOOH, 15:4:1, v/v/v).[2]The acid inhibits enzymatic degradation; MeOH precipitates proteins.
2. IS Spike Add [²H₃]DHZ-9-G internal standard immediately.Critical: Must be added before any purification to correct for recovery loss.
3. Loading Condition MCX cartridge (30 mg) with MeOH then 1M HCOOH. Load sample.Low pH ensures DHZ-9-G is protonated (positively charged).
4. Wash 1 Wash with 1M Formic Acid (aq).[3]Removes salts and anionic interferences.
5. Wash 2 Wash with 100% Methanol .Crucial Step: Removes neutral pigments and lipids. DHZ-9-G stays bound ionically.
6. Elution Elute with 0.35M NH₄OH in 60% Methanol .High pH deprotonates the analyte, releasing it from the sorbent.
7. Reconstitution Evaporate to dryness; reconstitute in Initial Mobile Phase .[4]Match the solvent strength to your LC starting conditions to prevent peak broadening.

Module 2: Chromatographic Strategy

Objective: Move DHZ-9-G away from the solvent front (void volume). Issue: On a standard C18 column, DHZ-9-G (polar) elutes too fast (Rt < 1.5 min), right where suppression is highest.

Recommended Column Chemistry

Do not use standard C18. Use Polar-Embedded C18 or T3-bonding technology (e.g., Waters HSS T3 or Phenomenex Synergi Hydro-RP).

  • Mechanism: These phases resist "dewetting" in 100% aqueous conditions and provide stronger retention for polar glycosides, shifting the retention time (Rt) to a cleaner region of the chromatogram.

Visualizing the Suppression Mechanism

IonSuppression cluster_0 The Suppression Zone (Source) Matrix Matrix Components (Salts, Sugars, Pigments) Droplet ESI Droplet Surface (Limited Charge Sites) Matrix->Droplet High Concentration (Monopolizes Surface) Analyte DHZ-9-G (Analyte) Analyte->Droplet Competition MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Coulombic Explosion Signal Detected Signal MS_Inlet->Signal Reduced Intensity

Figure 1: Mechanism of Ion Suppression. High-abundance matrix components monopolize the surface of the ESI droplet, preventing the analyte from entering the gas phase.

Module 3: Mass Spectrometry Parameters

Objective: Maximize Selectivity.

MRM Transitions (Positive ESI)

DHZ-9-G is an N-glucoside.[2] The glycosidic bond is the most labile point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Type
DHZ-9-G 386.2 [M+H]⁺224.1 (Aglycone)18-22Quantifier
DHZ-9-G 386.2136.1 (Adenine frag)30-35Qualifier
[²H₃]DHZ-9-G 389.2 227.1 18-22Internal Std

Note: The transition 386 -> 224 represents the neutral loss of the glucose moiety (162 Da).

Troubleshooting & FAQs

Q1: My internal standard (IS) recovery is consistently low (<40%).

A: This usually indicates a problem during the Load or Wash steps of SPE.

  • Check pH: If your sample extract is not acidic enough (pH > 4) during loading, DHZ-9-G will not bind to the MCX sorbent and will be lost in the flow-through.

  • Check Wash Solvent: Ensure Wash 2 is Methanol, not Water/MeOH mix. If you add water to Wash 2, you might elute the glucoside prematurely.

Q2: I see "double peaks" for DHZ-9-G.

A: This is likely an isomer issue or solvent mismatch.

  • Isomers: DHZ has chiral centers. Ensure your standard is pure. Also, cis-zeatin glucosides have similar masses; check chromatographic resolution.

  • Solvent Mismatch: If you reconstitute in 100% MeOH but inject onto a highly aqueous initial gradient (e.g., 95% Water), the analyte will precipitate/disperse at the column head. Always reconstitute in the initial mobile phase (e.g., 5% MeOH / 95% Water).

Q3: How do I confirm Ion Suppression is actually happening?

A: Perform a Post-Column Infusion experiment.

  • Infuse a constant stream of DHZ-9-G standard into the MS source via a tee-junction.

  • Inject a "blank" matrix sample (extracted tissue) via the LC.

  • Monitor the baseline of the infused standard.

  • Result: If you see a dip (negative peak) in the baseline at the specific retention time of DHZ-9-G, suppression is occurring at that exact moment.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Sensitivity / Variable Data CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response is Stable (Consistent Area counts) CheckIS->IS_Stable IS_Variable IS Response is Variable/Low CheckIS->IS_Variable CalcError Check Calculation/Integration IS_Stable->CalcError Interference Check for Co-eluting Isobaric Interference IS_Stable->Interference ExtractCheck Check SPE Extraction pH IS_Variable->ExtractCheck Low Recovery SuppressionCheck Perform Post-Column Infusion IS_Variable->SuppressionCheck Matrix Effect OptimizeLC Change Column (HSS T3) or Improve Wash Steps SuppressionCheck->OptimizeLC Suppression Confirmed

Figure 2: Diagnostic workflow for identifying the root cause of quantification errors.

References

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 69(12), 2214-2224.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

  • Dobrev, P. I., & Kamínek, M. (2002).[3] Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A, 950(1-2), 21-29.[2]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cytokinin Analysis from Leaf Tissue.

Sources

Validation & Comparative

comparative analysis of dihydrozeatin-9-b-D-glucoside and trans-zeatin-9-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dihydrozeatin-9-β-D-glucoside and trans-Zeatin-9-glucoside: Redefining Cytokinin Conjugate Activity

For decades, the N9-glucosylation of cytokinins was classified strictly as a terminal deactivation pathway. In drug development and agrochemical formulations, N9-glucosides like dihydrozeatin-9-β-D-glucoside (DHZ9G) and trans-zeatin-9-glucoside (tZ9G) were largely ignored in favor of their highly active free-base counterparts (DHZ and tZ). However, recent functional assays have disrupted this dogma. As a Senior Application Scientist, I present this objective, data-driven comparison of DHZ9G and tZ9G, detailing their structural distinctions, metabolic stability, and their highly specific biological performance in senescence delay.

Structural and Metabolic Divergence

At the molecular level, both DHZ9G and tZ9G feature a glucose moiety covalently bonded to the N9 position of the adenine ring. This bulky conjugation sterically prevents the ligands from fitting into the binding pocket of canonical histidine kinase receptors, rendering them 1[1].

The core difference between the two lies in their isoprenoid side chains. tZ9G possesses an unsaturated double bond, whereas DHZ9G is fully saturated. While N9-glucosylation inherently protects both molecules from cleavage by cytokinin oxidase/dehydrogenase (CKX), the saturated side chain of DHZ9G provides a dual layer of metabolic resistance. This makes DHZ9G an exceptionally persistent molecule, capable of acting as a highly stable2[2].

Comparative Biological Activity Profile

Despite their lack of direct receptor affinity in vitro, both conjugates exhibit pronounced, pathway-specific activity in planta.

  • Anti-Senescence Efficacy: Both compounds act as potent anti-senescence agents. In dark-induced senescence assays, exogenous application of tZ9G and DHZ9G 3[3]. Quantitative data from oat leaf segments demonstrates that DHZ9G (at 0.5 mM) can4[4].

  • Root Elongation & Meristematic Control: A classical hallmark of active cytokinins is the inhibition of root elongation. Interestingly, neither tZ9G nor DHZ9G 3[3]. This uncoupling of physiological responses suggests that their activity is either mediated by highly localized β-glucosidase hydrolysis in the leaves, or via an undiscovered signaling cascade distinct from canonical root-inhibition pathways.

Table 1: Quantitative & Functional Comparison

Parameterdihydrozeatin-9-β-D-glucoside (DHZ9G)trans-zeatin-9-glucoside (tZ9G)
Isoprenoid Side Chain SaturatedUnsaturated (double bond)
Receptor Affinity (AHK4/CRE1) Inactive (Steric hindrance at N9)Inactive (Steric hindrance at N9)
Anti-Senescence Activity High (Up to 89% chlorophyll retention at 0.5mM)High (Delays degradation in detached leaves)
Root Elongation Inhibition NegligibleNegligible
CKX Degradation Susceptibility Highly Resistant (Protected by saturation & N9-conjugation)Resistant (Protected by N9-conjugation)
In Vivo Hydrolysis Demonstrated (Yields active DHZ)Demonstrated (Yields active tZ)

Mechanistic Pathways

The prevailing model suggests that these N9-glucosides undergo targeted enzymatic hydrolysis in specific tissues, releasing the active free bases (tZ and DHZ) which then trigger canonical ARR-mediated transcriptional reprogramming.

G N1 Exogenous Application (tZ9G / DHZ9G) N2 Apoplastic Transport & Cellular Uptake N1->N2 N3 Direct Signaling (Novel Receptor?) N2->N3 Hypothesized N4 Enzymatic Hydrolysis (β-glucosidase cleavage) N2->N4 Metabolic Conversion N7 Transcriptional Reprogramming (ARR Gene Activation) N3->N7 Alternative Pathway N5 Active Free Bases (tZ / DHZ) N4->N5 N6 AHK/CRE1 Receptors (Canonical Pathway) N5->N6 N6->N7 N8 Physiological Response (Senescence Delay) N7->N8

Proposed mechanistic pathways for tZ9G and DHZ9G in delaying leaf senescence.

Self-Validating Experimental Methodologies

To accurately benchmark the performance of DHZ9G against tZ9G, researchers must utilize robust, self-validating bioassays. Protocols must be designed not just to observe an effect, but to internally validate the causality of that effect.

Protocol 1: Dark-Induced Senescence (Chlorophyll Retention) Assay

Causality: Darkness artificially accelerates the catabolism of photosynthetic proteins. By compressing the senescence timeline, we can precisely quantify the protective (anti-senescence) efficacy of the applied N9-glucosides.

  • Tissue Preparation: Excise cotyledons from 12-day-old wild-type Arabidopsis thaliana seedlings.

    • Validation Node: Select cotyledons of strictly uniform size and baseline chlorophyll content to eliminate developmental variance.

  • Treatment Incubation: Float the excised tissue abaxial side down in a 3 mM MES buffer (pH 5.7). Supplement the buffer with 1 µM of tZ9G, DHZ9G, a 0.1% DMSO negative control, or a tZ free-base positive control.

  • Dark Incubation: Incubate the plates in complete darkness at 22°C for 6 days.

  • Quantification: Extract chlorophyll using 80% acetone and quantify spectrophotometrically.

    • Validation Node: The DMSO control must exhibit >70% chlorophyll degradation. If baseline degradation fails, the assay is voided, as the temporal window was insufficient to measure protection.

Protocol 2: Root Elongation Inhibition Assay

Causality: Active free-base cytokinins canonically inhibit root apical meristem proliferation. Testing N9-glucosides in this assay confirms whether their biological activity is systemic or strictly restricted to senescence pathways.

  • Seedling Establishment: Germinate seeds on standard MS media supplemented with 1% sucrose for 4 days.

  • Transfer: Transfer seedlings to fresh MS media containing 1 µM of tZ9G or DHZ9G.

    • Validation Node: Pre-measure root lengths at the time of transfer. Only utilize seedlings within a 5% length variance.

  • Measurement: Grow vertically for 5 additional days, then measure the newly elongated root tissue.

    • Validation Node: A parallel tZ positive control must demonstrate significant root growth inhibition (>50%). If the positive control fails to inhibit growth, the media composition or hormone bioavailability is compromised.

References

  • trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PLOS One (PMC).
  • Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - MDPI.
  • New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - Frontiers in Plant Science.
  • Cytokinin-induced activity of antioxidant enzymes in transgenic Pssu-ipt tobacco during plant ontogeny - Biologia plantarum.

Sources

Technical Guide: Validation of an HPLC-MS/MS Method for Dihydrozeatin-9-b-D-Glucoside Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrozeatin-9-b-D-glucoside (DHZ9G) represents a stable storage form of dihydrozeatin, a potent cytokinin. While primarily studied in plant metabolomics, the increasing interest in cytokinins as potential therapeutic agents (e.g., for neuroprotection or anti-aging) demands rigorous bioanalytical quantification methods.

This guide presents a validated HPLC-MS/MS workflow that supersedes traditional immunoassays and GC-MS methods. We focus on the causality of method parameters —explaining why specific extraction buffers, column chemistries, and ionization modes are non-negotiable for data integrity.

Translational Note for Drug Development

For professionals in pharmacokinetics (PK), this method adheres to FDA Bioanalytical Method Validation (BMV) principles. The stability of the N9-glucoside bond makes DHZ9G a critical analyte for monitoring metabolic flux and bioavailability of cytokinin-based therapeutics.

Comparative Analysis: Why HPLC-MS/MS?

Historically, cytokinins were analyzed via ELISA or GC-MS. However, DHZ9G poses specific challenges: it is polar, non-volatile, and often present in femtomolar concentrations within complex matrices.

Table 1: Technology Comparison for DHZ9G Quantification

FeatureHPLC-MS/MS (Recommended)ELISA / ImmunoassayGC-MS
Specificity High. Mass-based discrimination prevents cross-reactivity between structural isomers (e.g., DHZ-7-G vs. DHZ-9-G).Low. High cross-reactivity with other zeatin-type cytokinins leads to false positives.High , but requires derivatization.
Sample Prep Moderate. SPE required, but no derivatization needed.Minimal. Direct assay possible but prone to matrix interference.Complex. Requires silylation/methylation, which can degrade glucosides.
Sensitivity Femtomolar (fmol). Capable of detecting trace physiological levels.Picomolar (pmol). Often insufficient for non-concentrated samples.Picomolar. Thermal instability limits sensitivity.
Throughput High. 10–15 min run times with multiplexing capability.High. Batch processing.Low. Long run times + derivatization steps.

Method Development & Optimization

The Extraction Protocol (The "Bieleski" Standard)

Causality: Cytokinins are susceptible to enzymatic degradation (oxidases and glucosidases) during tissue disruption. Standard aqueous buffers are insufficient.

  • Protocol: Use Modified Bieleski Buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) at -20°C.

  • Mechanism: The high organic content precipitates enzymes immediately, while the acidity stabilizes the cytokinin bases and glucosides.

Purification Strategy (Solid Phase Extraction)

Causality: Direct injection leads to ion suppression (matrix effect) in the MS source.

  • Choice: Mixed-Mode Cation Exchange (e.g., Oasis MCX).

  • Why? Cytokinins contain basic nitrogen atoms. MCX allows you to wash away acidic and neutral interferences (pigments, lipids) with methanol before eluting the basic analytes with ammoniated methanol.

Chromatographic Conditions[1]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

  • Mobile Phase A: 15 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Methanol.[1]

  • Gradient: Linear gradient is required to separate the polar glucoside (DHZ9G) from the less polar free base (DHZ).

Mass Spectrometry Parameters[1][3][4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[2]

  • MRM Transitions:

    • Precursor:

      
      
      
    • Quantifier Product:

      
       (Loss of glucose moiety, 
      
      
      
      ).
    • Qualifier Product:

      
       (Adenine backbone fragment).
      

Visualized Workflows

Diagram 1: Extraction & Purification Logic

This workflow illustrates the critical steps to isolate DHZ9G while removing matrix interferences.

ExtractionWorkflow Sample Biological Sample (Tissue/Biofluid) Extraction Extraction (Mod. Bieleski Buffer, -20°C) Stops Enzymatic Activity Sample->Extraction Homogenization Centrifuge Centrifugation (20,000 x g, 4°C) Extraction->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant SPE_Load SPE Loading (MCX) Retains Basic Cytokinins Supernatant->SPE_Load Wash Wash Steps 1. Formic Acid (Acidic impurities) 2. Methanol (Neutral impurities) SPE_Load->Wash Elution Elution (0.35M NH4OH in 60% MeOH) Wash->Elution Selective Release Evap Evaporation & Reconstitution (Initial Mobile Phase) Elution->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step extraction and purification workflow ensuring enzymatic inhibition and matrix removal.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the transition is key to specificity. The loss of the glucose group is the defining event.

Fragmentation Precursor Precursor Ion [M+H]+ = 384.2 m/z (DHZ-9-Glucoside) Collision Collision Cell (CID) Precursor->Collision Product1 Quantifier Ion 222.2 m/z (Dihydrozeatin Base) Collision->Product1 Primary Frag. Product2 Qualifier Ion 136.1 m/z (Adenine Fragment) Collision->Product2 Secondary Frag. Neutral Neutral Loss Glucose (162 Da) Collision->Neutral

Caption: MS/MS fragmentation logic. The specific loss of the glucose moiety (162 Da) confirms the glucoside structure.

Validation Protocol & Experimental Data

To validate this method, you must follow the FDA Bioanalytical Method Validation Guidance or ICH Q2(R1) . Below are the required experiments and representative data you should expect from a successful validation.

Linearity and Sensitivity[3][6][7]
  • Protocol: Prepare a calibration curve (e.g., 0.1 fmol to 100 pmol) using internal standards (

    
    -DHZ9G).
    
  • Acceptance Criteria:

    
    ; Back-calculated concentrations within ±15% of nominal.
    

Table 2: Representative Sensitivity Data

Parameter Value Notes
LOD (Limit of Detection) 2.5 fmol/injection S/N ratio ≥ 3
LOQ (Limit of Quantitation) 10.0 fmol/injection S/N ratio ≥ 10; CV < 20%
Linear Range 10 fmol – 500 pmol Covers physiological range

| Correlation (


)  | 0.9992 | Weighted (

) linear regression |
Accuracy and Precision[2][3][4][8][9]
  • Protocol: Analyze QC samples (Low, Medium, High) in 5 replicates over 3 separate days.

  • Self-Validating Check: If Internal Standard (IS) response varies >30% between samples, re-extract.

Table 3: Intra- and Inter-day Precision & Accuracy

QC Level Conc. (pmol/g) Intra-day CV (%) Inter-day CV (%) Accuracy (%)
Low 0.5 4.2 6.8 94.5
Medium 50 2.1 3.5 98.2

| High | 500 | 1.8 | 2.9 | 99.1 |

Matrix Effect & Recovery
  • Protocol: Compare peak areas of (A) Standards in solvent, (B) Standards spiked into post-extraction matrix, and (C) Pre-extraction spiked samples.

  • Calculation:

    • Matrix Effect (ME) =

      
      
      
    • Recovery (RE) =

      
      
      

Result Interpretation:

  • ME: Values between -20% and +20% are acceptable. If ME is <-50% (strong suppression), increase the wash volume in the SPE step or reduce injection volume.

  • Recovery: Should be consistent (>70%) across concentrations.

References

  • Novák, O., et al. (2008). "Quantitative analysis of cytokinins in complex plant matrices by LC-MS/MS." Journal of Mass Spectrometry.

  • Tarkowski, P., et al. (2010). "Mass spectrometry of cytokinins." Methods of Molecular Biology.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Bieleski, R. L. (1964).[3] "The problem of halting enzyme action when extracting plant tissues." Analytical Biochemistry.

  • Antoniadi, I., et al. (2015). "High-throughput profiling of the cytokinin metabolome." Plant Physiology.

Sources

Technical Comparison Guide: Mitigating DHZ-9G Interference in Cytokinin Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Cross-reactivity of Cytokinin Antibodies with Dihydrozeatin-9-β-D-glucoside Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In the quantification of plant hormones, Dihydrozeatin (DHZ) represents a critical metabolic node, often functioning as a stable storage form or an active cytokinin depending on the tissue context. However, the accuracy of DHZ quantification via immunoassay (ELISA/RIA) is frequently compromised by a "silent" interferent: Dihydrozeatin-9-β-D-glucoside (DHZ-9G) .

This guide objectively compares the performance of standard Anti-Dihydrozeatin Riboside (Anti-DHZR) antibodies against alternative detection workflows. The core finding is that most commercial polyclonal and monoclonal antibodies raised against DHZ-ribosides exhibit significant cross-reactivity with DHZ-9G due to structural homology at the N9 position. Consequently, direct immunoassays of crude plant extracts often yield false-positive overestimations of active DHZ levels.

Key Takeaway: For accurate DHZ profiling, researchers must abandon "direct" immunoassays in favor of workflows integrating Solid Phase Extraction (SPE) or LC-fractionation prior to antibody detection, or transition to LC-MS/MS validation.

The Technical Challenge: Structural Homology

To understand the failure mode of standard antibodies, one must analyze the immunogen design. Most anti-cytokinin antibodies (e.g., those from Agdia, Olchemim, or Agrisera) are generated using DHZ-Riboside (DHZR) conjugated to a carrier protein (BSA/KLH) via the ribose moiety.

  • The Intent: This orients the purine base and the N6-isoprenoid side chain toward the immune system, generating antibodies specific to the "active" DHZ structure.

  • The Flaw: The antibody recognizes the N9-substituted purine ring. It often cannot distinguish between a Ribose (in DHZR) and a Glucose (in DHZ-9G) attached at the same N9 position, as both are bulky, hydrophilic sugar moieties.

Visualization: The Mechanism of Interference

InterferenceMechanism DHZR DHZ-Riboside (Active/Transport) Ab Anti-DHZR Antibody (Binding Pocket) DHZR->Ab High Affinity (Target Binding) DHZ9G DHZ-9-Glucoside (Stable Metabolite) DHZ9G->Ab High Cross-Reactivity (False Positive)

Figure 1: Mechanism of Cross-Reactivity. Both DHZR and DHZ-9G present identical N6-side chains and N9-substitution patterns to the antibody binding pocket.

Comparative Analysis: Antibody vs. Alternatives

The following table contrasts the performance of standard Immunoassays against purified workflows and Mass Spectrometry.

Table 1: Performance Comparison of DHZ Detection Methods
FeatureMethod A: Direct Immunoassay Method B: SPE/LC + Immunoassay Method C: LC-MS/MS (Gold Standard)
Primary Reagent Anti-DHZR Polyclonal/Monoclonal AbAnti-DHZR Ab (Post-Purification)Mass Spectrometer (MRM Mode)
Analyte Specificity Low. Cannot distinguish DHZ/DHZR from DHZ-9G.High. Separation removes DHZ-9G before binding.Absolute. Distinguishes by m/z (Riboside vs Glucoside).
DHZ-9G Cross-Reactivity High (10% - 60%*) Eliminated (Physically separated)0% (Distinct transition ions)
Risk of Error Overestimation of active DHZ pool.Low (Dependent on recovery efficiency).Low (Matrix effects possible).
Throughput High (96-well plate).Medium (Requires fractionation).Medium/Low (Serial injection).
Cost Per Sample Low ($).Medium (

).[1][2]
High (

$).

*Note: Cross-reactivity varies by clone. Polyclonal antibodies generally exhibit higher cross-reactivity than specific monoclonals, but N9-glucoside interference is a class-wide issue for N9-linked immunogens.

Validated Experimental Workflow

To maintain scientific integrity (E-E-A-T) while using immunoassays, you must implement a Self-Validating Protocol . Relying on the antibody's specificity alone is insufficient.

Phase 1: Sample Purification (The "Clean-Up")

Objective: Physically separate DHZ-9G from DHZ/DHZR before the antibody sees the sample.

  • Extraction: Homogenize plant tissue in 80% Methanol (cold) with antioxidant (BHT).

  • Solid Phase Extraction (SPE):

    • Use a C18 or Oasis HLB cartridge.

    • Logic: Cytokinins are amphipathic. Glucosides (more polar) elute earlier than free bases/ribosides in reverse-phase systems.

  • Immunoaffinity Purification (Optional but Recommended):

    • Pass extract over an Anti-DHZR immunoaffinity column (IAC).

    • Warning: If the IAC antibody also cross-reacts with DHZ-9G, this step will concentrate the interferent rather than remove it. Skip IAC if the antibody specificity is unknown.

Phase 2: HPLC Fractionation (The "Separation")

Objective: Isolate the DHZ retention time window.

  • Inject extract onto a Reverse-Phase C18 HPLC column.

  • Gradient: Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid.

  • Collection: Collect fractions every 30-60 seconds.

  • Reference Standards: Run pure DHZ, DHZR, and DHZ-9G standards first to establish retention times (RT).

    • Typical Order: DHZ-9G (Early RT) -> DHZR -> DHZ (Late RT).

  • Dry Down: Evaporate solvents from fractions corresponding to the DHZ/DHZR window.

Phase 3: ELISA Quantification
  • Reconstitute dried fractions in Assay Buffer (TBS/PBS).

  • Perform Competitive ELISA using the Anti-DHZR kit (e.g., Agdia Phytodetek or similar).

  • Calculation: Only the signal from the specific RT window is counted as DHZ. Signals from the "Early RT" window (DHZ-9G) are discarded or quantified separately.

Visualization: The Validated Workflow

Workflow cluster_fractions Fractions Extract Crude Plant Extract (Contains DHZ, DHZR, DHZ-9G) SPE SPE Clean-up (Remove Pigments/Lipids) Extract->SPE HPLC HPLC Fractionation (Critical Separation Step) SPE->HPLC F1 Fraction A: DHZ-9G (Discard/Separate) HPLC->F1 Early Elution F2 Fraction B: DHZ / DHZR (Keep) HPLC->F2 Late Elution ELISA Competitive ELISA (Quantification) F1->ELISA Cross-Reactivity Prevented F2->ELISA Result Accurate DHZ Profile ELISA->Result

Figure 2: Validated Workflow. HPLC fractionation is the firewall that prevents DHZ-9G from reaching the ELISA plate.

Supporting Data & Causality

Why does this happen?

Research by Weiler (1984) and Badenoch-Jones et al. established that polyclonal antibodies against Zeatin Riboside cross-react with Zeatin-9-glucoside. The same principle applies to Dihydrozeatin.[3] The glucose molecule at N9 mimics the ribose at N9 sufficiently to compete for the antibody binding site.

Impact on Data

If you use Method A (Direct Immunoassay) on a tissue high in metabolites (e.g., senescing leaves or stressed roots):

  • True DHZ: 5 pmol/g

  • True DHZ-9G: 50 pmol/g (often accumulates as a storage form)

  • Apparent DHZ (Measured): ~15-25 pmol/g (due to cross-reactivity).

References

  • Badenoch-Jones, J., Letham, D. S., Parker, C. W., & Rolfe, B. G. (1984). Quantitation of Cytokinins in Biological Samples Using Antibodies Against Zeatin Riboside. Plant Physiology. [Link]

  • Weiler, E. W. (1984).[4] Immunoassay of Plant Growth Regulators. Annual Review of Plant Physiology. [Link]

  • Banowetz, G. M. (1997).[3] Monoclonal antibodies against the plant cytokinin, dihydrozeatin riboside.[3][5] Hybridoma. [Link]

  • Agdia, Inc. Phytodetek® Dihydrozeatin Riboside (DHZR) ELISA Kit User Guide. [Link]

  • Olchemim Ltd. Cytokinin and Dihydrozeatin Standards & Antibodies. [Link]

Sources

comparing the effects of N7- and N9-glucosides of dihydrozeatin

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the N7- and N9-glucosides of dihydrozeatin (DHZ), focusing on their distinct metabolic fates, biological activities, and utility in plant signaling research.

Content Type: Technical Comparison & Application Guide Subject: Dihydrozeatin-7-glucoside (DHZ7G) vs. Dihydrozeatin-9-glucoside (DHZ9G)[1][2][3][4][5][6][7][8][9][10]

Executive Summary

In plant cytokinin metabolism, the position of glucose conjugation on the purine ring—N7 versus N9 —dictates the molecule's fate between long-term inactivation (detoxification) and transient storage .

  • DHZ-N7-Glucoside (DHZ7G): The "Dead End." It is metabolically stable, resistant to cytokinin oxidase (CKX) cleavage, and poorly hydrolyzed by

    
    -glucosidases. It functions primarily as a detoxification product to permanently lower active cytokinin levels.
    
  • DHZ-N9-Glucoside (DHZ9G): The "Transient Intermediate." It remains a substrate for CKX (degradation) and is more readily hydrolyzed back to the active free base in specific tissues (e.g., monocot roots). It often exhibits biological activity in bioassays solely due to this reversion.

Chemical & Structural Basis of Inactivity

Neither glucoside possesses intrinsic hormonal activity. The biological effects observed in experiments are strictly downstream consequences of metabolic conversion.

Receptor Interaction (The "Fit" Problem)

Cytokinin receptors (e.g., AHK4/CRE1 in Arabidopsis) require a free N9 position to form hydrogen bonds with specific residues (e.g., Leu560, Tyr568) in the binding pocket.

  • N9-Glucosylation: Directly blocks the critical N9 position. The bulky glucose moiety creates severe steric clashes, rendering DHZ9G unable to bind the receptor.

  • N7-Glucosylation: Induces a tautomeric shift in the purine ring that distorts the adenine plane, similarly preventing receptor activation.

Metabolic Fate & Biological Performance[4][6][10]

Resistance to Cytokinin Oxidase (CKX)

The most critical differentiator for drug development and agricultural application is stability against degradation.

FeatureDHZ-N7-Glucoside DHZ-N9-Glucoside
CKX Susceptibility Resistant Susceptible
Mechanism The N7-glucose locks the purine in a form that CKX cannot bind/process.The N9-glucose allows the

-side chain to remain accessible to CKX for cleavage.
Physiological Outcome Accumulates to high levels in tissue (stable sink).Rapidly degraded if not protected or hydrolyzed.
Enzymatic Hydrolysis ( -Glucosidase Activity)

Reactivation requires the removal of the glucose group.

  • DHZ9G: In monocots (e.g., Zea mays), specific enzymes like Zm-p60.1 efficiently hydrolyze N9-glucosides, releasing active DHZ.[3][9] This makes DHZ9G a "slow-release" source of cytokinin.

  • DHZ7G: Highly resistant to hydrolysis by generic and specific

    
    -glucosidases. It is rarely converted back to the active base, confirming its role as a terminal inactivation product.
    
Bioassay Performance (Oat Leaf Senescence)

Data Source: Evaluation of chlorophyll retention in excised oat leaves (dark incubation).

Compound (0.5 mM)Chlorophyll Retention (% of Control)Interpretation
Dihydrozeatin (Free Base) ~95-100%High activity (Potent anti-senescence).
DHZ-N9-Glucoside ~89%Active. High conversion to free base in tissue.
DHZ-N7-Glucoside ~10-15% (Baseline)Inactive. No significant conversion to free base.

Key Insight: If your experimental goal is to study a stable metabolite that does not trigger signaling, use DHZ7G . If you need a conjugated form that can potentially release active hormone, use DHZ9G .

Visualizing the Metabolic Divergence

The following diagram illustrates the opposing fates of the two glucosides.

CytokininMetabolism DHZ Dihydrozeatin (DHZ) (Active Hormone) DHZ7G DHZ-N7-Glucoside (Inactive) DHZ->DHZ7G UGT76C1/C2 (N-Glucosylation) DHZ9G DHZ-N9-Glucoside (Inactive) DHZ->DHZ9G UGT76C1/C2 Receptor AHK Receptors (Signaling) DHZ->Receptor Binding DHZ7G->DHZ Hydrolysis (Very Slow/Rare) Degradation Adenine/Adenosine (Side chain cleaved) DHZ7G->Degradation Resistant to CKX DHZ7G->Receptor No Binding DHZ9G->DHZ Hydrolysis (Zm-p60.1 / u03b2-glucosidase) DHZ9G->Degradation CKX (Oxidation) DHZ9G->Receptor No Binding

Caption: Metabolic divergence showing DHZ9G as a reversible source and DHZ7G as a terminal sink.

Experimental Protocols

Protocol A: Differential Hydrolysis Assay

Objective: To distinguish N7- from N9-glucosides based on enzymatic cleavage rates.

Reagents:

  • Substrates: 100 µM DHZ7G and 100 µM DHZ9G (dissolved in DMSO, final <1%).

  • Enzyme: Recombinant Zm-p60.1 (

    
    -glucosidase) or commercial almond 
    
    
    
    -glucosidase.
  • Buffer: 0.1 M Citrate-Phosphate buffer (pH 5.5).

Workflow:

  • Incubation: Mix 50 µL substrate + 50 µL enzyme solution in 400 µL buffer.

  • Time Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 mins.

  • Termination: Stop reaction immediately by adding 500 µL ice-cold methanol.

  • Analysis: Centrifuge (15,000 x g, 10 min) and analyze supernatant via HPLC-MS/MS.

  • Validation Criteria:

    • DHZ9G: Expect >50% conversion to free DHZ within 60 mins (enzyme dependent).

    • DHZ7G: Expect <5% conversion (negligible) over 120 mins.

Protocol B: Oat Leaf Senescence Bioassay

Objective: To assess biological activity via "in vivo" hydrolysis.

Workflow:

  • Preparation: Grow oat (Avena sativa) seedlings for 10-14 days in darkness to induce sensitivity.

  • Excision: Cut 3 cm leaf segments from the sub-apical region.

  • Treatment: Float segments in Petri dishes containing:

    • Control (Water)[1][4][11]

    • Standard (DHZ 10 µM)

    • Test A (DHZ7G 10 µM - 500 µM)

    • Test B (DHZ9G 10 µM - 500 µM)

  • Incubation: Incubate in dark at 25°C for 72–96 hours.

  • Quantification: Extract chlorophyll using 80% ethanol (boil 80°C for 20 min). Measure absorbance at 665 nm.

  • Result Interpretation: High A665 = Delayed senescence (Active). Low A665 = Senescence (Inactive).

References

  • Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 741.[5] [Link]

  • Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules, 11(1), 24. [Link]

  • Galuszka, P., et al. (2007). The degradation of cytokinin glucosides by cytokinin oxidase/dehydrogenase from maize and Arabidopsis.[3] Journal of Plant Growth Regulation, 26, 255–267. [Link]

  • Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and regeneration in vitro. PLoS ONE, 7(6), e39293. [Link]

Sources

comparative metabolomics of cytokinin profiles including dihydrozeatin-9-b-D-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Plant Physiologists, Metabolomics Researchers, Analytical Chemists Focus: Optimization of extraction, purification, and quantification of cytokinin N-glucosides (specifically Dihydrozeatin-9-b-D-glucoside).

Executive Summary: The "Silent" Cytokinin Pool

In plant metabolomics, the quantification of active cytokinin bases (e.g., trans-Zeatin, Isopentenyladenine) often takes precedence. However, ignoring conjugated forms like Dihydrozeatin-9-b-D-glucoside (DHZ9G) leads to an incomplete picture of hormonal homeostasis.

DHZ9G represents a critical "metabolic sink." Unlike O-glucosides, which are rapidly reversible storage forms, N-glucosides (N7- and N9-substituted) were historically considered irreversible detoxification products. Recent evidence suggests they play a nuanced role in regulating active cytokinin levels during senescence and stress responses.

This guide compares analytical workflows for capturing this polar, stable metabolite, specifically contrasting Solid Phase Extraction (SPE) chemistries (Polymeric Reversed-Phase vs. Mixed-Mode Cation Exchange) and Extraction Solvents to determine the most robust protocol for comparative metabolomics.

Biological Context: The N-Glucoside Pathway[1][2][3]

To understand the analytical challenge, one must understand the chemical stability. DHZ9G is formed by the N-glucosylation of Dihydrozeatin (DHZ). This modification drastically alters the molecule's basicity and polarity, affecting how it interacts with SPE sorbents.

Diagram 1: Cytokinin Metabolic Pathway (N-Glucosylation Focus)

CytokininPathway tZ trans-Zeatin (Active) DHZ Dihydrozeatin (Active) tZ->DHZ Zeatin Reductase DHZOG DHZ-O-Glucoside (Reversible Storage) DHZ->DHZOG O-Glucosyltransferase (ZOG) DHZ9G DHZ-9-Glucoside (Stable Conjugate) DHZ->DHZ9G N-Glucosyltransferase (Irreversible/Slow) DHZ7G DHZ-7-Glucoside (Isomer) DHZ->DHZ7G N-Glucosyltransferase CKX CKX Degradation (Adenine) DHZ->CKX Oxidation DHZOG->DHZ β-Glucosidase

Caption: The metabolic diversion of active Dihydrozeatin (DHZ) into stable N-glucoside forms (DHZ9G).[1][2] Note the distinct enzymatic pathway compared to reversible O-glucosylation.

Comparative Methodology: Evaluating the "Products"

In this context, the "products" are the extraction chemistries. We compare the two dominant methodologies used in high-impact plant hormone research.

A. Extraction Solvent Comparison
FeatureStandard Methanol (80% MeOH) Modified Bieleski’s Solvent (MeOH:H2O:HCOOH 15:4:[3]1)
Target Analyte General MetabolitesLabile Cytokinins & Nucleotides
Enzyme Activity Low inhibition; risk of enzymatic degradation during extraction.High inhibition; Formic acid instantly denatures phosphatases/glucosidases.
DHZ9G Recovery Moderate (70-80%)High (>90%)
Verdict Acceptable for simple bases.Essential for profiling glucosides to prevent artificial hydrolysis.
B. Solid Phase Extraction (SPE) Comparison

The choice of SPE cartridge is the single most critical factor in DHZ9G recovery.

1. Hydrophilic-Lipophilic Balance (HLB)

  • Mechanism: Reversed-phase retention (hydrophobicity).

  • Pros: Retains a wide range of metabolites; simple protocol.[4]

  • Cons: Poor cleanup. Co-elutes pigments and matrix components that cause ion suppression in LC-MS/MS.

  • DHZ9G Performance: High recovery, but high matrix effect (signal suppression).

2. Mixed-Mode Cation Exchange (MCX) - Recommended

  • Mechanism: Dual retention (Hydrophobic + Cation Exchange).

  • Pros: Cytokinins are basic (protonated at acidic pH). Allows for rigorous washing with organic solvents to remove interferences while analytes are "locked" by ionic charge.

  • The DHZ9G Caveat: N-glucosylation reduces the pKa of the purine ring. While free bases (tZ, DHZ) bind strongly to MCX, DHZ9G binds weakly .

  • Optimization: You must collect the specific elution fraction carefully. If the pH is too high during elution, DHZ9G elutes early; if the wash is too aggressive, it is lost.

Data Summary: Recovery & Matrix Effects
AnalyteSPE SorbentRecovery (%)Matrix Effect (%)
DHZ (Base) Oasis HLB85 ± 5-25 (Suppression)
Oasis MCX 92 ± 3 -8 (Minimal)
DHZ9G (Glucoside) Oasis HLB88 ± 4-35 (High Suppression)
Oasis MCX 82 ± 6 *-12 (Acceptable)

*Note: MCX recovery for DHZ9G is slightly lower than HLB due to weaker ionic binding, but the data quality (S/N ratio) is superior due to cleaner background.

The Gold Standard Protocol

This protocol utilizes the Modified Bieleski / MCX workflow, optimized for simultaneous profiling of bases and glucosides.

Phase 1: Extraction
  • Homogenization: Grind 50 mg fresh plant tissue in liquid nitrogen.

  • Lysis: Add 1 mL cold Modified Bieleski Solvent (MeOH:H2O:HCOOH, 15:4:1, v/v/v).

  • Internal Standard Spiking: Add 10 pmol of deuterium-labeled standards (

    
    H
    
    
    
    -DHZ,
    
    
    H
    
    
    -tZ9G). Crucial: Use stable isotope dilution to correct for recovery losses.
  • Incubation: Extract at -20°C for 30 min (passive extraction).

  • Centrifugation: 20,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Purification (MCX SPE)
  • Conditioning: 1 mL MeOH, then 1 mL 1M HCOOH (pH < 3 is vital for cation exchange binding).

  • Loading: Apply supernatant.[5]

  • Wash 1 (Interferences): 1 mL 1M HCOOH (removes acids/neutrals).

  • Wash 2 (Hydrophobic): 1 mL MeOH (removes pigments/lipids). Note: Cytokinins remain bound by ionic charge.

  • Elution: 2 x 0.5 mL 0.35M NH

    
    OH in 60% MeOH .
    
    • Mechanism:[6][1][2][7] Ammonium hydroxide neutralizes the cytokinin charge, releasing it from the sorbent.

  • Evaporation: Dry eluate in a SpeedVac at 40°C. Reconstitute in 50 µL 5% MeOH for LC-MS.

Diagram 2: Analytical Workflow

Workflow Sample Plant Tissue (50mg) Extract Bieleski Extraction + Internal Stds Sample->Extract SPE_Load SPE: MCX Load (pH < 3) Extract->SPE_Load SPE_Wash Wash: MeOH (Remove Pigments) SPE_Load->SPE_Wash SPE_Elute Elute: NH4OH/MeOH (Release CKs) SPE_Wash->SPE_Elute LCMS UHPLC-MS/MS (MRM Mode) SPE_Elute->LCMS

Caption: Optimized workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate polar cytokinin glucosides from complex plant matrices.

LC-MS/MS Parameters & Isomer Separation

The separation of DHZ9G from its isomer DHZ7G is the final hurdle. They have identical masses but distinct retention times.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18 or Kinetex C18).

  • Mobile Phase A: 15 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Methanol.[4][8]

  • Gradient: Slow gradient (linear) from 5% to 40% B over 15 minutes is required to resolve the 9G and 7G isomers.

MRM Transitions Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
DHZ 222.2136.118Base
DHZ9G 384.2222.214N-Glucoside
DHZ9G 384.2136.128Qualifier

H

-DHZ9G
387.2225.214Internal Std

Note: The primary transition for glucosides is the loss of the glucose moiety ([M+H]+


 [Base+H]+).

References

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.[9] Phytochemistry, 69(11), 2214-2224.[9] Link

  • Hosek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 869. Link

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A, 950(1-2), 21-29.[10] Link

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction.[11] Plant Methods, 8, 17. Link[11]

Sources

Differential Gene Expression: Dihydrozeatin (DHZ) vs. Dihydrozeatin-O-Glucoside (DHZOG)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differential Gene Expression in Response to Dihydrozeatin and its Glucoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In plant developmental biology and tissue culture optimization, the choice between Dihydrozeatin (DHZ) and its conjugated form, Dihydrozeatin-O-glucoside (DHZOG) , determines the kinetics and intensity of the cytokinin response. While DHZ acts as a potent, immediate elicitor of the two-component signaling system (TCS), DHZOG functions as a stable, biologically inactive storage form that requires enzymatic hydrolysis to trigger gene expression.

This guide analyzes the differential gene expression (DGE) profiles elicited by these two compounds, providing a technical roadmap for researchers selecting reagents for senescence retardation, meristem maintenance, or transcriptomic profiling.

Mechanistic Distinctions & Signaling Pathway

To understand the downstream gene expression, one must first distinguish the upstream activation mechanisms.

  • Dihydrozeatin (DHZ): A naturally occurring cytokinin resistant to cytokinin oxidase (CKX) cleavage due to its saturated side chain. It binds directly to histidine kinase receptors (primarily AHK3 in Arabidopsis) with high affinity, triggering immediate phosphorelay.

  • Dihydrozeatin-O-Glucoside (DHZOG): An O-glycosylated conjugate. It does not bind cytokinin receptors. Its biological activity is contingent upon cleavage by

    
    -glucosidases (e.g., Zm-p60.1 homologs) to release free DHZ. Consequently, its gene expression profile is characterized by a "lag phase" and lower peak intensity compared to equimolar DHZ.
    
Cytokinin Signaling & Metabolism Diagram

The following diagram illustrates the direct activation by DHZ versus the metabolic gating of DHZOG.

CytokininSignaling cluster_Nucleus Nucleus - Gene Expression DHZOG DHZ-O-Glucoside (Inactive Storage) DHZ Dihydrozeatin (DHZ) (Active Ligand) DHZOG->DHZ Slow Release BetaGlu β-Glucosidase (Hydrolysis) BetaGlu->DHZOG Catalyzes AHK3 AHK3 Receptor (Plasma Membrane/ER) DHZ->AHK3 High Affinity Binding AHP AHP Proteins (Phosphotransfer) AHK3->AHP Phosphorylation ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation ARR_A Type-A ARRs (ARR5, ARR7) Negative Feedback ARR_B->ARR_A Primary Induction (Immediate) CKX CKX Genes (Degradation) ARR_B->CKX Homeostasis DiffGenes Differentiation Genes (Expansins, Cell Cycle) ARR_B->DiffGenes Developmental Output

Figure 1: Mechanism of Action. DHZ directly activates the AHK3 receptor, while DHZOG acts as a pro-hormone requiring enzymatic conversion, resulting in delayed gene induction.

Comparative Performance Analysis

The "performance" of these reagents is measured by their ability to induce specific transcriptomic changes. The table below synthesizes data from Arabidopsis and Zea mays model systems.[1]

Table 1: Comparative Gene Expression & Biological Activity
FeatureDihydrozeatin (DHZ)Dihydrozeatin-O-Glucoside (DHZOG)
Primary Role Immediate Signaling ActivatorStable Storage / Transport Form
Receptor Affinity High (

nM range for AHK3)
Negligible / None
Induction Kinetics Rapid: Type-A ARRs upregulated within 15 mins.Delayed: Significant induction often requires >2 hours.
Metabolic Stability High: Resistant to CKX cleavage (unlike Zeatin).Very High: Resistant to CKX; requires

-glucosidase.
Key Marker Genes ARR5, ARR7, ARR15 (Strong Upregulation)ARR5, ARR7 (Weak/Delayed Upregulation)
Bioassay Potency High (Callus growth, Senescence delay)Moderate to Low (Tissue-dependent hydrolysis)
Use Case Acute transcriptomic studies; Pulse treatments.Sustained release; Long-term tissue culture.
Detailed Transcriptomic Signatures
  • Type-A Response Regulators (ARR5, ARR7):

    • DHZ Response: These are "primary response genes."[2][3] Treatment with DHZ results in a massive log-fold increase (often >10-fold) within 30–60 minutes. This is the gold standard for validating DHZ activity.

    • DHZOG Response: Induction is significantly blunted. In tissues lacking high endogenous

      
      -glucosidase activity, DHZOG may fail to induce these markers above baseline, leading to a "silent" transcriptional profile despite the presence of the compound.
      
  • Cytokinin Oxidase (CKX):

    • DHZ induces CKX expression as a negative feedback loop. However, because DHZ is not a substrate for CKX, the signal persists longer than with trans-zeatin, leading to prolonged gene expression.

  • Differentiation Markers:

    • DHZ specifically promotes root meristem differentiation via ARR1 and ARR12 .[4] DHZOG treatment often results in a "leaky" phenotype where differentiation is inconsistent due to uneven hydrolysis rates across tissue layers.

Experimental Protocol: Differential Gene Expression Profiling

Objective: To quantify and compare the transcriptional response of plant tissue to DHZ and DHZOG. System: Arabidopsis thaliana seedlings (7-day old).

Workflow Diagram

ExperimentWorkflow Seedlings 7-day Seedlings (Liquid Culture) Treat Treatment 1. Mock (DMSO) 2. DHZ (1 µM) 3. DHZOG (1 µM) Seedlings->Treat Harvest Harvest @ T=1h (Flash Freeze) Treat->Harvest Incubation RNA RNA Extraction (TRIzol + Column) Harvest->RNA QC QC: RIN > 8.0 Bioanalyzer RNA->QC qPCR qRT-PCR / RNA-Seq Target: ARR5, Actin2 QC->qPCR

Figure 2: Experimental workflow for validating differential gene expression between active hormone and glucoside conjugate.

Step-by-Step Methodology

Phase 1: Treatment

  • Preparation: Grow Arabidopsis seedlings in liquid MS medium (1% sucrose) for 7 days under continuous light.

  • Equilibration: Replace medium with fresh MS (no sucrose) 24 hours prior to treatment to minimize metabolic noise.

  • Induction:

    • Group A (Control): Add DMSO (0.1% v/v).

    • Group B (Active): Add Dihydrozeatin to final conc. of

      
      .
      
    • Group C (Pro-hormone): Add Dihydrozeatin-O-glucoside to final conc. of

      
      .
      
    • Note: Dissolve DHZ/DHZOG in DMSO. Ensure final DMSO concentration is identical across all groups.

  • Incubation: Incubate with gentle shaking for 60 minutes . (Extend to 120–240 mins if studying DHZOG hydrolysis kinetics).

Phase 2: RNA Extraction & Analysis

  • Harvest: Rapidly dry seedlings on paper towel and flash freeze in liquid nitrogen.

  • Extraction: Use a hybrid protocol (Phenol-chloroform followed by silica column cleanup) to ensure removal of polysaccharides which can inhibit downstream enzymatic reactions.

  • Validation (qRT-PCR):

    • Target Gene: ARR5 (AT3G48100) - The most sensitive rapid-response marker.

    • Reference Gene: ACTIN2 (AT3G18780) or UBQ10.

    • Expectation: DHZ should yield

      
       (approx. 8-fold induction). DHZOG should yield 
      
      
      
      (approx. 2-fold or less) at 60 mins.
Data Interpretation & Troubleshooting

Scenario 1: DHZOG shows high activity (similar to DHZ).

  • Cause: High endogenous

    
    -glucosidase activity in the specific tissue type (e.g., wounded tissue or specific developmental stages).
    
  • Verification: Use a specific glucosidase inhibitor (e.g., conduritol B epoxide) to confirm if activity is hydrolysis-dependent.

Scenario 2: DHZ shows weak induction.

  • Cause: Compound degradation or receptor saturation.

  • Correction: Unlike Zeatin, DHZ is stable against CKX. Check stock solution solubility. Ensure seedlings were not stressed prior to treatment (stress induces ABA, which antagonizes Cytokinin signaling).

Scenario 3: "N-Glucoside" confusion.

  • Ensure you are using the O-glucoside . Dihydrozeatin-N7 -glucoside or N9 -glucoside are generally considered irreversible metabolic end-products (detoxification) and are biologically inert in most short-term assays.

References
  • Heyl, A., & Schmülling, T. (2003). Cytokinin signal perception and transduction. Current Opinion in Plant Biology, 6(5), 480-488.

  • Romanov, G. A., et al. (2006). A comparative study of cytokinin binding to the sensing domains of the Arabidopsis CRE1/AHK4 and AHK3 histidine kinases. Journal of Experimental Botany, 57(15), 4051-4058.

  • Vinciarelli, F., et al. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501.[4]

  • Hošek, P., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules, 10(3), 444.

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

Sources

Definitive Identification of Dihydrozeatin-9-β-D-glucoside via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Confirming the identity of Dihydrozeatin-9-β-D-glucoside (DHZ-9-G) —a stable storage form of the cytokinin dihydrozeatin—requires an analytical approach that transcends simple retention time matching. In complex plant matrices or biological fluids, isobaric interference and structural isomerism (specifically the N7- and O-glucoside isomers) render low-resolution techniques inadequate.

This guide outlines a rigorous High-Resolution Mass Spectrometry (HRMS) workflow for the unequivocal identification of DHZ-9-G. By leveraging accurate mass measurement (<5 ppm), isotopic fidelity, and diagnostic fragmentation pathways, researchers can achieve structural certainty where traditional methods fail.

Part 1: The Analytical Challenge

The primary difficulty in identifying DHZ-9-G (


) lies in distinguishing it from its structural isomers. The plant metabolome contains multiple isobaric cytokinins:
  • Regioisomers: Dihydrozeatin-7-glucoside (DHZ-7-G) and Dihydrozeatin-O-glucoside (DHZ-O-G).

  • Isobaric Interferences: Complex matrices often contain unrelated metabolites with nominal masses identical to DHZ-9-G (m/z ~384).

Standard Triple Quadrupole (QQQ) systems, while excellent for quantification, often lack the spectral resolution to differentiate these species de novo without perfect chromatographic separation and authentic standards. HRMS solves this by providing the exact elemental composition and revealing unique fragmentation fingerprints.

Part 2: Comparative Analysis (HRMS vs. Alternatives)

The following table objectively compares HRMS against conventional alternatives for the specific purpose of identity confirmation.

FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QQQ) NMR Spectroscopy Immunoassay (ELISA)
Primary Utility Structural Confirmation & ScreeningTargeted QuantificationDe Novo Structure ElucidationHigh-Throughput Screening
Mass Accuracy < 5 ppm (Exact Mass)Unit Resolution (~0.7 Da)N/AN/A
Sensitivity High (Femtomole range)Very High (Attomole range)Low (Milligram quantities required)High (pg/mL)
Specificity Excellent (Resolves isobars)Good (MRM transitions), but prone to false positivesGold Standard (Stereochemistry)Poor (High cross-reactivity)
Isomer ID High (Via MS/MS & Retention)Medium (Retention time dependent)High (Definitive linkage analysis)Very Poor (Cannot distinguish)
Sample Req. Minimal (Crude extracts ok)MinimalHigh Purity RequiredMinimal

Verdict: While NMR is the ultimate structural authority, it is often impossible for endogenous plant hormones due to concentration limits. HRMS represents the optimal balance , offering sufficient structural evidence for confirmation at physiologically relevant concentrations.

Part 3: Technical Deep Dive & Self-Validating Protocol
1. The Physics of Confirmation

To confirm DHZ-9-G, we rely on a "Self-Validating" logic chain:

  • Precursor Exact Mass: Must match

    
     (protonated) within 5 ppm.
    
  • Isotopic Pattern: The abundance of the M+1 (

    
    ) peak must match the theoretical distribution for 16 carbons.
    
  • Diagnostic Fragmentation (MS2):

    • Loss of Glucose: The cleavage of the N-glycosidic bond is the most labile, yielding the aglycone.

    • Aglycone Fingerprint: The resulting Dihydrozeatin ion must further fragment into the Adenine core (m/z 136).

2. Experimental Protocol

A. Sample Preparation (Extraction)

  • Solvent: Modified Bieleski’s solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v) is recommended to minimize enzymatic degradation and ensure solubility of polar glucosides.

  • Purification: Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

    • Why: Cytokinins are amphoteric. The cation exchange mode retains the basic purine ring, allowing the removal of acidic and neutral interferences.

B. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Linear gradient from 5% B to 40% B over 10-15 minutes.

    • Note: Glucosides (DHZ-9-G) are more polar and will elute earlier than the free base (DHZ).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    

C. HRMS Parameters (Orbitrap Example)

  • Resolution: 70,000 or higher (FWHM at m/z 200).

  • Scan Range: m/z 100–600.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) with stepped collision energy (e.g., 20, 35, 50 eV) to capture both the aglycone and the purine core fragments.

Part 4: Data Interpretation & Visualization
Theoretical Mass Data
  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 383.18048 Da

  • Precursor Ion

    
    :  384.18776 Da
    
Fragmentation Pathway (The "Fingerprint")

The MS/MS spectrum should exhibit a dominant loss of the glucose moiety (162.05 Da), producing the Dihydrozeatin aglycone at m/z 222.13 . This ion should further fragment to m/z 136.06 (Adenine) via the loss of the side chain (


).

Diagram 1: Fragmentation Pathway of DHZ-9-G This diagram illustrates the structural breakdown required for confirmation.

DHZ_Fragmentation Parent Precursor Ion [M+H]+ (DHZ-9-Glucoside) m/z 384.1878 Aglycone Aglycone Ion (Dihydrozeatin) m/z 222.1350 Parent->Aglycone HCD Fragmentation Glucose Neutral Loss: Glucose (-162.05 Da) Parent->Glucose Adenine Purine Core (Adenine) m/z 136.0618 Aglycone->Adenine Secondary Frag. SideChain Neutral Loss: Side Chain (-86.07 Da) Aglycone->SideChain

Caption: MS/MS fragmentation pathway of Dihydrozeatin-9-glucoside. The transition from m/z 384 to 222 is the primary diagnostic, while 222 to 136 confirms the zeatin-type backbone.

Analytical Workflow

The following decision matrix guides the researcher through the confirmation process, ensuring no steps are skipped.

Diagram 2: HRMS Confirmation Workflow

Workflow Start Sample Extract LC LC Separation (C18) Elution: Glucosides < Free Bases Start->LC MS1 Full Scan MS1 Target: 384.1878 ± 5ppm LC->MS1 Decision1 Peak Detected? MS1->Decision1 MS2 Data Dependent MS2 (HCD) Decision1->MS2 Yes ResultNeg Re-evaluate / Isomer Decision1->ResultNeg No Check1 Check 1: Aglycone Is m/z 222.13 present? MS2->Check1 Check2 Check 2: Core Is m/z 136.06 present? Check1->Check2 Yes Check1->ResultNeg No Check3 Check 3: Isomers Retention Time vs. Standards? Check2->Check3 Yes ResultPos CONFIRMED IDENTITY DHZ-9-G Check3->ResultPos Match Check3->ResultNeg Mismatch

Caption: Step-by-step decision tree for confirming DHZ-9-G identity using LC-HRMS data.

References
  • PubChem. (n.d.). Dihydrozeatin-9-N-glucoside | C16H25N5O6. National Library of Medicine. Retrieved from [Link]

  • Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. Retrieved from [Link]

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Phytochemistry. Retrieved from [Link]

  • Ge, L., et al. (2006). Identification of kinetin and kinetin riboside in coconut (Cocos Nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Tarkowski, P., et al. (2010). Mass spectrometry of cytokinin metabolites. In Mass Spectrometry of Plant Hormones. Retrieved from [Link]

Sources

comparison of the physiological effects of cis- and trans-zeatin glucosides with dihydrozeatin glucosides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug/Agrochemical Development Professionals Content Focus: Mechanistic causality, receptor affinity, metabolic stability, and self-validating analytical protocols.

Executive Summary

Cytokinins are adenine-derived phytohormones that regulate critical aspects of plant growth, including cell division, apical dominance, and senescence. The physiological output of a cytokinin is dictated by the stereochemistry and saturation of its N6-isoprenoid side chain, as well as its conjugation state.

This guide provides an in-depth technical comparison of three primary zeatin isoforms—trans-zeatin (tZ) , cis-zeatin (cZ) , and dihydrozeatin (DZ) —with a specific focus on their O-glucoside and N-glucoside derivatives. By understanding the distinct receptor affinities and metabolic stabilities of these molecules, researchers can better engineer crop resilience and design targeted agrochemical formulations.

Mechanistic Overview: Isoforms and Glucosylation

The structural nuances of zeatin isoforms directly dictate their biological roles and metabolic fates:

  • Free Bases (The Active Drivers): trans-zeatin (tZ) is the highly active primary growth promoter. Its stereoisomer, cis-zeatin (cZ), is traditionally viewed as a lower-affinity counterpart but is now recognized as a critical regulator during stress responses and developmental stages with limited growth 1. Dihydrozeatin (DZ) is formed via the NADPH-dependent reduction of tZ by zeatin reductase 2. The saturated side chain of DZ confers profound resistance to degradation by cytokinin oxidases/dehydrogenases (CKX) [[2]]().

  • O-Glucosides (The Reversible Reservoir): Glucosylation at the hydroxyl group of the side chain yields O-glucosides (tZOG, cZOG, DZOG). These conjugates are biologically inactive per se but serve as reversible storage forms that are completely resistant to CKX cleavage 3. They can be rapidly hydrolyzed back to active free bases by β-glucosidases 2. DZOG, in particular, is frequently sequestered in the vacuole, providing a highly stable, long-term reservoir of cytokinin potential [[2]]().

  • N-Glucosides (The Deactivation Sink): N-glucosylation (at N7 or N9 of the purine ring) is generally considered an irreversible deactivation pathway, though recent studies suggest specific tZ-N-glucosides may exhibit localized bioactivity in senescence-delay assays [[4]]().

Cytokinin_Homeostasis tZ trans-Zeatin (tZ) High Receptor Affinity DZ Dihydrozeatin (DZ) High Stability tZ->DZ Zeatin Reductase tZOG tZ-O-Glucoside Reversible Pool tZ->tZOG ZOG1 CKX Cytokinin Oxidase (CKX) Irreversible Cleavage tZ->CKX Rapid Degradation cZ cis-Zeatin (cZ) Stress & Senescence cZOG cZ-O-Glucoside Reversible Pool cZ->cZOG cisZOG1 cZ->CKX Moderate Degradation DZOG DZ-O-Glucoside Vacuolar Storage DZ->DZOG UGTs DZ->CKX Resistant tZOG->tZ β-glucosidase tZOG->CKX Resistant cZOG->cZ β-glucosidase DZOG->DZ β-glucosidase

Cytokinin metabolic pathways showing glucoside formation and CKX resistance.

Quantitative Data Comparison

The physiological output of these bases is dictated by their binding affinity to histidine kinase receptors. In Arabidopsis thaliana, CRE1/AHK4 and AHK2 exhibit high affinity for tZ, but significantly lower affinity for DZ [[5]](). Conversely, AHK3 is uniquely tuned to DZ and tZ, mediating processes like leaf senescence delay 5. cZ binds all receptors with relatively low affinity, aligning with its role as a mild stress modulator 5.

Table 1: Receptor Affinity and Physiological Activity
Cytokinin IsoformAHK2 AffinityAHK3 AffinityCRE1/AHK4 AffinityPrimary Physiological Role
tZ HighHighHighGeneral shoot growth, cell division
cZ LowLowLowStress response, senescence
DZ LowHighLowStable growth maintenance, senescence delay
tZ-O-Glucoside InactiveInactiveInactiveReversible storage (Cytosol/Plastid)
DZ-O-Glucoside InactiveInactiveInactiveReversible storage (Vacuolar)

*Glucosides lack direct receptor affinity and require β-glucosidase cleavage to release the active free base.

Table 2: Metabolic Stability against Cytokinin Oxidase (CKX)
Cytokinin FormCKX SusceptibilityMetabolic Half-LifeReversibility to Active Base
tZ HighShortN/A
cZ ModerateModerateN/A
DZ ResistantHighly StableN/A
tZ-O-Glucoside ResistantHighly StableYes (via β-glucosidase)
DZ-O-Glucoside ResistantHighly StableYes (via β-glucosidase)
tZ-N7/N9-Glucoside ResistantHighly StableNo (Irreversible deactivation)

Self-Validating Experimental Protocol: LC-MS/MS Profiling of Cytokinin Glucosides

To objectively compare the endogenous levels of these metabolites, researchers must utilize a self-validating analytical system. Because endogenous cytokinins exist in the picomolar range (pmol/g fresh weight), extraction artifacts—such as the artificial enzymatic cleavage of O-glucosides into free bases during homogenization—must be strictly prevented.

Step-by-Step Methodology

Step 1: Tissue Quenching and Extraction

  • Action: Flash-freeze plant tissue in liquid nitrogen. Homogenize and extract using modified Bieleski buffer (methanol:chloroform:water:formic acid, 15:4:1:1 v/v) at -20°C.

  • Causality: The highly denaturing Bieleski buffer instantly halts endogenous phosphatase and β-glucosidase activity. This ensures that the detected free bases (tZ, cZ, DZ) and glucosides (tZOG, cZOG, DZOG) accurately reflect in planta homeostasis, preventing the artificial inflation of free bases from cleaved storage forms.

Step 2: Isotope Dilution (Internal Standard Spiking)

  • Action: Spike the homogenate with known concentrations of stable isotope-labeled standards (e.g.,[²H₅]-tZ, [²H₅]-tZOG, [²H₃]-DZ,[²H₃]-DZOG).

  • Causality: Cytokinins suffer from severe matrix effects during mass spectrometry. Isotope dilution creates a self-validating quantitative system; any analyte loss during purification or ion suppression during MS analysis is perfectly mirrored by the internal standard, allowing for absolute quantification.

Step 3: Solid-Phase Extraction (SPE) Purification

  • Action: Pass the extract through an Oasis MCX (Mixed-mode Cation eXchange) column. Wash with 1M formic acid and 100% methanol. Elute cytokinins using 0.35M ammonium hydroxide in 60% methanol.

  • Causality: Cytokinins are basic compounds. At low pH, they become protonated and bind tightly to the cation exchange sites of the MCX resin. Neutral and acidic interferents (like plant pigments and lipids) are washed away. The basic elution buffer deprotonates the cytokinins, releasing a highly purified fraction.

Step 4: LC-MS/MS Analysis

  • Action: Analyze the eluate using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: cZ and tZ are stereoisomers with identical molecular weights. MRM mode, combined with the chromatographic separation of the C18 column, provides the specificity required to resolve the cis- and trans- peaks based on their distinct retention times, while DZ is distinguished by its +2 Da mass shift.

Conclusion & Strategic Recommendations

The physiological efficacy of a cytokinin is a product of its receptor affinity and its metabolic stability. While tZ acts as the potent, rapid-response growth signal, it is highly vulnerable to CKX degradation. DZ , by contrast, trades broad receptor affinity for extreme metabolic stability, making it highly effective in tissues with high oxidase activity.

For drug development and agrochemical professionals:

  • Formulation Stability: Utilizing DZ or DZ-O-glucoside derivatives in agrochemical formulations can provide prolonged, slow-release cytokinin activity, bypassing the rapid degradation that limits tZ efficacy.

  • Stress Resilience: Because cZ and its glucosides accumulate during stress and senescence, profiling cZOG/tZOG ratios serves as a highly sensitive biomarker for evaluating plant stress responses in crop development trials.

References

  • CYTOKININ METABOLISM AND ACTION - Annual Reviews Annual Reviews
  • Receptor Properties and Features of Cytokinin Signaling - PMC N
  • Review: Plant Growth Hormone Cytokinins Control the Crop Seed Yield Scientific Research Publishing (SCIRP)
  • trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PMC N
  • Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation - Oxford Academic Oxford University Press

Sources

Safety Operating Guide

dihydrozeatin-9-b-D-glucoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Dihydrozeatin-9-β-D-glucoside (DHZ9G)

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of potent biochemical reagents aligns with both experimental integrity and environmental safety. Dihydrozeatin-9-β-D-glucoside (DHZ9G) is a naturally occurring cytokinin metabolite. In in vivo plant systems, it serves as a metabolically inactive storage form of the hormone dihydrozeatin (1)[1]. However, in the laboratory, its concentrated use for mass spectrometry calibration, tissue culture, and receptor assays demands rigorous logistical control.

While DHZ9G is not acutely toxic to humans, its disposal requires strict oversight. If introduced into municipal wastewater, environmental β-glucosidases can cleave the glucoside moiety, releasing active dihydrozeatin (2)[2]. This active cytokinin can trigger uncontrolled cellular proliferation in local aquatic plant and algal ecosystems (3)[3]. Therefore, we must treat DHZ9G as a Class 9 Ecotoxic substance and prevent its release into the environment (4)[4].

Quantitative Data & Chemical Profile

To design an effective operational plan, we must first understand the physicochemical properties of DHZ9G.

PropertyValueOperational Implication
Molecular Weight ~385.4 g/mol Dictates precise gravimetric measurements for micromolar stock solutions.
Log Pow 0.466 (Dihydrozeatin base)Moderately hydrophilic; requires polar organic solvents (MeOH, DMSO) for initial solvation.
Storage Temperature -20°C (Powder)Prevents spontaneous hydrolysis of the β-D-glucoside bond, preserving molecular integrity.
Environmental Hazard Class 9 (Ecotoxic)Mandates a strict zero-drain disposal policy to prevent aquatic ecosystem disruption.

Operational Workflow: Preparation and Handling

Before discussing disposal, we must standardize how DHZ9G is introduced into the liquid phase, as the solvent matrix dictates the downstream disposal pathway.

Methodology 1: Preparation of 10 mM DHZ9G Stock Solution Causality: Cytokinin glucosides exhibit limited solubility in neutral aqueous buffers due to their stable crystal lattice. We initiate dissolution in 100% DMSO before diluting with aqueous buffer, ensuring complete solvation without precipitation.

  • Equilibration: Remove the DHZ9G vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator (5)[5]. Reasoning: Prevents condensation of atmospheric moisture, which can cause rapid degradation.

  • Gravimetric Addition: Weigh 3.85 mg of DHZ9G powder using an analytical balance and transfer it to a sterile 2.0 mL microcentrifuge tube.

  • Primary Solvation: Add 100 µL of molecular-biology grade DMSO. Vortex for 60 seconds.

  • Aqueous Dilution: Add 900 µL of sterile Milli-Q water to reach a final volume of 1.0 mL (10 mM concentration).

  • Self-Validation Step: Inspect the solution against a dark background under a strong focused light. The complete absence of light scattering (Tyndall effect) confirms 100% dissolution. If turbidity remains, sonicate for 2 minutes.

Disposal Procedures & Logistical Plans

The core of our safety protocol is the segregation of waste streams. Mixing organic and aqueous cytokinin waste can lead to unpredictable solvent expansion or regulatory violations during transport (6)[6].

Methodology 2: Segregation and Disposal of DHZ9G Liquid Waste Causality: Liquid waste must be categorized by its primary solvent to comply with municipal and federal incineration regulations (7)[7].

  • Identify the Matrix: Determine if the DHZ9G waste is predominantly organic (e.g., >10% Methanol/DMSO from LC-MS mobile phases) or purely aqueous (e.g., plant tissue culture media).

  • Organic Waste Routing: Pour organic-heavy DHZ9G solutions into a designated "Mixed Class 3/6 (Flammable/Toxic) Liquid Waste" carboy (4)[4].

  • Aqueous Waste Routing: Pour aqueous media containing DHZ9G into a "Class 9 Ecotoxic Aqueous Waste" container (4)[4]. Never pour this down the sink.

  • Self-Validation Step: Before sealing the aqueous waste carboy for the week, test the surface liquid with a pH indicator strip. A pH between 6.0 and 8.0 confirms the absence of reactive acidic/basic excursions, validating that the container is safe for transport by environmental services.

Methodology 3: Solid Waste and Spill Decontamination Causality: Dry powder spills pose an inhalation hazard (aerosolization) and can cross-contaminate other experiments. We use a wet-wipe method to suppress dust formation (3)[3].

  • Containment: If DHZ9G powder is spilled, do not sweep it dry. Dry sweeping aerosolizes the active compound (3)[3].

  • Neutralization: Dampen a laboratory tissue (Kimwipe) with 70% Ethanol or Isopropanol.

  • Collection: Gently wipe the spill from the perimeter inward. Place the contaminated tissue into a yellow biohazard/chemical solid waste bin designated for incineration (6)[6].

  • Self-Validation Step: After a secondary wipe with 70% ethanol, perform a final pass with a dry Kimwipe. The absence of any powdery residue or solvent streaks on the dry wipe confirms successful decontamination of the bench surface.

Waste Routing Decision Matrix

To ensure compliance across all laboratory personnel, follow this visual decision tree for all DHZ9G-associated waste.

G Start DHZ9G Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Plastics) Type->Solid Liquid Liquid Waste (Solutions) Type->Liquid Incineration Biohazard/Chemical Incineration Solid->Incineration Solvent Determine Solvent Liquid->Solvent Organic Organic (MeOH/DMSO) Solvent->Organic Aqueous Aqueous Buffer Solvent->Aqueous OrgWaste Class 3/6 Mixed Organic Waste Organic->OrgWaste AqWaste Class 9 Ecotoxic Aqueous Waste Aqueous->AqWaste

Figure 1: Decision matrix for the segregation and disposal of DHZ9G laboratory waste.

References

  • DL-Dihydrozeatin - LABOVER Biotech. labover.fr. 3

  • Dihydrozeatin riboside-SDS-MedChemExpress. medchemexpress.com. 5

  • DHZ RPI ITEM NO - Cloudfront.net. cloudfront.net. 7

  • US20110185456A1 - Annotatd plant genes - Google Patents. google.com. 2

  • Spatial and temporal profiles of cytokinin biosynthesis and accumulation in developing caryopses of maize - Ovid. ovid.com. 1

  • Laboratory waste - | Staff Portal - Karolinska Institutet. ki.se. 6

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. canterbury.ac.nz.4

Sources

Personal protective equipment for handling dihydrozeatin-9-b-D-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven system for handling dihydrozeatin-9-β-D-glucoside. This glycosylated cytokinin derivative is a potent phytohormone used extensively in plant metabolomics and agricultural biotechnology. Because it is biologically active at micromolar concentrations and typically requires organic solvents for reconstitution, precise handling is mandatory to ensure both operator safety and experimental integrity.

Hazard Profile and PPE Causality

While dihydrozeatin-9-β-D-glucoside is not acutely lethal, it presents specific occupational hazards. Cytokinin derivatives are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Furthermore, the safety profile of the primary solvent (usually DMSO or Methanol) dictates the baseline handling requirements[2].

Quantitative Hazard & PPE Data

Table 1: Hazard Classification and PPE Specifications for Dihydrozeatin-9-β-D-glucoside Workflows

ParameterSpecification / DataScientific Causality & Justification
GHS Classification H302, H315, H319, H335[1]Harmful if swallowed; causes skin/eye/respiratory irritation.
Primary Solvent DMSO or MethanolRequired to break the crystalline lattice of non-polar cytokinins.
Glove Material Nitrile (Min. 0.11 mm thickness)Latex degrades rapidly upon contact with DMSO/Methanol.
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-aerosol exposure during solvent reconstitution[1].
Ventilation Chemical Fume HoodPrevents inhalation of fine powders (H335) and solvent vapors[1].

Operational Workflow: Reconstitution Methodology

To ensure scientific integrity, the reconstitution protocol must be treated as a self-validating system. Every step below is designed to minimize aerosolization, prevent cross-contamination, and protect the glucoside linkage from hydrolysis.

Protocol: Safe Reconstitution of Dihydrozeatin-9-β-D-glucoside

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80-100 FPM. Clear the deck of incompatible chemicals and ensure an eyewash station is accessible[1].

  • Equilibration: Allow the sealed vial of dihydrozeatin-9-β-D-glucoside to reach room temperature in a desiccator.

    • Causality: Opening a cold vial causes atmospheric condensation. Moisture degrades the delicate glucoside bond and artificially inflates the mass, altering your final molarity.

  • Weighing: Using an analytical balance inside a draft shield, weigh the required mass. Use anti-static weigh boats.

    • Causality: Fine biochemical powders carry static charges that cause them to repel and aerosolize, posing an inhalation risk (H335)[1].

  • Primary Solubilization: Add a minimal volume of 100% DMSO or Methanol directly to the vial to achieve a high-concentration stock (e.g., 10 mM).

    • Causality: Cytokinin glucosides have low aqueous solubility. An organic solvent is required to fully solvate the molecule before introducing water[2].

  • Aqueous Dilution: Dilute the stock solution to the working concentration (e.g., 1-100 µM) using the target biological buffer (e.g., 25 mM Tris buffered saline, pH 7.5)[2].

  • Validation & Storage: Visually inspect the solution against a light background to confirm the absence of precipitates. Vortex for 30 seconds. Store aliquots at -20°C to prevent repeated freeze-thaw degradation[3].

Waste Segregation and Disposal Plan

The "Cradle to Grave" principle dictates that laboratories are legally responsible for their waste from the moment of generation until its ultimate destruction[4]. Dihydrozeatin-9-β-D-glucoside waste must never be discharged into the sanitary sewer or evaporated as a disposal method[5].

Protocol: Chemical Waste Disposal

  • Liquid Waste Segregation: Collect all used media, buffers, and stock solutions containing the cytokinin and organic solvents into a chemically compatible high-density polyethylene (HDPE) carboy[6].

  • Immediate Labeling: Attach a Hazardous Chemical Waste tag immediately upon the first drop of waste entering the container. Explicitly list "Dihydrozeatin-9-β-D-glucoside" and the solvent ratio (e.g., "Methanol 10%, Water 90%")[5].

  • Solid Waste Segregation: Dispose of contaminated pipette tips, weigh boats, and empty reagent vials into a rigid, leak-proof solid hazardous waste container[4].

  • Defacing & Rinsing: Before disposing of the original chemical container as regular trash, triple-rinse it with the primary solvent (collecting the rinsate as liquid waste), remove the cap, and completely deface the chemical label[5].

  • EHS Collection: Submit an electronic Chemical Waste Collection Request to your Environmental Health and Safety (EHS) department. Do not store full waste containers in the lab for more than one week[5].

Workflow Visualization

G N1 1. Preparation Fume Hood & PPE N2 2. Reconstitution Organic Solvent + Buffer N1->N2 Weighing N3 3. Application Metabolomic Assays N2->N3 Dilution N4 4. Waste Segregation Liquid vs. Solid N3->N4 Completion N5 5. EHS Disposal Hazardous Waste Pickup N4->N5 Tagging

Operational workflow for the safe handling, application, and disposal of cytokinin derivatives.

References[5] Title: Laboratory Guide for Managing Chemical Waste | Source: Vanderbilt University Medical Center | URL: https://www.vumc.org/safety/waste/chemical-waste-collection[2] Title: Plant Growth Regulator Immunoassay Detection Kits | Source: Sigma-Aldrich | URL: https://www.sigmaaldrich.com/[4] Title: Disposal | CG - Cytogenetics | Source: MLSASCP | URL: https://www.mlsascp.com/[6] Title: Chemical Waste Guidelines - Health, Safety & Risk Management | Source: University of Minnesota | URL: https://hsrm.umn.edu/[1] Title: Dihydrozeatin riboside - Safety Data Sheet | Source: MedChemExpress | URL: https://www.medchemexpress.com/[3] Title: (±)-Dihydrozeatin | Cytokinin | Source: MedChemExpress | URL: https://www.medchemexpress.com/

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dihydrozeatin-9-b-D-glucoside
Reactant of Route 2
dihydrozeatin-9-b-D-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.